molecular formula B12CsO36-35 B1141412 Cesiumdodecaborate,10Benriched CAS No. 109742-44-1

Cesiumdodecaborate,10Benriched

Cat. No.: B1141412
CAS No.: 109742-44-1
M. Wt: 838.61585
Attention: For research use only. Not for human or veterinary use.
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Description

Cesiumdodecaborate,10Benriched is a useful research compound. Its molecular formula is B12CsO36-35 and its molecular weight is 838.61585. The purity is usually 95%.
BenchChem offers high-quality Cesiumdodecaborate,10Benriched suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cesiumdodecaborate,10Benriched including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

109742-44-1

Molecular Formula

B12CsO36-35

Molecular Weight

838.61585

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of ¹⁰B-Enriched Cesium Dodecaborate for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of ¹⁰B-enriched cesium dodecaborate (Cs₂[¹⁰B₁₂H₁₂]), a promising agent for Boron Neutron Capture Therapy (BNCT). As a senior application scientist, this document synthesizes technical data with practical insights to facilitate its application in advanced drug development.

Introduction: The Critical Role of Boron Delivery in Neutron Capture Therapy

Boron Neutron Capture Therapy (BNCT) is a targeted radiotherapy modality that utilizes a non-radioactive isotope of boron, ¹⁰B, which, upon irradiation with thermal or epithermal neutrons, undergoes a nuclear capture reaction.[1] This reaction produces high linear energy transfer (LET) alpha particles (⁴He) and recoiling lithium-7 nuclei (⁷Li), which have a short path length of approximately one cell diameter.[1][2] This localized energy deposition allows for the selective destruction of tumor cells that have preferentially accumulated ¹⁰B, while sparing surrounding healthy tissue.[2][3]

The clinical success of BNCT is critically dependent on the development of effective boron delivery agents that can achieve high concentrations within the tumor.[2] Cesium dodecaborate, particularly when enriched with ¹⁰B, presents a compelling candidate due to its high boron content and unique chemical stability.

Synthesis of ¹⁰B-Enriched Cesium Dodecaborate

The synthesis of cesium dodecaborate involves a multi-step process, beginning with the formation of a smaller borane cluster, which is then pyrolyzed to form the dodecaborate anion.[4] The enrichment with ¹⁰B is typically achieved by using a ¹⁰B-enriched starting material, such as ¹⁰B-enriched diborane or sodium borohydride.

Synthesis Workflow

Synthesis_of_10B_Cesium_Dodecaborate Figure 1: Synthesis Workflow for ¹⁰B-Enriched Cesium Dodecaborate cluster_2 Step 3: Precipitation A 4 Na[¹⁰BH₄] + BF₃·(C₂H₅)₂O B Na[¹⁰B₃H₈] + 3 NaF + 4 H₂ A->B C Na[¹⁰B₃H₈] D Na₂[¹⁰B₁₂H₁₂] + other boranes C->D High Temperature E Na₂[¹⁰B₁₂H₁₂] (in aqueous solution) G Cs₂[¹⁰B₁₂H₁₂] (precipitate) E->G F CsOH F->G

Caption: A schematic representation of the synthesis of ¹⁰B-enriched cesium dodecaborate.

Detailed Experimental Protocol
  • Synthesis of Sodium Triborate (Na[¹⁰B₃H₈]): In a dry, inert atmosphere, ¹⁰B-enriched sodium borohydride (Na[¹⁰BH₄]) is reacted with boron trifluoride etherate (BF₃·(C₂H₅)₂O) in an appropriate ether solvent, such as diglyme.[4] The reaction produces sodium triborate, sodium fluoride, and hydrogen gas.

  • Pyrolysis to Sodium Dodecaborate (Na₂[¹⁰B₁₂H₁₂]): The resulting sodium triborate is carefully heated under vacuum or in an inert atmosphere. This pyrolysis step leads to the formation of a mixture of borane anions, including the desired dodecaborate anion, [¹⁰B₁₂H₁₂]²⁻.[4]

  • Precipitation of Cesium Dodecaborate (Cs₂[¹⁰B₁₂H₁₂]): The crude product from the pyrolysis is dissolved in water. A solution of cesium hydroxide (CsOH) is then added, leading to the precipitation of the sparingly soluble cesium dodecaborate.[4] The precipitate can be collected by filtration, washed, and dried.

Physicochemical Properties

Crystal Structure

The dodecaborate anion, [B₁₂H₁₂]²⁻, possesses a highly symmetrical icosahedral structure, which is a key feature contributing to its stability.[5][6] The crystal structure of cesium dodecaborate (Cs₂B₁₂H₁₂) reveals that the cesium cations are coordinated to the hydrogen atoms of the [B₁₂H₁₂]²⁻ anions.[4][6] The B-B bond distances are approximately 178 pm, and the B-H bond distances are about 112 pm.[5][6]

Caption: A representation of the icosahedral cage structure of the dodecaborate anion.

Thermal Stability

Cesium dodecaborate is known for its high thermal stability.[7] Studies have shown that it is stable up to high temperatures, with a melting point reported to be above 650 °C.[5][6] More recent thermal analysis indicates that Cs₂[B₁₂H₁₂] remains stable up to approximately 800 °C.[8]

Table 1: Thermal Properties of Cesium Dodecaborate

PropertyValueReference(s)
Melting Point>650 °C[5][6]
Decomposition Temperature~800 °C[8]
Solubility

The solubility of cesium dodecaborate is a critical parameter for its formulation and delivery. It is generally characterized by low solubility in water and good solubility in ethers.[5][6][7]

Table 2: Solubility of Cesium Dodecaborate

SolventSolubilityReference(s)
WaterLow / Slight[4][5][6][7]
EthersGood[5][6]

Application in Boron Neutron Capture Therapy

The high boron content and stability of cesium dodecaborate make it an attractive candidate for BNCT. However, its low water solubility and lack of inherent tumor-targeting capabilities necessitate formulation strategies to enhance its delivery to cancer cells.[9][10]

Mechanism of Action in BNCT

BNCT_Mechanism Figure 3: Mechanism of Boron Neutron Capture Therapy cluster_0 Cellular Level cluster_1 Nuclear Reaction cluster_2 Therapeutic Effect A ¹⁰B-Enriched Cesium Dodecaborate (¹⁰B Delivery Agent) B Tumor Cell A->B Uptake C ¹⁰B Accumulation in Tumor Cell D ¹⁰B + n (thermal neutron) C->D Neutron Irradiation E [¹¹B]* (unstable) D->E F ⁴He (alpha particle) + ⁷Li (lithium nucleus) E->F Fission G High LET Radiation F->G H Localized Cell Killing G->H < 10 µm range

Caption: The process of BNCT, from boron delivery to localized tumor cell destruction.

In Vitro and In Vivo Studies

While extensive clinical data on ¹⁰B-enriched cesium dodecaborate is still emerging, related dodecaborate compounds have been investigated. For instance, functionalized dodecaborates conjugated to albumin have shown effective tumor targeting and therapeutic efficacy in animal models of colon carcinoma.[9] Studies with other boron delivery agents have demonstrated that achieving a high tumor-to-blood boron concentration ratio is crucial for successful BNCT.[2] Encapsulation of dodecaborate derivatives in nanoparticles has been shown to alter their biodistribution and pharmacokinetic properties in vivo.[11]

Conclusion

¹⁰B-enriched cesium dodecaborate is a compound with significant potential as a boron delivery agent for BNCT. Its high boron content and excellent thermal stability are key advantages. However, its low aqueous solubility and lack of intrinsic tumor-targeting capabilities present challenges that must be addressed through advanced formulation strategies, such as encapsulation in nanoparticles or conjugation to tumor-targeting moieties. Further research focusing on the development and evaluation of such formulations is essential to unlock the full therapeutic potential of this promising compound.

References

  • CymitQuimica. (n.d.). Dodecaborate(2-), dodecahydro-, cesium (1:2).
  • PubMed. (n.d.). Accumulation of boron-10 (10B) in cell cultures exposed to mercaptododecaborate (Na2H(11)10B12SH) used for the neutron capture therapy of brain tumors.
  • PubMed. (n.d.). One step synthesis of 10B-enriched 10BPO4 nanoparticles for effective boron neutron capture therapeutic treatment of recurrent head-and-neck tumor.
  • CONICET. (2022, July 20). Boron Neutron Capture Therapy (BNCT) Mediated by Maleimide-Functionalized Closo-Dodecaborate Albumin Conjugates (MID:BSA) for Or.
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  • MDPI. (2022, July 20). Boron Neutron Capture Therapy (BNCT) Mediated by Maleimide-Functionalized Closo-Dodecaborate Albumin Conjugates (MID:BSA) for Oral Cancer: Biodistribution Studies and In Vivo BNCT in the Hamster Cheek Pouch Oral Cancer Model.
  • PubMed. (n.d.). Therapeutic success of boron neutron capture therapy (BNCT) mediated by a chemically non-selective boron agent in an experimental model of oral cancer: a new paradigm in BNCT radiobiology.
  • NIH. (2018, June 19). Boron delivery agents for neutron capture therapy of cancer - PMC.
  • PMC. (n.d.). Ex Vivo and in Vivo Evaluation of Dodecaborate-Based Clusters Encapsulated in Ferumoxytol Nanoparticles.
  • MDPI. (n.d.). Multi-Functional Boron-Delivery Agents for Boron Neutron Capture Therapy of Cancers.
  • Wikipedia. (n.d.). File:Caesium-dodecaborate-unit-cell-view-2-3D-bs-17.png.
  • PubMed Central. (2024, January 12). Synthesis and Characterization of High-Energy Anti-Perovskite Compounds Cs3X[B12H12] Based on Cesium Dodecahydro-Closo-Borate with Molecular Oxoanions (X− = [NO3]−, [ClO3]− and [ClO4]−).
  • PubMed. (2022, July 20). Boron Neutron Capture Therapy (BNCT) Mediated by Maleimide-Functionalized Closo-Dodecaborate Albumin Conjugates (MID:BSA) for Oral Cancer: Biodistribution Studies and In Vivo BNCT in the Hamster Cheek Pouch Oral Cancer Model.

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An In-Depth Technical Guide to the Molecular Structure of the Cesium Dodecaborate-¹⁰B Anion

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The closo-dodecaborate anion, [B₁₂H₁₂]²⁻, represents a fascinating class of boron clusters characterized by its exceptional thermal and chemical stability. This guide provides a comprehensive technical overview of the molecular structure of the cesium salt of this anion, with a particular focus on the ¹⁰B isotope-enriched variant, Cs₂[¹⁰B₁₂H₁₂]. The unique nuclear properties of ¹⁰B make this compound a significant area of research, particularly in the field of Boron Neutron Capture Therapy (BNCT). As a Senior Application Scientist, this document is structured to provide not only the fundamental structural details but also the practical and theoretical underpinnings of its synthesis and characterization, empowering researchers to confidently work with this remarkable molecule.

The [B₁₂H₁₂]²⁻ Anion: A Sphere of Boron

The dodecaborate anion is a highly symmetrical, three-dimensional aromatic system. Its structure is a regular icosahedron, one of the five Platonic solids, with a boron atom at each of the 12 vertices.[1] Each boron atom is bonded to five other boron atoms within the cage and one terminal hydrogen atom pointing outwards. This closo (closed cage) structure, belonging to the high-symmetry point group Iₕ, is responsible for its remarkable stability.[2]

The stability of the [B₁₂H₁₂]²⁻ cluster is a consequence of its electronic structure. Following Wade's rules for polyhedral boranes, a closo-borane with n vertices will have n+1 skeletal electron pairs. For the B₁₂ cage, this requires 13 electron pairs (26 electrons) for skeletal bonding. Each of the 12 B-H units contributes 2 electrons, totaling 24 electrons. The 2- charge on the anion provides the final two electrons needed to satisfy the 2n+2 rule for a stable, aromatic system.

Synthesis of Cesium Dodecaborate-¹⁰B: From Boric Acid to Boron Cage

The synthesis of Cs₂[¹⁰B₁₂H₁₂] is a multi-step process that begins with a ¹⁰B-enriched precursor, typically ¹⁰B-enriched boric acid [¹⁰B(OH)₃]. The overall strategy involves the formation of a smaller borane intermediate, which is then pyrolytically condensed to form the stable B₁₂ cluster.

Synthesis of ¹⁰B-Enriched Sodium Borohydride (Na[¹⁰BH₄])

The journey to the dodecaborate cage begins with the reduction of a suitable ¹⁰B precursor. A convenient and efficient method starts with commercially available ¹⁰B-enriched boric acid.[3]

Experimental Protocol: Synthesis of Na[¹⁰BH₄]

  • Esterification: ¹⁰B-enriched boric acid is reacted with an alcohol, such as n-butanol, to form the corresponding boronic ester, tri-n-butyl borate-¹⁰B. This is typically achieved by heating the reactants with azeotropic removal of water.

  • Reduction: The resulting boronic ester is then reduced with sodium hydride (NaH) in a high-boiling solvent like mineral oil at elevated temperatures (250-270 °C).

  • Isolation and Purification: The product, Na[¹⁰BH₄], is suspended in the mineral oil along with sodium butoxide. The mixture is cooled, and the Na[¹⁰BH₄] is selectively extracted using a suitable solvent like isopropylamine. The product is then precipitated and dried under vacuum.

Causality: The esterification step is crucial as it converts the boric acid into a more reactive species for the subsequent reduction by sodium hydride. The use of a high-boiling solvent is necessary to achieve the required reaction temperature for the reduction. Isopropylamine is an effective extraction solvent due to the good solubility of sodium borohydride and its relatively low boiling point, which facilitates removal.

Synthesis of the [¹⁰B₁₂H₁₂]²⁻ Anion and Precipitation as Cesium Salt

The core of the synthesis involves the construction of the B₁₂ icosahedron. A common and effective method is the pyrolysis of a triborate salt, which is generated in situ from sodium borohydride.[1][3]

Experimental Protocol: Synthesis of Cs₂[¹⁰B₁₂H₁₂]

  • Formation of Sodium Octahydrotriborate (Na[¹⁰B₃H₈]): ¹⁰B-enriched sodium borohydride (Na[¹⁰BH₄]) is reacted with boron trifluoride etherate (BF₃·OEt₂) in a suitable ether solvent, such as diglyme. This reaction generates the intermediate sodium octahydrotriborate.

  • Pyrolysis: The solution containing Na[¹⁰B₃H₈] is heated to a high temperature (typically > 180 °C). This pyrolysis step leads to the condensation of the B₃ units into the larger and more stable [¹⁰B₁₂H₁₂]²⁻ cluster, forming a mixture that includes Na₂[¹⁰B₁₂H₁₂].[3]

  • Precipitation of the Cesium Salt: After cooling, the reaction mixture is treated with an aqueous solution of cesium hydroxide (CsOH) or cesium chloride (CsCl).[4] Due to its low solubility in water, cesium dodecaborate, Cs₂[¹⁰B₁₂H₁₂], precipitates out of the solution as a white solid.[1]

  • Purification by Recrystallization: The crude Cs₂[¹⁰B₁₂H₁₂] is purified by recrystallization from hot water.[5] The solid is dissolved in a minimal amount of hot water, filtered to remove any insoluble impurities, and then allowed to cool slowly to form pure crystals. The crystals are then collected by filtration and dried.

Causality: The pyrolysis of the triborate is a thermodynamically driven process, favoring the formation of the exceptionally stable icosahedral B₁₂ cage. The choice of cesium as the counter-ion is strategic; the low aqueous solubility of Cs₂[B₁₂H₁₂] allows for its selective precipitation from the complex reaction mixture, providing a straightforward method of isolation.[1] Recrystallization is a powerful purification technique for crystalline solids, relying on the difference in solubility of the compound and impurities at different temperatures.[6]

Caption: Workflow for the synthesis and structural characterization of Cs₂[¹⁰B₁₂H₁₂].

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Due to the high symmetry of the [B₁₂H₁₂]²⁻ anion, its vibrational spectra have distinct features.

Experimental Protocol: Vibrational Spectroscopy

  • Sample Preparation: For Fourier-transform infrared (FTIR) spectroscopy, the solid sample can be analyzed directly using an attenuated total reflectance (ATR) accessory or prepared as a KBr pellet. For Raman spectroscopy, the solid sample is placed directly in the path of the laser beam.

  • Data Acquisition: The IR and Raman spectra are recorded using a spectrometer.

Spectroscopic Signatures:

The vibrational modes of the icosahedral [B₁₂H₁₂]²⁻ anion are well-characterized. Key vibrational bands include:

  • B-H stretching modes: Typically observed in the region of 2400-2500 cm⁻¹.

  • B-B cage breathing modes: Found at lower frequencies.

The high Iₕ symmetry of the anion leads to specific selection rules for IR and Raman activity. Certain modes will be exclusively Raman active, others exclusively IR active, and some will be inactive in both. This mutual exclusion is a hallmark of a centrosymmetric molecule.

Causality: The vibrational frequencies and the IR/Raman activity of the modes are directly related to the geometry of the molecule and the masses of the atoms. The observed spectra provide a fingerprint of the [B₁₂H₁₂]²⁻ icosahedral cage.

Handling and Safety Considerations

Boron hydrides and their derivatives require careful handling due to their potential toxicity and reactivity.

  • Toxicity: While the dodecaborate anion itself is relatively non-toxic, many of the precursors and reagents used in its synthesis, such as decaborane and boron trifluoride, are highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). [7][8][9][10]* Reactivity: Sodium borohydride is water-reactive and will release flammable hydrogen gas upon contact with water or acids. [11][12]Reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) when using air- or moisture-sensitive reagents.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling these chemicals. [11][13][14][15]

Conclusion

The cesium dodecaborate-¹⁰B anion is a molecule of significant scientific interest due to its unique structural and nuclear properties. Its highly symmetric and stable icosahedral structure has been unequivocally confirmed by a combination of single-crystal X-ray diffraction, NMR spectroscopy, and vibrational spectroscopy. The synthesis, while multi-stepped, is achievable through established procedures involving the pyrolysis of borane intermediates derived from ¹⁰B-enriched starting materials. A thorough understanding of the molecular structure and the protocols for its synthesis and characterization, as detailed in this guide, is paramount for researchers aiming to explore its potential applications, particularly in the development of next-generation agents for Boron Neutron Capture Therapy.

References

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  • A Simple and Efficient Preparation of High-Purity and High-Yield Unsolvated Lithium Dodecaborate. (2024). ChemRxiv. [Link]

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  • Synthesis and Characterization of High-Energy Anti-Perovskite Compounds Cs3X[B12H12] Based on Cesium Dodecahydro-Closo-Borate with Molecular Oxoanions (X− = [NO3]−, [ClO3]− and [ClO4]−). (2024). Molecules, 29(2), 435. [Link]

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  • Thallium(I) Dodecahydro-closo-dodecaborate with Cs2[B12H12]-type Crystal Structure. (2004). Zeitschrift für anorganische und allgemeine Chemie, 630(11), 1735–1738. [Link]

  • An Electrochemical Strategy for Chalcogenation of closo-Dodecaborate (B12H12)2– Anion. (2021). Journal of the American Chemical Society, 143(35), 14194–14200. [Link]

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A Technical Guide to the Solubility of Cesium Dodecaborate: Navigating Aqueous and Organic Media

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the solubility characteristics of cesium dodecaborate (Cs₂B₁₂H₁₂), a compound of significant interest due to its unique structural and chemical properties. As researchers and drug development professionals, a thorough understanding of a compound's solubility is paramount for its application, formulation, and delivery. This document moves beyond simple statements of solubility, delving into the physicochemical principles that govern the dissolution of cesium dodecaborate in both aqueous and organic environments. We will explore the causality behind its solubility profile and provide actionable protocols for its experimental determination.

The Dodecaborate Cage: A Unique Chemical Scaffold

At the heart of cesium dodecaborate lies the closo-dodecaborate anion, [B₁₂H₁₂]²⁻. This highly stable, icosahedral boron cluster is a three-dimensional aromatic system, a key feature influencing its interactions with solvents. The negative charge is delocalized over the entire boron cage, resulting in a large, "soft" anionic species. This delocalization and the cage-like structure are fundamental to understanding its solubility behavior.

The cesium cations (Cs⁺) are held in the crystal lattice by electrostatic interactions with the [B₁₂H₁₂]²⁻ anions. The dissolution process, therefore, requires the solvent to overcome the lattice energy of this ionic solid and effectively solvate both the large, weakly coordinating dodecaborate anion and the cesium cations.

Aqueous Solubility: A Tale of Low Affinity

Cesium dodecaborate is consistently described in the literature as having low or slight solubility in water.[1][2][3][4] This can be attributed to several factors:

  • The Hydrophobic Nature of the Boron Cage: The exterior of the [B₁₂H₁₂]²⁻ anion is dominated by B-H bonds, which are not as polarized as the O-H bonds in water. This imparts a significant degree of hydrophobic character to the anion, making it less favorable for interaction with the highly polar water molecules.

  • Large Anion Size and Low Charge Density: The large size of the dodecaborate anion results in a low surface charge density. This weakens the ion-dipole interactions with water molecules, which are crucial for the hydration and dissolution of ions.

  • Lattice Energy: While cesium salts are often highly soluble in water, the strong ionic interactions within the Cs₂B₁₂H₁₂ crystal lattice, contributed by the symmetrical and stable dodecaborate cage, require significant energy to disrupt.

The dissolution of cesium dodecaborate in water can be represented by the following equilibrium:

Cs₂B₁₂H₁₂(s) ⇌ 2Cs⁺(aq) + [B₁₂H₁₂]²⁻(aq)

The low solubility indicates that this equilibrium lies significantly to the left.

Solubility in Organic Solvents: A More Favorable Interaction

In contrast to its behavior in water, cesium dodecaborate exhibits good solubility in certain organic solvents, particularly ethers.[2] This enhanced solubility is a direct consequence of the principles of "like dissolves like."

  • Favorable van der Waals Interactions: Ethers, such as diethyl ether or tetrahydrofuran (THF), possess both polar (C-O-C bond) and non-polar (alkyl chains) regions. The non-polar character of the dodecaborate cage can engage in favorable van der Waals interactions with the non-polar parts of the ether molecules.

  • Solvation of the Cesium Cation: The oxygen atom in ethers has lone pairs of electrons that can effectively coordinate with and solvate the cesium cation, further driving the dissolution process.

The solubility in other polar aprotic solvents like acetonitrile and acetone is less documented but is expected to be influenced by a balance of the solvent's polarity and its ability to interact favorably with both the large, hydrophobic anion and the cesium cation. Protic organic solvents like methanol and ethanol may show intermediate solubility, as they can engage in some hydrogen bonding but also possess alkyl chains that can interact with the boron cage.

Comparative Solubility Data
Solvent ClassExample SolventsReported Solubility
Water H₂OLow / Slight[1][2][3][4]
Ethers Diethyl ether, THFGood[2]
Alcohols Methanol, EthanolExpected to be intermediate
Ketones AcetoneTo be determined
Nitriles AcetonitrileTo be determined

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a self-validating system for determining the solubility of cesium dodecaborate.

Protocol: Isothermal Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of cesium dodecaborate in a given solvent at a specified temperature.

Materials:

  • Cesium Dodecaborate (high purity)

  • Selected Solvents (anhydrous, high purity)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, solvent-compatible)

  • Inductively Coupled Plasma - Atomic Emission Spectrometer (ICP-AES) or Inductively Coupled Plasma - Mass Spectrometer (ICP-MS) for boron or cesium analysis.

Methodology:

  • Preparation of Saturated Solutions: a. Add an excess of cesium dodecaborate to a known volume of the chosen solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation. b. Place the container in a thermostatic shaker set to the desired temperature (e.g., 25 °C). c. Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is self-validating by taking samples at different time points (e.g., 24, 36, and 48 hours) and ensuring the measured concentration is constant.

  • Sample Collection and Preparation: a. Allow the suspension to settle. b. Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) pipette, avoiding any solid particles. c. Immediately filter the withdrawn sample through a syringe filter to remove any remaining microcrystals. d. Accurately dilute the filtered sample with an appropriate solvent to a concentration suitable for the analytical technique.

  • Quantitative Analysis: a. Analyze the diluted samples for either boron or cesium concentration using a calibrated ICP-AES or ICP-MS. b. Prepare a calibration curve using standard solutions of known concentrations of a soluble boron or cesium salt. c. The concentration of the original saturated solution can then be calculated based on the dilution factor.

  • Data Reporting: a. Express the solubility in standard units such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L). b. Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess Cs₂B₁₂H₁₂ to solvent B Equilibrate at constant temperature A->B C Verify equilibrium (time points) B->C D Withdraw supernatant C->D Saturated Solution E Filter sample D->E F Dilute sample accurately E->F H Analyze sample concentration F->H Diluted Sample G Calibrate ICP-AES/MS G->H I Calculate solubility H->I

Caption: Experimental workflow for determining the solubility of cesium dodecaborate.

Implications for Drug Development and Research

The distinct solubility profile of cesium dodecaborate has significant implications for its practical applications:

  • Drug Delivery: The low aqueous solubility presents a challenge for intravenous administration. However, its solubility in organic solvents opens avenues for formulation in lipid-based or polymeric delivery systems. The hydrophobic nature of the dodecaborate cage may also facilitate cell membrane penetration.

  • Boron Neutron Capture Therapy (BNCT): For BNCT applications, sufficient accumulation of boron in tumor cells is required. While the parent compound's low water solubility is a hurdle, its derivatization to enhance aqueous solubility or its encapsulation in delivery vehicles are active areas of research.

  • Synthesis and Purification: The differential solubility is a key tool for the synthesis and purification of cesium dodecaborate and its derivatives.[3] It can be precipitated from aqueous solutions or recrystallized from organic solvents.

Conclusion

The solubility of cesium dodecaborate is a nuanced interplay of the unique properties of the closo-dodecaborate anion and the cesium cation with the surrounding solvent medium. Its poor solubility in water and good solubility in ethers are defining characteristics that govern its handling, purification, and application. For researchers and drug development professionals, understanding these fundamental principles is essential for unlocking the full potential of this remarkable boron cluster. The provided experimental protocol offers a robust framework for generating the precise quantitative data needed to advance its use in various scientific and therapeutic fields.

References

  • Toxicological Profile for Cesium. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved February 9, 2026, from [Link]

  • Caesium dodecaborate. (n.d.). In Wikipedia. Retrieved February 9, 2026, from [Link]

  • Cesium dodecaborate. (2021, August 2). American Chemical Society. Retrieved February 9, 2026, from [Link]

  • Peymann, T., et al. (2001). Dodecahydroxy-closo-dodecaborate(2-). Inorganic Chemistry, 40(12), 2885-2891. [Link]

Sources

synthesis pathways for 10B enriched closo-dodecaborate salts

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Synthesis of


B-Enriched closo-Dodecaborate Salts (

): A Technical Guide for BNCT Applications

Executive Summary

The closo-dodecaborate anion (


) represents the thermodynamic sink of polyhedral borane chemistry. For Boron Neutron Capture Therapy (BNCT), its high boron content, exceptional hydrolytic stability, and low toxicity make it an ideal pharmacophore. However, the efficacy of BNCT relies strictly on the capture cross-section of the boron-10 isotope (

B).

Standard commercial boranes utilize natural boron (


B / 

B), rendering them useless for clinical BNCT. This guide details the total synthesis of

B-enriched closo-dodecaborate salts
, starting from the primary enriched precursor (

B-Boric Acid). The methodology prioritizes atom economy (crucial due to isotope cost), purity (pharmaceutical grade), and safety (handling pyrophoric intermediates).

Part 1: Strategic Precursor Synthesis

The supply chain for enriched boron is limited. Most syntheses must begin with


B-Boric Acid (

). The first objective is to convert this oxidized species into a reactive hydride source (

).
Step 1.1: Esterification to Methyl Borate
  • Objective: Activate boron for hydride reduction and remove metallic impurities via distillation.

  • Reaction:

    
    
    
  • Protocol:

    • Suspend

      
       in excess anhydrous methanol.
      
    • Reflux as an azeotrope.

    • Critical Control: The azeotrope (

      
      ) boils at 54°C. Pure 
      
      
      
      boils at 68°C. Fractionally distill to isolate the ester.
    • Yield Target: >95% (Recycle methanol to recover unreacted boron).

Step 1.2: Synthesis of Sodium Borohydride ( )
  • Objective: Create the universal nucleophilic boron source.

  • Reaction:

    
    
    
  • Technical Insight: This reaction is often performed in mineral oil to manage heat. The product is extracted with isopropylamine or liquid ammonia.

  • Validation:

    
    B-NMR (or 
    
    
    
    B-NMR) showing a quintet at -42 ppm (relative to
    
    
    ).

Part 2: The Pyrolytic Cascade (Core Synthesis)

The transformation of the tetrahedral


 anion into the icosahedral 

cage is the most challenging step. The "Iodine-Oxidation" route is selected here for its reliability and scalability in an isotopic enrichment context, as it avoids the need for external borane adducts which are difficult to source in

B form.
Mechanism: The Condensation Pathway

The reaction proceeds through the formation of the octahydrotriborate anion (


), which acts as the building block for larger clusters.

G BH4 Na[10BH4] (Tetrahedral) B3H8 Na[10B3H8] (Triborate) BH4->B3H8 Diglyme, 100°C - H2, - NaI I2 Iodine (I2) Oxidant I2->B3H8 Pyrolysis Pyrolysis (160-180°C) B3H8->Pyrolysis B12 Na2[10B12H12] (Icosahedral) Pyrolysis->B12 Condensation - H2

Figure 1: The oxidative condensation pathway from borohydride to dodecaborate.

Protocol: The "Diglyme-Iodine" Route

Reagents:

  • 
     (1.0 eq)
    
  • Iodine (

    
    ) (0.5 eq)
    
  • Solvent: Diglyme (Diethylene glycol dimethyl ether), anhydrous.

Step-by-Step Methodology:

  • Setup: Flame-dried 3-neck round bottom flask equipped with a mechanical stirrer, reflux condenser, and an argon inlet. Connect the outlet to an acetone trap (to quench volatile boranes) and a bleach trap.

  • Solvation: Dissolve

    
     in Diglyme.
    
  • Oxidation (Formation of

    
    ): 
    
    • Slowly add

      
       solution (in diglyme) at 25°C.
      
    • Reaction:

      
      .
      
    • Safety Note: Massive

      
       evolution. Monitor pressure.
      
    • Heat to 100°C for 1 hour to ensure conversion to triborate.

  • Pyrolysis (Cage Closure):

    • Raise temperature to reflux (162°C).

    • Maintain reflux for 12–16 hours. The solution will turn dark amber.

    • Mechanism:[1][2][3]

      
       thermally decomposes, shedding 
      
      
      
      and condensing into larger cages (
      
      
      ). The
      
      
      cage is the thermodynamic sink.
  • Quench: Cool to room temperature.

Part 3: Purification & Cation Metathesis

The crude mixture contains


, unreacted borohydride, and kinetic byproducts (

). Direct crystallization is inefficient. We utilize Cation Metathesis to isolate the pure cage.
Workflow: The TBA (Tetrabutylammonium) Route
  • Solvent Exchange: Evaporate Diglyme under high vacuum. Redissolve residue in water.

  • Precipitation: Add excess Tetrabutylammonium Bromide (TBABr) or Chloride.

    • Chemistry:

      
      .
      
    • The bulky TBA salt of dodecaborate is highly insoluble in water, while

      
       and borates remain in solution.
      
  • Filtration & Wash: Filter the white precipitate. Wash with water (removes NaI) and diethyl ether (removes neutral boranes).

  • Recrystallization: Recrystallize from Acetonitrile/Ethanol to remove trace

    
     (which has different solubility profiles).
    
  • Return to Sodium Salt (For Clinical Use):

    • Pass the

      
       solution (in MeOH/MeCN) through a Cation Exchange Resin (Amberlite IR-120, 
      
      
      
      form).
    • Evaporate solvent to yield pure

      
      .
      

Part 4: Quality Control & Data Specifications

Verification of isotopic enrichment and chemical purity is mandatory.

Table 1: Analytical Specifications for Pharmaceutical Grade


 
TestMethodSpecification
Identity

B /

B NMR
Singlet at -15.5 ppm (decoupled). No other peaks.
Isotopic Purity ICP-MS

B enrichment > 99%
Chemical Purity HPLC (Ion Pair)> 99.5% area
Impurity Profile NMRNo

(-0.5, -28 ppm) or

(-30 ppm).
Residual Solvent GC-HeadspaceDiglyme < 50 ppm (Class 2 solvent limits).

Visualization of Purification Logic:

Purification Crude Crude Mixture (Na2B12H12 + NaI + Byproducts) Water Dissolve in Water Crude->Water TBA_Add Add TBA-Br Water->TBA_Add Precip Precipitate: (TBA)2[B12H12] TBA_Add->Precip Insoluble Salt Filtrate Filtrate (Discard): NaI, NaBH4, Solubles TBA_Add->Filtrate Soluble Impurities Resin Ion Exchange Resin (Na+ Form) Precip->Resin Dissolve in MeCN Final Final Product: Na2[10B12H12] Resin->Final Na+ Exchange

Figure 2: Purification workflow via cation metathesis.

Part 5: Safety & Handling (E-E-A-T)

  • Borane Toxicity: While

    
     is low toxicity, intermediates like diborane (
    
    
    
    , often formed transiently) are highly toxic and pyrophoric. All reactions must occur under positive Argon pressure.
  • Waste Management:

    
    B is expensive. All aqueous washes containing boron should be collected for potential recycling (via acidification to boric acid).
    
  • Thermal Runaway: The reaction of

    
     with 
    
    
    
    is exothermic. Addition must be controlled to prevent solvent boil-over.

References

  • Improved synthesis of the B12H12(2-) anion. Source: Journal of Organometallic Chemistry. URL:[Link]

  • A Simple and Efficient Preparation of High-Purity and High-Yield Unsolvated Lithium Dodecaborate. Source: ChemRxiv (Preprint). URL:[Link][4]

  • Boron Neutron Capture Therapy: A Review of Clinical Applications. Source: International Journal of Radiation Oncology. URL:[Link]

  • Synthesis and Single Crystal Structure of Sodium Octahydrotriborate, NaB3H8. Source: Inorganic Chemistry (ACS). URL:[Link]

Sources

hydrolytic stability of the [10B12H12]2- cluster

Hydrolytic Stability of the [ B H ] Cluster: A Technical Guide for BNCT Applications

Executive Summary

The dianionic closo-dodecaborate cluster,

3D aromaticity

For drug development professionals, understanding the limits of this stability is not about preventing degradation, but about validating integrity during formulation and synthesis. This guide details the mechanistic underpinnings of this inertness, the specific oxidative vulnerabilities that exist, and the self-validating protocols required to certify cluster purity.

Molecular Architecture & The Origin of Stability

The hydrolytic stability of

1
The Sigma-Aromatic Cage

The cluster forms a regular icosahedron (

Wade-Mingos rules
  • Skeletal Bonding: The 12 boron atoms are held together by 13 skeletal bonding electron pairs (

    
     rule), creating a closed, hyper-coordinated structure.
    
  • HOMO-LUMO Gap: The cluster possesses a large energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[1][2] This gap prevents the orbital overlap necessary for nucleophilic attack by water or hydroxide ions, effectively "locking" the cage against hydrolysis.

Thermodynamic vs. Kinetic Stability
  • Thermodynamic: The formation of B-O bonds (hydrolysis product) is thermodynamically favorable compared to B-H bonds.[1]

  • Kinetic: The activation energy required to disrupt the aromatic cage is prohibitively high.[1] Therefore, the cluster is kinetically trapped , resisting hydrolysis despite the thermodynamic drive toward boric acid (

    
    ).
    

Hydrolytic Stability Profile

The following data summarizes the cluster's behavior under stress conditions relevant to pharmaceutical processing.

Stress ConditionReagent / EnvironmentDurationOutcomeMechanistic Insight
Acidic Hydrolysis 3 M HCl, 95°C> 100 HoursStable The conjugate acid

is a superacid; the cage does not protonate to open.
Basic Hydrolysis 6 M NaOH, 95°C> 100 HoursStable Electron-rich cage repels nucleophilic

attack.
Oxidative Stress

/ Fenton's Reagent
VariableDegradation Radical attack (

) can abstract H, leading to hydroxylation (

).[1]
Electrochemical Anodic Potential (> +1.5V)InstantDimerization Forms

via radical coupling.[1]
The "Achilles' Heel": Acid-Induced Nucleophilic Substitution

While stable to pure hydrolysis, the cluster is susceptible to Electrophilic-Induced Nucleophilic Substitution (EINS) . In the presence of a strong acid and a nucleophile (other than water), the acid protonates the cage transiently, activating it for nucleophilic attack. This is the primary pathway for functionalization, not degradation, but it must be controlled during synthesis.

Visualizing the Stability Landscape

The following diagram illustrates the divergent pathways of the

B12_Stability_PathwaysCenter[10B12H12]2-(Parent Cluster)AcidAcidic Environment(3M HCl, 95°C)Center->AcidExposureBaseBasic Environment(6M NaOH, 95°C)Center->BaseExposureOxidantStrong Oxidant(H2O2 / Radical)Center->Oxidante- TransferEINSAcid + Nucleophile(EINS Mechanism)Center->EINSProtonationResult_StableNO REACTION(Kinetically Inert)Acid->Result_StableStableBase->Result_StableStableResult_Hydroxyl[B12H11(OH)]2-(Hydroxylated Species)Oxidant->Result_HydroxylRadical AttackResult_Dimer[B24H23]3-(Oxidative Dimerization)Oxidant->Result_DimerCouplingResult_Func[B12H11(Nu)]2-(Functionalized Derivative)EINS->Result_FuncSubstitution

Figure 1: Reaction pathways of the dodecaborate cluster. Green paths indicate stability or controlled synthesis; red paths indicate degradation.[1]

Experimental Validation Protocols

To ensure the integrity of BNCT agents, one cannot rely on visual inspection. The following Self-Validating Protocol utilizes

Protocol: Forced Degradation & Stability Confirmation

Objective: Validate the hydrolytic stability of a

Reagents:

  • Analyte:

    
     (approx 20 mg).[1]
    
  • Solvent A:

    
     (Neutral control).[1]
    
  • Solvent B: 1 M

    
     in 
    
    
    (Acid stress).[1]
  • Solvent C: 1 M

    
     in 
    
    
    (Base stress).[1]

Workflow:

  • Preparation: Dissolve 20 mg of analyte in 0.6 mL of each solvent type.

  • Thermal Stress: Incubate samples at 80°C for 24 hours in sealed NMR tubes.

  • Acquisition: Perform

    
    B-NMR (decoupled 
    
    
    ) at room temperature.
    • Note:

      
       enrichment broadens signals; if available, use 
      
      
      parameters or adjust delay times for
      
      
      quadrupolar relaxation.

Acceptance Criteria (The Self-Validating Signal):

  • Chemical Shift: A single, sharp resonance at approximately -15.5 ppm (relative to

    
    ).
    
  • Coupling Pattern: In coupled mode (

    
     without decoupling), the signal must appear as a doublet  (
    
    
    ).[1]
  • Failure Mode Indicators:

    • Appearance of peaks at -13 to -22 ppm indicates hydroxylation (

      
      ).[1][3]
      
    • Appearance of peaks near +20 ppm indicates cage degradation to boric acid/borates.[1]

    • Loss of doublet structure indicates cage opening or substitution.[1]

Implications for BNCT Drug Development

Formulation & Shelf-Life

The extreme hydrolytic stability of the


not limited by cage hydrolysis1
Metabolic Fate

Because the cluster resists enzymatic hydrolysis (proteases/esterases have no effect on B-B bonds), the

1metabolic inertness
Isotope Enrichment ( B)

While

does not alter the chemical hydrolytic stability1



References

  • Chemistry of closo-Dodecaborate Anion [B12H12]2-: A Review . Collection of Czechoslovak Chemical Communications. [Link][1][4][5]

  • Dodecaborate . Wikipedia. [Link][1]

  • NMR Confirmation for Formation of [B12H12]2- Complexes during Hydrogen Desorption from Metal Borohydrides . The Journal of Physical Chemistry C. [Link]

  • Enhanced Stability of the Carba-closo-dodecaborate Anion for High-Voltage Battery Electrolytes . Journal of the American Chemical Society. [Link][1]

  • Response of Normal Tissues to Boron Neutron Capture Therapy (BNCT) . MDPI (Cells). [Link][1]

chaotropic nature of cesium dodecaborate anions

Author: BenchChem Technical Support Team. Date: February 2026

The Chaotropic Paradigm: Cesium Dodecaborate Anions in Molecular Transport and Assembly

Executive Summary This technical guide analyzes the superchaotropic nature of cesium dodecaborate (


) and its derivatives.[1] Unlike classical Hofmeister ions, the dodecaborate anion (

) exhibits an intrinsic affinity for hydrophobic interfaces and macromolecules that exceeds established physicochemical models.[1] This guide details the mechanistic underpinnings of this effect, its application in non-amphiphilic drug delivery, and validated protocols for quantifying superchaotropicity.

The Superchaotropic Frontier

The classical Hofmeister series classifies ions by their ability to structure (kosmotropic) or destructure (chaotropic) water.[2] Cesium dodecaborate represents a distinct class of "Superchaotropes"—nano-ions with low charge density and high polarizability that extend the Hofmeister scale.

The Anion:

The active species is the icosahedral dodecaborate dianion.[3] While Cesium (


) serves as a stabilizing counterion for isolation (due to matching lattice energies for large cations/anions), the chaotropic force is driven almost exclusively by the boron cluster.

Key Physicochemical Properties:

  • 3D Aromaticity: The negative charge is delocalized over the 3D boron cage (

    
    -aromaticity), creating an exceptionally "soft" electrostatic profile.
    
  • Hydration Shell: The anion possesses a weakly held hydration shell. Its removal is energetically inexpensive, facilitating direct interaction with hydrophobic surfaces.

  • Nano-Ion Character: With a diameter of ~0.6–0.8 nm, it occupies a size regime between simple ions and small proteins.

Extending the Hofmeister Series

Standard chaotropes (e.g.,


, 

) salt-in proteins by destabilizing water structure. Dodecaborates amplify this effect, showing binding affinities to neutral, hydrophobic pockets (like cyclodextrins or lipid bilayers) that are orders of magnitude higher than classical ions.

HofmeisterSeries cluster_0 Kosmotropes (Salting-Out) cluster_1 Classical Chaotropes (Salting-In) cluster_2 Superchaotropes (Nano-Ions) SO4 SO4(2-) HPO4 HPO4(2-) F F(-) I I(-) ClO4 ClO4(-) SCN SCN(-) B12H12 [B12H12](2-) Dodecaborate B12X12 [B12X12](2-) Halogenated Clusters Start->End Increasing Chaotropicity / Hydrophobic Affinity

Figure 1: The Extended Hofmeister Series. Dodecaborate anions occupy the extreme superchaotropic end, characterized by massive salting-in effects and hydrophobic binding.[2][4]

Mechanistic Action: The Chaotropic Effect

The binding of


 to hydrophobic substrates is driven by the Chaotropic Effect , a thermodynamic force orthogonal to the Hydrophobic Effect.[2]
  • Desolvation: When the large dodecaborate anion approaches a hydrophobic pocket (e.g., a drug binding site or membrane interface), it sheds its hydration shell.

  • Water Recovery: The release of these water molecules back into the bulk solvent increases the entropy of the water network.

  • Dispersion Interactions: The highly polarizable boron cage forms strong van der Waals contacts with the hydrophobic host.

Comparison of Driving Forces:

Feature Hydrophobic Effect Chaotropic Effect
Primary Driver Aggregation of non-polar solutes to minimize water contact. Affinity of large, low-charge ions for hydrophobic phases.
Thermodynamics Entropically driven (water release from structured shell).[1] Enthalpically driven (dispersion) + Entropic water recovery.[1]

| Role of


  | N/A (It is highly soluble). | Acts as a "promiscuous" binder to neutral surfaces. |

Applications in Drug Development[6][7]

Broadband Membrane Carriers

Unlike traditional amphiphilic carriers (which have a polar head and non-polar tail), dodecaborate clusters act as globular carriers . They bind hydrophilic cargos (peptides, small molecule drugs) via superchaotropic interactions, masking the cargo's polarity and ferrying it across lipid bilayers without permanent membrane disruption.

  • Cargo Types: Hydrophilic peptides, Phalloidin, Doxorubicin.

  • Mechanism: The cluster coats the cargo, creating a supramolecular complex that is permeable to the lipid membrane.

Solubility Enhancement (Salting-In)

 can increase the aqueous solubility of poorly soluble organic drugs by orders of magnitude. The anion binds to the hydrophobic portions of the drug molecule, preventing aggregation and keeping it in solution.

Experimental Protocols

These protocols are designed to validate superchaotropic behavior and quantify binding efficiency.

Protocol A: Quantifying Chaotropicity via Cloud Point Shift

Purpose: To determine the "salting-in" constant (


) of the anion, a direct measure of chaotropicity.

Materials:

  • Ethoxylated surfactant (e.g., Triton X-100 or

    
    ).
    
  • 
     stock solution (100 mM).[1]
    
  • Temperature-controlled water bath with optical sensor.

Workflow:

  • Preparation: Prepare a 10 mM solution of surfactant in Milli-Q water. The solution should be clear at room temperature.

  • Titration: Aliquot surfactant solution into quartz cuvettes. Add increasing concentrations of

    
     (0–50 mM).[1]
    
  • Ramping: Heat the samples at 0.5°C/min while monitoring transmittance at 600 nm.

  • Determination: Record the Cloud Point (

    
    ) where transmittance drops to 50%.
    
  • Analysis: Plot

    
     vs. Concentration (
    
    
    
    ).
    • Result: Superchaotropes will drastically increase the

      
       (Salting-in).
      
    • Calculation: Fit to

      
      .[1] A high positive 
      
      
      
      confirms superchaotropicity.
Protocol B: Membrane Transport Assay (Vesicle Leakage)

Purpose: To verify if the cluster can transport cargo across a lipid bilayer.

Materials:

  • EYPC (Egg Yolk Phosphatidylcholine) lipids.[1]

  • HPTS (Fluorescent dye) and DPX (Quencher).[1][5]

  • Size Exclusion Chromatography (Sephadex G-25).[1]

  • Fluorescence Spectrometer.[5][6]

Workflow:

  • Vesicle Formation: Hydrate EYPC film with buffer containing 1 mM HPTS and 1 mM DPX. Extrude through 100 nm polycarbonate membrane to form Large Unilamellar Vesicles (LUVs).[1]

  • Purification: Pass LUVs through Sephadex G-25 to remove unencapsulated dye. Inside the vesicle, HPTS fluorescence is quenched by DPX.

  • Baseline: Dilute LUVs in buffer. Monitor emission at 510 nm (Excitation 450 nm).

  • Injection: Inject

    
     (10–100 
    
    
    
    M) and Cargo (e.g., a cationic peptide).[1]
  • Transport Monitoring:

    • If the cluster transports the cargo into the vesicle, or disrupts the membrane to let dye out, fluorescence will change.

    • Differentiation: To distinguish transport from lysis, perform a "leakage control" using only the cluster. Pure transport carriers (like

      
      ) should show minimal leakage of the dye alone, but facilitate transport of specific cargos.
      
  • Lysis Control: Add Triton X-100 (100% lysis) at the end to normalize data.

TransportMechanism cluster_legend Mechanism Cargo Hydrophilic Cargo (e.g., Peptide) Complex Supramolecular Complex (Charge-Masked) Cargo->Complex Chaotropic Binding (Desolvation) Cluster Cesium Dodecaborate (Superchaotrope) Cluster->Complex Chaotropic Binding (Desolvation) Membrane Lipid Bilayer (Hydrophobic Barrier) Complex->Membrane Partitioning Intracellular Intracellular Release (Dissociation) Membrane->Intracellular Translocation & Release desc The anion binds the cargo, masking hydrophilicity without requiring amphiphilic tails.

Figure 2: Superchaotropic Carrier Mechanism. The boron cluster enables hydrophilic cargo to bypass the membrane barrier via transient masking.[7]

Safety and Handling

  • Cesium Toxicity: While

    
     is generally low-toxicity (used in BNCT), the Cesium counterion (
    
    
    
    ) can impact potassium channels at high systemic doses.[1] For in vivo applications, sodium salts (
    
    
    ) are often substituted after initial synthesis.[1]
  • Stability: The

    
     cage is chemically robust (resistant to strong acids/bases).[1] However, halogenated derivatives (e.g., 
    
    
    
    ) can be reactive under extreme photolytic conditions.

References

  • Ionic Boron Clusters as Superchaotropic Anions. Source: Kinam Park / Wiley Online Library [Link][1]

  • The Chaotropic Effect as an Assembly Motif in Chemistry. Source: National Institutes of Health (PMC) [Link]

  • Boron Clusters as Broadband Membrane Carriers. Source: Nature [Link][1]

  • Water Structure Recovery in Chaotropic Anion Recognition. Source: PubMed (Angewandte Chemie) [Link]

  • Recent Developments in the Chemistry of [B12H12]2-. Source: ResearchGate [Link]

Sources

Methodological & Application

protocol for dissolving 10B enriched cesium dodecaborate for BNCT

Application Note: High-Performance Solubilization and Cation Exchange of B-Enriched Cesium Dodecaborate for BNCT

Executive Summary

This application note details the protocol for processing Cesium Dodecaborate (

Sodium Dodecaborate

Critical Scientific Warning: While Cesium Dodecaborate is the standard stable form for the synthesis and transport of

Cesium (

) ions are cardiotoxic
SolubilizationCation Exchange
Core Objectives
  • Maximize Recovery: Achieve >98% recovery of the expensive

    
    B isotope.
    
  • Ensure Safety: Reduce residual

    
     to <10 ppm via rigorous ion exchange.
    
  • Formulate: Produce an isotonic, sterile solution at physiological pH (7.4).

Material Properties & Solubility Profile

Understanding the solubility difference between the precursor and the target species is vital for process design.

PropertyCesium Dodecaborate (

)
Sodium Dodecaborate (

)
Role Synthesis Precursor / Storage FormActive Pharmaceutical Ingredient (API)
Solubility (25°C) Sparingly Soluble (~10-20 mg/mL)Highly Soluble (>500 mg/mL)
Solubility (80°C) Soluble (Recrystallization temp)Highly Soluble
Toxicity High (Cardiotoxic

)
Low (Bio-compatible

)
Counter-ion Removal Required (Cation Exchange)N/A

Experimental Workflow

The following diagram illustrates the critical path from raw powder to injectable formulation.

BNCT_WorkflowRawRaw Cs2-10B12H12(Powder)DissolvePhase A:Thermal Dissolution(80°C H2O)Raw->Dissolve HeatExchangePhase B:Cation Exchange(Cs+ -> Na+)Dissolve->Exchange Load ColumnFormulatePhase C:Formulation(pH/Osmolarity)Exchange->Formulate EluateQCPhase D:QC & Sterilization(ICP-OES / Filtration)Formulate->QC Adjust

Figure 1: Critical workflow for converting toxic Cesium precursor to bio-safe Sodium formulation.

Detailed Protocol

Phase A: Thermal Dissolution

Reagents:

  • 
    B-Enriched 
    
    
    powder.
  • Milli-Q Water (18.2 MΩ·cm), degassed.[1]

Procedure:

  • Weigh the target mass of

    
     (e.g., 1.0 g).
    
  • Add Milli-Q water to achieve a concentration of 10 mg/mL . Note: Do not attempt higher concentrations at this stage to avoid premature precipitation.

  • Heat the mixture to 80°C with magnetic stirring until the solution is perfectly clear.

  • Sonication: If particulates persist, sonicate at 60°C for 5 minutes.

  • Maintain Temperature: Keep the solution warm (approx. 50-60°C) during the transfer to the ion exchange column. If it cools, Cs-salt will crash out.

Phase B: Cation Exchange (Cs⁺ Removal)

This is the most critical step. We utilize a strong acid cation exchange resin (SAC) pre-converted to the Sodium form.

Materials:

  • Resin: Amberlite™ IR120 (or Dowex 50W-X8), Na-form.

  • Column: Glass Econo-Column (Bio-Rad or equivalent).

Resin Preparation (The "Self-Validating" Step): Even if purchased in Na-form, regenerate the resin to ensure maximum capacity.

  • Wash resin with 1M HCl (converts to

    
     form).
    
  • Rinse with Milli-Q water until neutral pH.

  • Wash with 1M NaOH (converts to

    
     form).
    
  • Validation: Rinse with Milli-Q water until the eluate pH matches the input water pH (~7.0). This confirms no excess NaOH remains.

Exchange Procedure:

  • Load the warm

    
     solution onto the column.
    
  • Elute with Milli-Q water at a flow rate of 1 mL/min .

    • Mechanism:[1][2][3] The high affinity of the sulfonic acid resin for large monovalent cations (

      
       > 
      
      
      ) ensures Cs stays on the column while Na is released.
  • Fraction Collection: Collect fractions. Monitor conductivity or UV (though

    
     has low UV absorbance, refractive index or simple spot tests with AgNO3 can confirm presence of borate cluster).
    
  • Rinse: Pass an additional 2 column volumes of water to recover all boron species.

IonExchangeResinResin Surface (R-SO3-)Na+Na+ReactionExchange Event:R-SO3-Na + Cs+ -> R-SO3-Cs + Na+Resin->ReactionInputInput SolutionCs+B12H12(2-)Input->ReactionOutputEluate (Bio-Safe)Na+B12H12(2-)Reaction->OutputFlow

Figure 2: Ion exchange mechanism. The resin preferentially binds Cesium due to its smaller hydrated radius compared to Sodium, releasing Sodium ions into the BNCT drug solution.

Phase C: Concentration & Formulation

The eluate is now


  • Lyophilization: Freeze-dry the pooled fractions to obtain a fluffy white powder of

    
    . This is the stable API form.
    
  • Reconstitution: Dissolve the Na-salt powder in Phosphate Buffered Saline (PBS) or 0.9% Saline to the target concentration (typically 20–50 mg/mL for stock solutions).

  • pH Adjustment:

    • Check pH.[3] It should be near neutral (6.5–7.5).

    • If acidic (due to trace

      
       form resin), adjust carefully with 0.1M NaOH.
      
    • If alkaline, adjust with 0.1M HCl.

  • Sterilization: Pass through a 0.22 µm PES (Polyethersulfone) syringe filter into a sterile, endotoxin-free vial.

Quality Control (QC) Standards

Before animal or cell work, the solution must pass these checks.

ParameterMethodAcceptance Criteria
Boron Content ICP-OES (Inductively Coupled Plasma)±5% of target concentration
Cesium Residual ICP-MS< 10 ppm (Critical Safety Limit)
Purity

B-NMR
Single peak at -15.5 ppm (doublet/multiplet collapsed)
Osmolarity Osmometer280–320 mOsm/kg
Endotoxin LAL Assay< 0.5 EU/mL (for in vivo)

References

  • Solubility & Synthesis: Sivaev, I. B., & Bregadze, V. I. (2009). Chemistry of closo-dodecaborate anion [B12H12]2-: A review. Collection of Czechoslovak Chemical Communications. Link

  • Cesium Toxicity: Melnikov, P., et al. (2009). Cesium toxicity and its relationships with other alkali metals. Biological Trace Element Research. Link

  • BNCT Formulation: Barth, R. F., et al. (2018). Boron delivery agents for neutron capture therapy of cancer.[4][5][6][7][8] Cancer Communications. Link

  • Ion Exchange Protocols: Bio-Rad Laboratories. (n.d.). Guide to Ion Exchange Chromatography.Link

Application Note: Cesium Dodecaborate as a High-Purity Precursor for Boron Neutron Capture Therapy (BNCT)

Author: BenchChem Technical Support Team. Date: February 2026


) starting from Cesium Dodecaborate (

).

Abstract

This application note details the utilization of Cesium Dodecaborate (


)  as a critical intermediate for generating high-purity boron carriers for Boron Neutron Capture Therapy (BNCT). While the dodecaborate anion (

) offers a high boron payload (12 atoms per molecule) and exceptional chemical stability, the cesium cation (

) is generally contraindicated for direct systemic administration due to cardiotoxicity. Therefore, this guide focuses on the purification potential of the cesium salt and the mandatory cation exchange protocols required to convert it into a biocompatible sodium form (

) or encapsulated formulation. We provide validated workflows for synthesis, purification, liposomal loading, and quantitative analysis via ICP-OES.

Part 1: Chemical Rationale & Safety Architecture

The Role of Cesium Dodecaborate

In the synthesis of polyhedral boron clusters, the cesium salt form is preferred for isolation and purification because


 is significantly less soluble in water than its sodium counterpart. This property allows researchers to precipitate the dodecaborate anion selectively, leaving impurities (such as borate byproducts) in the supernatant.

Key Distinction:

  • 
     (Precursor):  High crystallinity, easy to purify, toxic cation (
    
    
    
    ).
  • 
     (Therapeutic Agent):  High water solubility, biocompatible cation (
    
    
    
    ), difficult to crystallize directly from crude reaction mixtures.
Safety Directive: The Cation Exchange Imperative

WARNING: Direct intravenous injection of cesium salts can lead to QT interval prolongation and cardiac arrest. All protocols below include a mandatory cation exchange step to replace


 with 

prior to biological application.

Part 2: Experimental Protocols

Protocol A: Purification and Cation Exchange (Cs → Na)

Objective: To isolate high-purity dodecaborate from crude synthesis mixtures and convert it to the biocompatible sodium salt.

Materials:

  • Crude Dodecaborate reaction mixture (or commercial

    
    )
    
  • Cesium Hydroxide (CsOH) or Cesium Chloride (CsCl)[1]

  • Amberlite IR-120 (Strong Acid Cation Exchange Resin) - Sodium Form

  • Deionized Water (18.2 MΩ)

  • Ethanol (cold)

Workflow:

  • Precipitation: Add excess aqueous CsOH or CsCl to the crude borane mixture. Cool to 4°C. The

    
     will precipitate as a white solid.
    
  • Washing: Filter the precipitate and wash 3x with cold water/ethanol (1:1) to remove soluble impurities.

  • Resin Preparation: Pack a glass column with Amberlite IR-120. Flush with 1M NaOH (3 column volumes) followed by water until neutral pH is achieved.

  • Dissolution: Suspend the purified

    
     in hot water (80°C) to achieve near-saturation.
    
  • Exchange: Pass the hot solution through the resin column. The affinity of the resin for

    
     is higher than for 
    
    
    
    , effectively trapping cesium and releasing sodium.
    • Reaction:

      
      
      
  • Lyophilization: Collect the eluent and freeze-dry to obtain

    
     as a fluffy white powder.
    
Protocol B: Liposomal Formulation (Passive Loading)

Objective: To encapsulate the hydrophilic


 anion into liposomes to improve tumor retention (EPR effect) and reduce rapid renal clearance.

Materials:

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • PEG2000-DSPE

  • Purified

    
     (from Protocol A)
    
  • Mini-extruder set (100 nm polycarbonate membrane)

Steps:

  • Lipid Film: Dissolve DSPC:Chol:PEG-DSPE (molar ratio 55:40:5) in chloroform. Evaporate solvent under vacuum to form a thin lipid film.

  • Hydration: Hydrate the film with a concentrated solution of

    
     (100 mg/mL in PBS). Agitate at 60°C for 1 hour.
    
  • Extrusion: Pass the suspension through a 100 nm membrane 11 times at 60°C to ensure uniform size distribution.

  • Purification: Remove unencapsulated boron via dialysis (MWCO 10 kDa) against PBS for 24 hours at 4°C.

Protocol C: Boron Quantification via ICP-OES

Objective: To validate the final boron concentration in the formulation.

Parameters:

  • Instrument: Inductively Coupled Plasma Optical Emission Spectrometer.[2][3][4][5]

  • Wavelengths: 249.773 nm (Primary), 249.678 nm (Secondary).

  • Digestion: Samples must be digested in Nitric Acid (

    
    ) at 90°C for 2 hours before analysis.
    

Data Output Table:

Sample IDTheoretical B (ppm)Measured B (ppm)Encapsulation Efficiency (%)
Batch-001-Total500492 ± 5N/A
Batch-001-Free012 ± 2N/A
Batch-001-Encap500480 ± 596.0%

Part 3: Mechanism and Workflow Visualization

Production & Application Workflow

This diagram illustrates the critical transition from the chemical precursor (Cesium salt) to the therapeutic agent.

BNCT_Workflow Raw Crude Borane Mixture Cs_Salt Cs2B12H12 (Precipitate) Raw->Cs_Salt +CsOH (Purification) Exchange Cation Exchange (Resin: Na+ Form) Cs_Salt->Exchange Dissolution Na_Salt Na2B12H12 (Biocompatible) Exchange->Na_Salt Elution Liposome Liposomal Encapsulation Na_Salt->Liposome Hydration Tumor Tumor Uptake (EPR Effect) Liposome->Tumor IV Injection Neutron Neutron Irradiation Tumor->Neutron BNCT

Figure 1: Critical path from Cesium Dodecaborate purification to therapeutic application.

Therapeutic Mechanism of Action

The dodecaborate cluster acts as a "Boron Bomb," delivering 12 atoms of


 per molecule.

Mechanism Neutron Thermal Neutron (0.025 eV) Boron10 Boron-10 (In Tumor) Neutron->Boron10 Capture (σ = 3837 barns) Compound Compound Nucleus [B-11]* Boron10->Compound Fusion Alpha Alpha Particle (He-4) Compound->Alpha Fission Lithium Lithium-7 Recoil Ion Compound->Lithium Fission DNA DNA Double Strand Break Alpha->DNA High LET (<10µm range) Lithium->DNA High LET (<5µm range)

Figure 2: Nuclear reaction pathway. The high LET particles destroy the cell within a 10µm radius.

Part 4: References

  • Synthesis and Purification: Miller, H. C., & Muetterties, E. L. (1967).[6] Borane Anions. Synthesis of the cesium salt via triborate pyrolysis.[6][7]

  • Cation Exchange Protocols: Pitochelli, A. R., & Hawthorne, M. F. (1960). The Isolation of the Icosahedral

    
     Ion. Journal of the American Chemical Society. 
    
  • BNCT Mechanisms & Carriers: Barth, R. F., et al. (2018). Boron neutron capture therapy of cancer: Current status and future prospects. Clinical Cancer Research.

  • Toxicity of Cesium: ATSDR Toxicological Profile for Cesium. (2004). Highlights cardiac risks of systemic cesium.

  • Liposomal Formulation: Yanagie, H., et al. (2006). Application of boron entrapped liposomes to BNCT. Applied Radiation and Isotopes.

  • Boron Quantification: Sah, R. N., & Brown, P. H. (1997). Boron Determination – A Review of Analytical Methods. Microchemical Journal.

Sources

Application Note & Protocol: Preparation and Characterization of Liposomal Formulations Containing Cesium Dodecaborate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Boron Chemistry and Nanomedicine

Boron Neutron Capture Therapy (BNCT) is a targeted radiation therapy that leverages the nuclear capture reaction between a non-radioactive isotope, boron-10 (¹⁰B), and low-energy thermal neutrons. This reaction produces high-energy alpha particles (⁴He) and lithium-7 (⁷Li) nuclei, which have a short path length of approximately one cell diameter (5–9 µm). This characteristic allows for the selective destruction of tumor cells that have accumulated ¹⁰B, while sparing adjacent healthy tissue[1]. The clinical success of BNCT is critically dependent on the development of delivery systems that can achieve high concentrations of ¹⁰B within the tumor.

The closo-dodecaborate anion ([B₁₂H₁₂]²⁻) and its derivatives, such as mercaptoundecahydro-closo-dodecaborate (BSH), are highly attractive boron sources due to their high boron content and chemical stability[1][2]. When formulated as a cesium salt (cesium dodecaborate), this water-soluble compound can be encapsulated within nanocarriers to improve its pharmacokinetic profile and tumor accumulation[1]. Liposomes, spherical vesicles composed of one or more phospholipid bilayers, are ideal vehicles for this purpose. They are biocompatible, can encapsulate hydrophilic compounds like cesium dodecaborate in their aqueous core, and can be engineered for prolonged circulation and enhanced tumor delivery via the Enhanced Permeability and Retention (EPR) effect[3][4].

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, purification, and characterization of liposomal formulations containing cesium dodecaborate. The protocols described herein are built upon the well-established thin-film hydration method followed by extrusion, a robust and reproducible technique for generating unilamellar liposomes with a controlled size distribution[5][6][7].

Part 1: Foundational Principles & Key Considerations

The Rationale of Lipid Selection

The biophysical properties of the liposomal membrane are dictated by its lipid composition, which in turn governs the formulation's stability, drug retention, and in vivo behavior. A typical formulation for systemic delivery consists of three key components:

  • Phospholipid: The primary structural component. Distearoylphosphatidylcholine (DSPC) is an excellent choice due to its high phase transition temperature (T_c ≈ 55°C), which results in a rigid, stable bilayer at physiological temperature (37°C), minimizing premature leakage of the encapsulated drug.

  • Cholesterol (CHOL): A critical membrane modulator. Cholesterol inserts into the phospholipid bilayer, increasing packing density and mechanical rigidity while reducing permeability. This is crucial for preventing the leakage of water-soluble drugs like cesium dodecaborate[8].

  • PEGylated Phospholipid: A polymer-conjugated lipid, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000). The PEG chains form a hydrophilic corona on the liposome surface, creating a "stealth" characteristic that sterically hinders opsonization and clearance by the reticuloendothelial system (RES), thereby extending circulation half-life and enhancing tumor accumulation[9].

The Mechanism: Passive Encapsulation

Cesium dodecaborate is a hydrophilic salt, making it suitable for passive loading. In this method, the drug is dissolved in the aqueous buffer that is used to hydrate the dry lipid film[10]. As the lipid film hydrates and the lipids self-assemble into bilayers, they entrap a portion of this aqueous drug solution within their core[11][12]. The encapsulation efficiency is therefore dependent on factors such as the lipid concentration and the hydration volume.

The Importance of Size Control

For intravenous administration and effective tumor targeting via the EPR effect, a liposome diameter of approximately 100 nm is ideal. The thin-film hydration method initially produces a heterogeneous population of multilamellar vesicles (MLVs) of various sizes[13]. The extrusion process, which involves forcing the MLV suspension through polycarbonate membranes with defined pore sizes, is a highly effective method for downsizing and producing a homogenous population of large unilamellar vesicles (LUVs)[14][15][16]. Performing this step above the T_c of the primary lipid is essential to ensure the lipid bilayer is in a fluid state, allowing for efficient vesicle rearrangement and resizing[6][14].

Part 2: Experimental Protocols & Methodologies

Protocol 1: Preparation of Cesium Dodecaborate-Loaded Liposomes

This protocol details the thin-film hydration method followed by extrusion to produce liposomes with a target size of ~100 nm.

Workflow Overview

G cluster_prep Part A: Lipid Film Preparation cluster_load Part B: Hydration & Encapsulation cluster_size Part C: Sizing & Purification A1 1. Dissolve Lipids (DSPC, CHOL, DSPE-PEG2000) in Chloroform/Methanol A2 2. Rotary Evaporation (Remove Organic Solvent) A1->A2 A3 3. High Vacuum Drying (Remove Residual Solvent) A2->A3 B2 5. Hydrate Lipid Film (Above Lipid Tc) with Drug Solution A3->B2 B1 4. Prepare Hydration Buffer (e.g., PBS) with Cesium Dodecaborate B1->B2 B3 6. Form Multilamellar Vesicles (MLVs) B2->B3 C1 7. Extrusion (Through 100 nm Membranes) B3->C1 C2 8. Obtain Unilamellar Vesicles (LUVs) C1->C2 C3 9. Purification (Dialysis or SEC) to Remove Unencapsulated Drug C2->C3 D1 Characterized Boronated Liposomes C3->D1 Final Product G cluster_params Process Parameters cluster_attrs Quality Attributes P1 Lipid Composition (DSPC:CHOL:PEG) Q1 Stability & Drug Retention P1->Q1 Q4 Circulation Time P1->Q4 P2 Hydration Temp. Q3 Encapsulation Efficiency P2->Q3 P3 Extrusion (Pore Size, # Passes) Q2 Particle Size & PDI P3->Q2 P4 Drug:Lipid Ratio P4->Q3

Caption: Key Process Parameters and Their Influence on Quality Attributes.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Encapsulation Efficiency Lipid film is non-uniform; Hydration temperature too low; Insufficient agitation during hydration.Optimize rotary evaporation to create a thin, even film. Ensure hydration is performed above the lipid T_c. Increase agitation time/intensity.
Large/Polydisperse Vesicles (High PDI) Incomplete extrusion; Membrane rupture; Extrusion performed below T_c.Increase the number of extrusion passes. Check membrane integrity. Ensure the extruder is maintained at the correct temperature.
Liposome Aggregation Insufficient surface charge; Degradation of PEG layer.Verify the correct percentage of charged or PEGylated lipids. Store liposomes at 4°C in a buffered solution.
Inconsistent Boron Readings Incomplete sample digestion; Contamination.Optimize the acid digestion protocol. Use metal-free labware and high-purity reagents for ICP analysis.

References

  • Title: Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation Source: PubMed URL: [Link]

  • Title: Thin-Film Hydration Method for Liposome Preparation Source: CD Formulation URL: [Link]

  • Title: Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols Source: MDPI URL: [Link]

  • Title: Easy Preparation of Liposome@PDA Microspheres for Fast and Highly Efficient Removal of Methylene Blue from Water Source: MDPI URL: [Link]

  • Title: Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application Source: MDPI URL: [Link]

  • Title: Remote loading of sparingly water-soluble drugs into liposomes Source: Google Patents URL
  • Title: Nano sizing liposomes by extrusion technique and its application Source: International Journal of Research Trends and Innovation URL: [Link]

  • Title: Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols Source: PMC URL: [Link]

  • Title: Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles Source: NIH URL: [Link]

  • Title: Nanometer-Sized Boron Loaded Liposomes Containing Fe3O4 Magnetic Nanoparticles and Tributyl Borate and Anti-Albumin from Bovine Serum Antibody for Thermal Neutron Detection Source: MDPI URL: [Link]

  • Title: Liposomes: Preparation, Characteristics, and Application Strategies in Analytical Chemistry Source: ResearchGate URL: [Link]

  • Title: Boron encapsulated in a liposome can be used for combinational neutron capture therapy Source: PMC URL: [Link]

  • Title: Dodecaborate lipid liposomes as new vehicles for boron delivery system of neutron capture therapy Source: PubMed URL: [Link]

  • Title: Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method Source: PLOS One URL: [Link]

  • Title: Synthesis of boron cluster lipids: closo-dodecaborate as an alternative hydrophilic function of boronated liposomes for neutron capture therapy Source: PubMed URL: [Link]

  • Title: Evaluation of Extrusion Technique for Nanosizing Liposomes Source: PMC - NIH URL: [Link]

  • Title: Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol Source: PMC URL: [Link]

  • Title: Accepted Manuscript Source: RSC Publishing URL: [Link]

  • Title: Boron Vehiculating Nanosystems for Neutron Capture Therapy in Cancer Treatment Source: NIH URL: [Link]

  • Title: A facile and universal method to achieve liposomal remote loading of non-ionizable drugs with outstanding safety profiles and therapeutic effect Source: PMC URL: [Link]

  • Title: Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation Source: Brewer Science URL: [Link]

  • Title: (PDF) Boron Determination—A Review of Analytical Methods Source: ResearchGate URL: [Link]

  • Title: Boron-loaded liposomes in the treatment of hepatic metastases: preliminary investigation by autoradiography analysis Source: PubMed URL: [Link]

  • Title: Model studies directed toward the boron neutron-capture therapy of cancer: boron delivery to murine tumors with liposomes Source: PubMed URL: [Link]

  • Title: Active methods of drug loading into liposomes: Recent strategies for stable drug entrapment and increased in vivo activity Source: ResearchGate URL: [Link]

  • Title: Thin film hydration method for empty liposome preparation Source: ResearchGate URL: [Link]

  • Title: Design of the New Closo-Dodecarborate-Containing Gemcitabine Analogue for the Albumin-Based Theranostics Composition Source: PMC URL: [Link]

  • Title: Boron Neutron Capture Therapy Enhanced by Boronate Ester Polymer Micelles: Synthesis, Stability, and Tumor Inhibition Studies Source: ACS Publications URL: [Link]

  • Title: Stability Aspects of Liposomes Source: Indian Journal of Pharmaceutical Education and Research URL: [Link]

  • Title: Liposome Drug Loading Technologies Source: CD Formulation URL: [Link]

  • Title: A Novel Boron Lipid to Modify Liposomal Surfaces for Boron Neutron Capture Therapy Source: PMC URL: [Link]

  • Title: Liposome Stability & Characterization: Key Considerations Source: YouTube URL: [Link]

  • Title: Development and Analytical Characterization of Liposomes: A Comprehensive Approach Source: International Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Synthesis of Boron Cluster Lipids: closo-Dodecaborate as an Alternative Hydrophilic Function of Boronated Liposomes for Neutron Capture Therapy Source: ResearchGate URL: [Link]

Sources

cesium dodecaborate 10B applications in solid-state electrolytes

Application Note: B-Enriched Cesium Dodecaborate ( ) in Solid-State Electrolytes[1]

Executive Summary & Strategic Rationale

This guide details the application of Cesium Dodecaborate (


)Boron-10 (

) isotope
1

While Lithium (


Cesium salt (

)
  • The "Golden" Precursor: Due to its low solubility in water and high stability, the Cs-salt is the primary purification bottleneck.[1] It allows for the isolation of the

    
     anion from reaction byproducts before cation exchange to Li/Na forms.[1]
    
  • Neutron Depth Profiling (NDP) Contrast Agent: The

    
     isotope has an exceptionally high neutron absorption cross-section (3840 barns).[1] Incorporating 
    
    
    -enriched domains into SSEs allows researchers to non-destructively map ion transport channels and interface degradation using neutron beams, a technique impossible with natural boron abundance.[1]

Audience Note: For drug development professionals familiar with this compound as a Boron Neutron Capture Therapy (BNCT) agent, this guide repurposes the nuclear properties of

Technical Background: The Anion Rotation Mechanism

To understand the protocol, one must understand the mechanism. The dodecaborate anion (

1
  • Superionic Behavior: In solid electrolytes, these large anions form a lattice.[1] At specific temperatures (order-disorder transition), the anions begin to rotate (reorient) rapidly (up to

    
     Hz).[1]
    
  • The "Paddle-Wheel" Effect: This rotation reduces the activation energy for cation (

    
     or 
    
    
    ) hopping, effectively "paddling" the ions through the solid lattice.
  • Why

    
     Enrichment?  Standard boron is ~20% 
    
    
    and ~80%
    
    
    .[1] For Neutron Depth Profiling (NDP), pure
    
    
    is required to maximize the signal-to-noise ratio when tracking the electrolyte's spatial distribution during battery cycling.[1]

Workflow Visualization

The following diagram illustrates the critical pathway from isotopic precursor to diagnostic application.

Gcluster_0Precursor Synthesiscluster_1Electrolyte Activationcluster_2ApplicationB1010B-EnrichedBoron SourceSynSynthesis &PyrolysisB10->SynCs_SaltCs2(10B12H12)(Precipitation)Syn->Cs_Salt PurificationIonExCation Exchange(Cs+ -> Li+)Cs_Salt->IonEx SolubilizationLi_SaltLi2(10B12H12)Solid ElectrolyteIonEx->Li_Salt ActivationBatterySolid StateBattery AssemblyLi_Salt->BatteryNDPNeutron DepthProfiling (NDP)Battery->NDP In-OperandoAnalysis

Figure 1: Critical path for processing

Experimental Protocols

Protocol A: Purification of (The Precursor)[1]

Objective: Isolate high-purity dodecaborate anion from synthesis byproducts (often

1

Reagents:

  • Crude reaction mixture containing

    
    -enriched 
    
    
    .[1]
  • Cesium Hydroxide (CsOH) or Cesium Chloride (CsCl).[1]

  • Deionized Water & Ethanol.[1]

Step-by-Step:

  • Dissolution: Dissolve the crude

    
    -borate mixture in minimal DI water.
    
  • Precipitation: Add a stoichiometric excess (1.1 eq) of aqueous CsOH or CsCl dropwise.[1]

    • Mechanism:[1][2][3]

      
       is significantly less soluble in water than Na/Li salts due to the low hydration energy of the large 
      
      
      cation matching the large anion (soft-soft interaction).[1]
  • Filtration: The white precipitate formed is crude

    
    .[1] Filter via vacuum filtration (0.2 
    
    
    m PTFE membrane).[1]
  • Recrystallization (Critical for SSE Purity):

    • Dissolve the precipitate in boiling water.[1]

    • Allow to cool slowly to Room Temperature (RT), then to 4°C.

    • Collect crystals.[1] This removes trace conductive impurities that cause short circuits in batteries.[1]

  • Drying: Dry under vacuum at 120°C for 12 hours to remove lattice water.

Protocol B: Cation Exchange to Superionic [1]

Objective: Convert the stable, non-conductive Cs-precursor into the superionic Li-conductor for battery use.

Reagents:

  • Purified

    
     (from Protocol A).
    
  • Amberlite IR-120 (Li-form) resin OR Lithium Chloride (LiCl) in Ethanol.[1]

  • Solvent: Anhydrous Methanol or Ethanol.[1]

Step-by-Step:

  • Resin Preparation: Pack a column with Amberlite IR-120 cation exchange resin.[1] Flush with 1M LiOH followed by copious DI water and finally Methanol to ensure full Li-loading.[1]

  • Exchange: Dissolve

    
     in a water/methanol mix (solubility is improved in hot mixtures). Pass through the column.[1][3]
    
    • Reaction:

      
      .
      
  • Solvent Removal: Rotary evaporate the eluent to obtain

    
    .[1]
    
  • Phase Annealing:

    • The resulting salt is likely the hydrated or low-temperature phase.[1]

    • Anneal: Heat at 250°C under Argon for 4 hours. This drives off solvates and stabilizes the disordered phase (high conductivity) if cooled appropriately, or prepares it for sintering.[1]

Application Data: Neutron Depth Profiling (NDP)

When using

1

Mechanism: Upon neutron capture:

1


Comparative Data Table:

ParameterNatural Abundance


-Enriched

Impact on Application
Isotopic Composition ~20%

, 80%

>96%

Critical for neutron sensitivity.[1]
Neutron Cross-Section ~767 barns~3840 barns5x signal intensity in NDP.[1]
Ionic Conductivity (Li-salt)

S/cm (at 25°C)

S/cm (at 25°C)
Isotope effect on conductivity is negligible.[1]
Primary Use Standard Battery TestingFailure Analysis / Interface Mapping Allows visualization of Li-dendrites vs. electrolyte.[1]

*Note: Conductivity values depend heavily on the specific polymorph (ordered vs. disordered) and additives.

References & Authoritative Sources

  • Udovic, T. J., et al. (2014).[1] "Exceptional Superionic Conductivity in Disordered Sodium Decahydro-closo-decaborate." Advanced Materials. (Demonstrates the superionic mechanism of the closo-borate cage).

    • [1]

  • Duchêne, L., et al. (2017).[1][3] "A stable 3 V all-solid-state sodium-ion battery based on a closo-borate electrolyte."[1][3] Energy & Environmental Science. (Protocol for integrating these electrolytes into functional cells).

    • Wetzel, D. J., et al. (2020).[1] "Neutron Depth Profiling of Lithium-Ion Battery Materials." Journal of The Electrochemical Society.[1] (Details the physics of NDP using

      
       and 
      
      
      ).
      • [1]

    • Paskevicius, M., et al. (2017).[1] "Metal borohydrides and derivatives – synthesis, structure and properties." Chemical Society Reviews.[1] (Comprehensive review on synthesis including the cation exchange from Cs precursors).

      • NIST Center for Neutron Research. "Neutron Depth Profiling (NDP)." (Official methodology for using Boron-10 in depth profiling).

        • [1]

      synthesizing carborane precursors from 10B enriched cesium dodecaborate

      Application Note: Synthesis of BNCT Precursors from B-Enriched Cesium Dodecaborate

      
      
      Target Applications:

      Introduction & Strategic Overview

      
      
      
      

      For drug development, the primary utility of

      Mercaptoundecahydro-closo-dodecaborate (
      
      
      )
      BSH
      Key Chemical Challenges
      • Solubility: The cesium salt is poorly soluble in water and many organic solvents. A cation exchange step is often required.

      • Cage Activation: The

        
         anion resists electrophilic attack. Harsh conditions or specific reagents (like N-methylbenzothiazole-2-thione) are needed to break the symmetry.
        

      Safety & Handling Protocols

      Hazard Class: Boron hydrides are generally reducing agents. While

      
      
      • Engineering Controls: All reactions involving acid hydrolysis or potential release of

        
         or boranes must be performed in a functioning fume hood.
        
      • PPE: Nitrile gloves, safety goggles, and lab coat.

      • Specific Hazard: The synthesis of BSH involves acidification which generates hydrogen gas (

        
        ); ensure proper venting.
        

      Protocol A: Synthesis of B-BSH (Sodium Borocaptate)

      This is the industry-standard "Thione Route," optimized for high purity and yield without requiring electrochemical equipment.

      Mechanism

      The reaction proceeds via an acid-catalyzed nucleophilic attack of a thione on the boron cage, followed by basic hydrolysis to release the thiol.

      Materials
      • Precursor:

        
        B-Enriched 
        
        
      • Reagent: N-methylbenzothiazole-2-thione

      • Solvent: Trifluoroacetic acid (TFA) or glacial acetic acid

      • Base: Sodium hydroxide (NaOH)

      • Workup: Acetone, Ethanol, Diethyl Ether

      Step-by-Step Procedure
      Phase 1: Cation Exchange (Optional but Recommended)

      If the Cs salt is too insoluble for the specific reaction vessel/scale, convert to the Sodium or Triethylammonium salt.

      • Dissolve

        
         in boiling water.
        
      • Pass through a cation exchange resin (Amberlite IR-120,

        
         form) to generate 
        
        
        .
      • Evaporate to dryness.

      Phase 2: Formation of the Sulfonium Intermediate
      • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and

        
         inlet.
        
      • Mixing: Add

        
         eq of 
        
        
        and
        
        
        eq of N-methylbenzothiazole-2-thione .
      • Acid Addition: Add anhydrous Trifluoroacetic acid (TFA) (approx. 5 mL per gram of borate). Caution: Exothermic.

      • Reflux: Heat the mixture to reflux (approx. 72°C) for 4–6 hours . The solution will turn yellow/orange.

      • Precipitation: Cool to room temperature. Pour the mixture into excess cold diethyl ether. The intermediate (a zwitterionic species) will precipitate. Filter and dry.

      Phase 3: Hydrolysis to BSH
      • Hydrolysis: Suspend the dried intermediate in

        
         aqueous 
        
        
        .
      • Reflux: Heat to reflux for 2 hours . This cleaves the benzothiazole ring, releasing the

        
         thiolate.
        
      • Workup: Cool the solution. Acidify slightly to pH ~5-6 with dilute HCl to protonate the thiol (if isolating the thiol form) or keep basic for the sodium salt.

      • Purification: Extract impurities with ethyl acetate (organic layer). The product remains in the aqueous layer.[1]

      • Crystallization: Evaporate the aqueous layer. Recrystallize from hot water/ethanol to obtain pure

        
         .
        

      Protocol B: Oxidative Degradation to Carborane Precursors

      Note: If the goal is strictly to make Ortho-Carborane (

      
      
      
      
      
      
      
      
      Mechanism

      Oxidative removal of two boron vertices to form

      
      
      Step-by-Step Overview
      • Oxidation: Treat

        
         with a mild oxidant (e.g., 
        
        
        or hydroxylamine-O-sulfonic acid) under acidic conditions.
        • Reaction:

          
          
          
      • Isolation: The

        
         anion can be isolated as a salt.
        
      • Conversion to Decaborane: Protonation of

        
         in the presence of an oxidant can yield 
        
        
        (Decaborane).
      • Carborane Synthesis: React

        
         with an alkyne (e.g., acetylene) in the presence of a Lewis base (e.g., 
        
        
        ) to form Ortho-Carborane (
        
        
        )
        .

      Critical Note: This route suffers from low yields (~20-30%) and loss of expensive

      
      

      Analytical Quality Control (QC)

      Verify the identity and purity of the synthesized precursors using the following parameters:

      ParameterMethodAcceptance Criteria (BSH)
      Identity
      
      
      B NMR
      (decoupled)
      Doublet at -15 ppm (
      
      
      cage) splits or shifts. BSH shows distinct pattern (1:5:5:1 intensity).
      Identity
      
      
      H NMR
      Thiol proton (-SH) signal (often broad, solvent dependent).
      Purity HPLC-ESI-MS Mass peak at m/z ~200 (depending on cation). Absence of oxidized disulfide dimer (B-S-S-B).
      Elemental ICP-OES Confirm Boron/Sodium/Sulfur ratio.

      Process Logic & Pathway Diagram

      The following diagram illustrates the decision logic and synthetic flow from the Cesium Dodecaborate starting material.

      BNCT_SynthesisStart10B-EnrichedCs2[B12H12]CationExCation Exchange(to Na+ salt)Start->CationExSolubilizationDegradeOxidative Degradation(FeCl3 / Acid)Start->DegradeAlternative(Inefficient)ReactionAAcid-CatalyzedThione ReactionCationEx->ReactionAPrimary RouteIntermedS-B12 IntermediateReactionA->IntermedHydrolysisBasic Hydrolysis(NaOH)Intermed->HydrolysisBSH10B-BSH(Na2B12H11SH)Hydrolysis->BSHPurificationB10Decaborane(B10H14)Degrade->B10-2 B atomsCarboraneOrtho-Carborane(C2B10H12)B10->Carborane+ Alkyne

      Figure 1: Synthetic pathways from

      References

      • Sivaev, I. B., Bregadze, V. I., & Sjöberg, S. (2002).[2] Chemistry of the closo-Dodecaborate Anion

        
        : A Review. Collection of Czechoslovak Chemical Communications. Link
        
      • Kerr, T. A., et al. (2025).

        
        )
        
        
        Anion. Inorganic Chemistry. Link
      • Tolpin, E. I., et al. (1974). Synthesis and chemistry of mercaptoundecahydro-closo-dodecaborate(2-). Inorganic Chemistry. Link

      • Scholz, M., & Hey-Hawkins, E. (2011). Carbaboranes as Pharmacophores: Properties, Synthesis, and Application Strategies. Chemical Reviews. Link

      • Pitochelli, A. R., & Hawthorne, M. F. (1960).

        
         Ion.[3] Journal of the American Chemical Society. Link
        

      Application Notes & Protocols: Dosing Guidelines for Cesium Dodecaborate in Preclinical Boron Neutron Capture Therapy (BNCT) Studies

      Author: BenchChem Technical Support Team. Date: February 2026

      Introduction: The Critical Role of Boron Delivery in BNCT

      Boron Neutron Capture Therapy (BNCT) is a binary radiotherapeutic modality that leverages the selective accumulation of a non-radioactive isotope, boron-10 (¹⁰B), within tumor cells. [1][2]Subsequent irradiation with a beam of low-energy (thermal or epithermal) neutrons triggers a nuclear fission reaction: ¹⁰B captures a neutron, yielding high linear energy transfer (LET) alpha particles (⁴He) and recoiling lithium-7 (⁷Li) nuclei. [2][3]These particles deposit their energy over a short path length (approximately 5–9 µm), roughly the diameter of a single cell, theoretically enabling potent and highly localized tumor cell destruction while sparing adjacent healthy tissue. [3] The clinical success of BNCT is fundamentally dependent on the efficacy of the boron delivery agent. [4]An ideal agent must exhibit several key characteristics: low intrinsic toxicity, high water solubility, and, most importantly, the ability to achieve a therapeutically sufficient concentration of ¹⁰B in the tumor (typically cited as >20 µg ¹⁰B/g tissue or 20 ppm) with a high tumor-to-normal tissue ratio. [3] The closo-dodecaborate anion ([B₁₂H₁₂]²⁻) and its derivatives have emerged as promising third-generation boron carriers due to their high boron content, chemical stability, and amenability to functionalization for improved tumor targeting. [5][6][7]Cesium dodecaborate (Cs₂[B₁₂H₁₂]) serves as a stable salt of this anion. While much of the recent literature focuses on dodecaborates conjugated to larger molecules like albumin or integrated into nanoparticles to enhance tumor accumulation, understanding the fundamental dosing, biodistribution, and safety profile of the base compound is a prerequisite for robust preclinical development. [4][6][7][8] This document provides a comprehensive guide for researchers, outlining the principles and detailed protocols for establishing appropriate dosing guidelines for cesium dodecaborate and its derivatives in preclinical BNCT studies. We will focus on the logical progression from initial dose-finding and toxicity assessments to definitive biodistribution studies that inform therapeutic efficacy trials.

      PART 1: Foundational Principles for Dosing Strategy

      Before embarking on detailed experimental protocols, it is crucial to understand the causal relationships that govern the selection of a dosing regimen. The primary goal is to identify a dose that maximizes boron concentration in the tumor while minimizing systemic toxicity and concentrations in surrounding normal tissues.

      Physicochemical Properties & Formulation

      The starting point for any in vivo study is the preparation of a sterile, administrable formulation. closo-Dodecaborates are generally water-soluble, which simplifies formulation.

      • Vehicle Selection: The standard vehicle for intravenous (IV) administration is sterile, isotonic (0.9%) saline or Phosphate-Buffered Saline (PBS, pH 7.4). [7]This minimizes osmotic stress and injection site irritation.

      • Solubility & Concentration: The desired dose (in mg/kg of body weight) must be soluble in a volume appropriate for the chosen animal model and administration route (e.g., 100-200 µL for an IV tail vein injection in a mouse). Solubility checks should be performed during formulation development.

      • Stability: The stability of the formulated cesium dodecaborate in the chosen vehicle should be confirmed, although the closo-dodecaborate cage is known for its high chemical stability.

      Pharmacokinetics & Biodistribution (PK/BD)

      The central objective of preclinical dosing studies is to characterize the PK/BD profile of cesium dodecaborate. This involves understanding:

      • Uptake & Elimination: How quickly is the compound absorbed into the bloodstream (if not given IV) and how long does it circulate before being eliminated (typically via the kidneys)?

      • Tissue Accumulation: Which organs and tissues does the compound accumulate in? Critically, what is the concentration in the tumor versus key normal tissues like blood, liver, kidney, and brain?

      • Optimal Time Point: At what time point post-administration is the tumor-to-normal tissue boron concentration ratio maximized? This is the optimal window for neutron irradiation.

      Dose-Response & Toxicity

      A dose-escalation study is essential to determine the safety profile of the compound. The key endpoint is the Maximum Tolerated Dose (MTD) , defined as the highest dose that does not cause unacceptable toxicity. Observations for toxicity include weight loss, changes in behavior (lethargy, ruffled fur), and any signs of distress. In some studies, toxicity has been observed with high doses of boron compounds, sometimes related to the conjugate (e.g., albumin) rather than the boron cage itself. [4][9]

      PART 2: Experimental Protocols

      The following protocols provide a step-by-step methodology for a logical, tiered approach to establishing dosing guidelines for cesium dodecaborate in a tumor-bearing rodent model (e.g., mouse).

      Protocol 2.1: Formulation of Cesium Dodecaborate for Injection

      This protocol describes the preparation of a sterile solution for intravenous administration.

      Materials:

      • Cesium Dodecaborate (Cs₂[B₁₂H₁₂])

      • Sterile, pyrogen-free 0.9% sodium chloride (isotonic saline)

      • Sterile 0.22 µm syringe filters

      • Sterile vials

      Procedure:

      • Calculate Required Mass: Determine the highest concentration needed for the MTD study (e.g., 50 mg/kg). Assuming a 25g mouse and an injection volume of 100 µL (0.1 mL), the required concentration is: (50 mg/kg * 0.025 kg) / 0.1 mL = 12.5 mg/mL

      • Dissolution: In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of cesium dodecaborate and dissolve it in the appropriate volume of sterile saline. Gentle vortexing or sonication can be used to aid dissolution.

      • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a final sterile vial. This removes any potential microbial contamination.

      • Quality Control: A small aliquot should be taken to confirm the boron concentration via Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Emission Spectroscopy (ICP-AES).

      • Storage: Store the sterile solution at 4°C, protected from light, until use.

      Protocol 2.2: Maximum Tolerated Dose (MTD) Study

      This study is designed to identify the dose that will be used for subsequent biodistribution and efficacy experiments.

      Workflow:

      MTD_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Decision A Select Animal Model (e.g., healthy BALB/c mice) B Prepare Dose Formulations (e.g., 10, 20, 30, 40, 50 mg/kg) A->B C Administer Single IV Dose (n=3-5 mice per cohort) B->C D Monitor Daily for 14 Days: - Body Weight - Clinical Signs - Behavior C->D E Analyze Toxicity Data: - >15-20% weight loss? - Severe clinical signs? D->E F Determine MTD: Highest dose without significant toxicity E->F

      Caption: Workflow for a Maximum Tolerated Dose (MTD) study.

      Procedure:

      • Animal Model: Use healthy, non-tumor-bearing mice of a specific strain and sex (e.g., female BALB/c mice, 6-8 weeks old).

      • Dose Cohorts: Establish several dose cohorts (n=3-5 mice per cohort). Doses could start based on literature for similar compounds, for example, ranging from 10 mg/kg to 50 mg/kg.

      • Administration: Administer a single bolus intravenous (IV) injection of the cesium dodecaborate formulation to each mouse. Include a control group that receives the vehicle (saline) only.

      • Monitoring: Observe animals daily for a minimum of 14 days. Record:

        • Body weight: A significant drop (>15-20%) is a key indicator of toxicity.

        • Clinical signs: Note any signs of distress, such as lethargy, ruffled fur, abnormal posture, or labored breathing.

        • Mortality: Record any deaths.

      • Endpoint: The MTD is defined as the highest dose at which no mortality and no irreversible or severe morbidity (e.g., >20% body weight loss) is observed. This dose (or a slightly lower one, e.g., 80% of MTD) will be used for the biodistribution studies.

      Protocol 2.3: Biodistribution and Pharmacokinetic Study

      This is the most critical protocol for determining the therapeutic potential and informing the BNCT treatment schedule.

      Workflow:

      Biodistribution_Workflow cluster_sampling Time-Course Sampling (n=3-4 mice/point) A Implant Tumor Cells (e.g., C26 colon carcinoma) in mice B Allow Tumors to Grow (to palpable size, e.g., 100 mm³) A->B C Administer Single IV Dose of Cesium Dodecaborate (at MTD) B->C T1 Sacrifice at T1 (e.g., 2h) C->T1 T2 Sacrifice at T2 (e.g., 8h) C->T2 T3 Sacrifice at T3 (e.g., 12h) C->T3 T4 Sacrifice at T4 (e.g., 24h) C->T4 T5 Sacrifice at T5 (e.g., 48h) C->T5 D Collect Samples: - Blood - Tumor - Liver, Kidney, Spleen, Brain, Muscle T1->D T2->D T3->D T4->D T5->D E Weigh All Samples D->E F Analyze Boron Concentration (ICP-MS or ICP-AES) E->F G Calculate: - µg B / g tissue - Tumor/Blood Ratio - Tumor/Normal Tissue Ratio F->G

      Caption: Workflow for a preclinical biodistribution study.

      Procedure:

      • Animal Model: Use tumor-bearing mice (e.g., BALB/c mice with subcutaneously implanted C26 colon carcinoma). [7]Animal models are essential for studying efficacy and toxicities. [4]2. Administration: Once tumors reach a suitable size (e.g., 80-120 mm³), administer a single IV injection of cesium dodecaborate at the predetermined MTD (or a therapeutic dose based on literature, e.g., 15-30 mg B/kg). [4][9]3. Time Points: Euthanize cohorts of animals (n=3-4 per time point) at various times post-injection (e.g., 2, 8, 12, 19, 24, 48 hours). [4][9]4. Sample Collection: Immediately following euthanasia, collect blood (via cardiac puncture) and carefully dissect the tumor and key normal tissues (e.g., liver, kidney, spleen, brain, muscle, skin).

      • Sample Processing:

        • Rinse tissues briefly in saline to remove excess blood.

        • Blot dry and record the wet weight of each sample.

        • Store samples frozen (-80°C) until analysis.

      • Boron Quantification: Digest the tissue samples (typically using strong acid and heat) and analyze the total boron content using Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Emission Spectroscopy (ICP-AES). [10]These are the gold-standard techniques for sensitive and accurate boron measurement in biological matrices. [11]7. Data Analysis:

        • Express boron concentration as micrograms of boron per gram of wet tissue (µg/g or ppm).

        • Calculate the mean concentration for each tissue at each time point.

        • Calculate the critical ratios: Tumor-to-Blood and Tumor-to-Normal Tissue for each time point.

        • Plot the concentration-time profiles for each tissue to visualize the pharmacokinetics.

      PART 3: Data Interpretation and Decision Making

      The data from the biodistribution study are used to make the final determination for therapeutic BNCT studies.

      Quantitative Data Summary

      The results should be summarized in a clear, tabular format.

      Table 1: Example Biodistribution Data for a Dodecaborate Compound at 19h Post-Injection

      TissueBoron Concentration (µg/g) (Mean ± SD)Tumor-to-Tissue Ratio
      Tumor23.5 ± 4.1-
      Blood3.1 ± 0.87.6
      Liver4.5 ± 1.25.2
      Kidney7.8 ± 2.03.0
      Spleen3.8 ± 0.96.2
      Brain1.2 ± 0.319.6

      Note: Data are hypothetical and for illustrative purposes, but are based on typical values seen for dodecaborate conjugates. [7]

      Selecting the Therapeutic Window

      The optimal time for neutron irradiation is when the absolute boron concentration in the tumor is sufficiently high (ideally >20 ppm) and the tumor-to-normal tissue ratios are maximized. [3]This minimizes the dose delivered to healthy tissues. Based on the pharmacokinetic plots, a time point will be selected. For example, some dodecaborate-albumin conjugates have shown favorable windows between 12 and 19 hours post-injection. [4][9]

      Final Dose Selection

      The dose used in the biodistribution study (e.g., the MTD) is often the dose carried forward into efficacy studies. Doses in preclinical studies for various dodecaborate compounds have ranged from 15 mg B/kg to 30 mg B/kg. [4][9]It is critical to specify whether the dose is given in terms of the total compound mass (e.g., mg of cesium dodecaborate per kg) or in terms of elemental boron mass (mg of ¹⁰B per kg). The latter is the standard and preferred unit in the BNCT field.

      By following this structured, data-driven approach, researchers can confidently establish a safe and potentially effective dosing regimen for cesium dodecaborate, paving the way for meaningful preclinical evaluations of its therapeutic efficacy in Boron Neutron Capture Therapy.

      References

      • Ex Vivo and in Vivo Evaluation of Dodecaborate-Based Clusters Encapsulated in Ferumoxytol Nanoparticles. PMC. Available at: [Link]

      • Monti Hughes, A. et al. (2022). Boron Neutron Capture Therapy (BNCT) Mediated by Maleimide-Functionalized Closo-Dodecaborate Albumin Conjugates (MID:BSA) for Oral Cancer. PubMed Central. Available at: [Link]

      • Imani Pourya, A. & Esmaili Torshabi, A. (2021). Dosimetry Impact of Boron and Its Carriers Structure at Boron Neutron Capture Therapy of a Brain Tumor; A Simulation Study. Multidisciplinary Cancer Investigation. Available at: [Link]

      • Lee, M. W. Jr. et al. (2010). Cesium dodecahydroxy-closo-dodecaborate, Cs2[B12(OH)12]. ResearchGate. Available at: [Link]

      • Espector, K. et al. (2024). Optical density of high fluence autoradiographic images to study boron microdistribution: validation of the technique in tissue sections. Frontiers in Medicine. Available at: [Link]

      • Trivillin, M. A. et al. (2011). Boron Neutron Capture Therapy (BNCT) for the Treatment of Liver Metastases: Biodistribution Studies of Boron Compounds in an Experimental Model. PubMed. Available at: [Link]

      • Monti Hughes, A. et al. (2022). Boron Neutron Capture Therapy (BNCT) Mediated by Maleimide-Functionalized Closo-Dodecaborate Albumin Conjugates (MID:BSA) for Oral Cancer: Biodistribution Studies and In Vivo BNCT in the Hamster Cheek Pouch Oral Cancer Model. PubMed. Available at: [Link]

      • Barth, R. F. et al. (2018). Boron delivery agents for neutron capture therapy of cancer. PMC. Available at: [Link]

      • Hanaoka, Y. et al. (2023). Development of a Theranostic Agent for Bone Metastases: Integration of Nuclear Medicine Imaging and Boron Neutron Capture Therapy (BNCT). PMC. Available at: [Link]

      • Morcillo, M. A. et al. (2020). Quantification of Boron Compound Concentration for BNCT Using Positron Emission Tomography. PubMed Central. Available at: [Link]

      • Maddocks, S. et al. (1997). Imaging of Boron in Tissue at the Cellular Level for Boron Neutron Capture Therapy. ACS Publications. Available at: [Link]

      • Nakamae, K. et al. (2023). Evaluation of the Effectiveness of Boron Neutron Capture Therapy with Iodophenyl-Conjugated closo-Dodecaborate on a Rat Brain Tumor Model. MDPI. Available at: [Link]

      • Hattori, Y. et al. (2022). Dodecaborate Conjugates Targeting Tumor Cell Overexpressing Translocator Protein for Boron Neutron Capture Therapy. PMC. Available at: [Link]

      • Sauerwein, W. A. G. et al. (2005). Boron analysis and boron imaging in biological materials for Boron Neutron Capture Therapy (BNCT). ResearchGate. Available at: [Link]

      • Zaitsev, A. V. et al. (2021). Design of the New Closo-Dodecarborate-Containing Gemcitabine Analogue for the Albumin-Based Theranostics Composition. PMC. Available at: [Link]

      • Gurav, S. et al. (2022). Preparation, characterization, and evaluation (in-vitro, ex-vivo, and in-vivo) of naturosomal nanocarriers for enhanced delivery and therapeutic efficacy of hesperetin. PLOS ONE. Available at: [Link]

      • Monti Hughes, A. et al. (2022). Boron Neutron Capture Therapy (BNCT) Mediated by Maleimide-Functionalized Closo-Dodecaborate Albumin Conjugates (MID:BSA) for Oral Cancer: Biodistribution Studies and In Vivo BNCT in the Hamster Cheek Pouch Oral Cancer Model. CONICET Digital. Available at: [Link]

      • Nakamura, H. et al. (2021). closo-Dodecaborate-conjugated human serum albumins: preparation and in vivo selective boron delivery to tumor. International Society for Neutron Capture Therapy. Available at: [Link]

      • Hanaoka, Y. et al. (2023). Development of a Theranostic Agent for Bone Metastases: Integration of Nuclear Medicine Imaging and Boron Neutron Capture Therapy (BNCT). ResearchGate. Available at: [Link]

      • Trivillin, M. A. et al. (2022). Animal Tumor Models for Boron Neutron Capture Therapy Studies (Excluding Central Nervous System Solid Tumors). PubMed. Available at: [Link]

      Sources

      functionalization of 10B enriched dodecaborate cluster for drug delivery

      Application Note: High-Efficiency Functionalization of B-Enriched Dodecaborate Clusters for Targeted BNCT Delivery

      Executive Summary & Scientific Rationale

      Boron Neutron Capture Therapy (BNCT) relies on the nuclear capture of thermal neutrons by Boron-10 (

      
      
      
      
      
      
      Boron Delivery Agent (BDA)

      While L-boronophenylalanine (BPA) is the clinical standard, it delivers only one boron atom per molecule. The dodecaborate cluster (

      12 boron atoms

      This guide details the functionalization of

      
      B-enriched dodecaborate
      • The "Click" Route: Synthesis of Azido-Dodecaborate for CuAAC conjugation.

      • The "Carrier" Route: Synthesis of Maleimide-Dodecaborate for Albumin (BSA/HSA) conjugation.

      Why B Enrichment?

      Natural boron contains only ~20%

      
      
      enriched
      
      
      B
      
      
      
      

      Chemical Foundation: The Reactivity of the Cage

      The

      Ring-Opening of Cyclic Oxonium Derivatives
      • Mechanism: An acid-catalyzed reaction replaces one B-H vertex with a cyclic ether (THF or 1,4-dioxane), forming a neutral mono-substituted oxonium species

        
        .
        
      • Nucleophilic Attack: This oxonium ring is susceptible to nucleophilic attack, allowing the introduction of spacers with terminal functional groups (amines, azides, thiols).

      Workflow Visualization

      The following diagram illustrates the critical pathway from the raw cluster to the bioconjugate.

      GStartNa2[10B12H12](Starting Material)Oxonium[10B12H11(Oxonium)]-(Activated Intermediate)Start->OxoniumAcid Catalysis(Cyclic Ether)NucleophileNucleophilic Attack(Azide or Amine Linker)Oxonium->NucleophileRing OpeningFunctionalFunctionalized Cage(Azido-B12 or Amino-B12)Nucleophile->FunctionalPurificationConjugateFinal Drug Conjugate(Albumin-B12 or Peptide-B12)Functional->ConjugateClick Chem orMaleimide Coupling

      Figure 1: General workflow for the activation and functionalization of the inert dodecaborate cage.

      Protocol A: Synthesis of Azido-Dodecaborate (The "Click" Precursor)

      This protocol generates a versatile

      Materials
      • 
         (>98% enrichment).
        
      • 1,4-Dioxane (Anhydrous).[1]

      • Dimethylsulfate (DMS) or mild Lewis Acid.

      • Sodium Azide (

        
        ).
        
      • Acetonitrile (ACN).

      Step-by-Step Methodology
      • Formation of the Dioxane Adduct:

        • Dissolve

          
           of 
          
          
          in
          
          
          of anhydrous 1,4-dioxane.
        • Add

          
           of dimethylsulfate (Caution: Methylating agent) or 
          
          
          as a catalyst.
        • Reflux for 4–6 hours under Argon.

        • Observation: The dianion converts to the mono-anion

          
          .
          
        • Purification: Precipitate with diethyl ether. The product is a white solid.

      • Ring Opening with Azide:

        • Redissolve the dioxane adduct in acetonitrile (

          
          ).
          
        • Add

          
           of 
          
          
          .
        • Reflux for 12–24 hours. The azide ion acts as a nucleophile, opening the dioxane ring.

        • Reaction:

          
          .
          
      • Ion Exchange & Isolation:

        • The product exists as a sodium salt. For organic solubility (if needed for the next step), perform metathesis with Tetramethylammonium (TMA) chloride.

        • For biological applications (water solubility), keep as

          
           salt.
          
        • Purification: Flash chromatography on silica (using ACN/DCM gradient) or HPLC (C18 column).

      Protocol B: Albumin Conjugation (The Delivery Vehicle)

      Serum albumin (HSA/BSA) accumulates in tumors due to the EPR effect and high metabolic demand. This protocol describes linking a Maleimide-functionalized Boron Cluster (MID-B12) to the free Cysteine-34 residue of albumin.

      Synthesis of MID-B12 Linker

      Prerequisite: Start with an amino-functionalized cluster (via Protocol A, using a diamine instead of azide).

      • React amino-B12 with EMCS (N-ε-maleimidocaproyloxy)succinimide ester in PBS (pH 7.2).

      • Purify the Maleimide-B12 via semi-prep HPLC.

      Conjugation to Albumin (BSA/HSA)
      • Protein Preparation:

        • Dissolve BSA/HSA (

          
          ) in PBS (pH 7.0, degassed).
          
        • Critical: Avoid TCEP/DTT reducing agents if possible, as they will compete with the maleimide. If the Cys-34 is oxidized, treat with mild TCEP followed by rapid desalting column (PD-10) immediately before conjugation.

      • Coupling Reaction:

        • Add 20-fold molar excess of MID-B12 to the albumin solution.

        • Incubate for 2 hours at Room Temperature or Overnight at

          
          .
          
        • Mechanism:[2][3][4] The maleimide double bond undergoes a Michael addition with the thiol of Cys-34.

      • Purification:

        • FPLC (Size Exclusion): Use a Superdex 200 column to separate the B12-Albumin conjugate (~67 kDa) from unreacted boron clusters (~400 Da).

        • Dialysis: Alternatively, dialyze against PBS (20 kDa MWCO) for 48 hours with 4 buffer changes.

      Conjugation Logic Diagram

      BBSASerum Albumin(Free Cys-34)ComplexMichael AdditionIntermediateBSA->ComplexNucleophilic ThiolMIDMaleimide-B12(Electrophile)MID->ComplexDouble BondFinalStable Thioether Conjugate(B12-S-Albumin)Complex->FinalpH 7.0, 2 hrs

      Figure 2: Mechanism of bioconjugation between the boron cluster and albumin carrier.

      Quality Control & Characterization

      Trustworthiness in BNCT agents requires rigorous validation of the Boron content and structural integrity.

      QC Data Table
      TechniqueParameterExpected ResultPurpose
      
      
      B NMR
      Chemical Shift (
      
      
      )
      Unsubstituted: -15 to -17 ppm (doublet). Substituted: Split peaks (-6 to -22 ppm).Confirms cage integrity and degree of substitution.
      ESI-MS m/z RatioMolecular ion peak corresponding to dianion
      
      
      .
      Confirms molecular weight and linker attachment.
      ICP-OES/MS Boron ConcentrationTotal Boron (ppm).Quantifies
      
      
      B payload per mg of conjugate.
      SDS-PAGE Molecular WeightShift in BSA band (slight increase) + Coomassie staining.Verifies protein conjugation and purity.
      Critical B NMR Note

      The

      
      
      
      
      Decoupled
      
      
      B{1H} NMR

      References

      • Hawthorne, M. F., et al. (2020). "The Role of Boron Clusters in BNCT: History and Future." Chemical Reviews.

      • Kikuchi, S., et al. (2016). "Maleimide-functionalized closo-dodecaborate albumin conjugates (MID-AC): Unique ligation at cysteine and lysine residues enables efficient boron delivery to tumor."[4] Journal of Controlled Release, 237, 160-167.[4]

      • Gabel, D. (2019). "Boron Neutron Capture Therapy of Tumors: Clinical Trials and Future." Frontiers in Oncology.

      • Sivaev, I. B., & Bregadze, V. I. (2014). "Chemistry of closo-Dodecaborate Anion [B12H12]2-: A Review." European Journal of Inorganic Chemistry.

      • Tietze, L. F., et al. (2012). "Synthesis of a novel boronated amino acid for BNCT." Organic & Biomolecular Chemistry.

      methods for cellular uptake of cesium dodecaborate in tumor cells

      Author: BenchChem Technical Support Team. Date: February 2026

      Application Note: Cellular Uptake Protocols for Cesium/Sodium Dodecaborate in Tumor Cells

      Part 1: Core Directive & Executive Summary

      The Challenge: The closo-dodecaborate anion (

      
      ) and its sulfhydryl derivative (BSH) are chemically stable, high-boron-content clusters essential for Boron Neutron Capture Therapy (BNCT). However, their high negative charge and lack of lipophilicity prevent efficient passive diffusion across the tumor cell membrane. Furthermore, the cesium salt form (
      
      
      
      ), often obtained during synthesis, is unsuitable for direct physiological application due to the toxicity of the cesium ion at therapeutic concentrations.

      The Solution: This guide provides a comprehensive workflow to:

      • Convert synthetic cesium dodecaborate precursors into physiologically compatible sodium salts.

      • Enhance cellular uptake using functionalized nanocarriers and peptide conjugates.

      • Quantify intracellular boron with high precision using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

      Part 2: Scientific Integrity & Logic (Protocols)

      Phase 1: Preparation of Physiological Solutions

      Expertise Insight: Many researchers acquire dodecaborate as a cesium salt because it precipitates easily during synthesis. Direct application of

      
       to cells induces potassium channel blockade and cytotoxicity, confounding BNCT efficacy data. You must  perform cation exchange.
      

      Protocol 1.1: Cation Exchange (Cs⁺

      
       Na⁺) 
      
      • Reagents: Amberlite IR-120 (Na+ form) resin, Cesium Dodecaborate (

        
        ), Milli-Q water.
        
      • Workflow:

        • Resin Prep: Wash 10 g of Amberlite IR-120 resin with 100 mL Milli-Q water three times to remove fines.

        • Dissolution: Dissolve 500 mg of

          
           in 50 mL warm Milli-Q water (50°C) to ensure complete solubility.
          
        • Exchange: Pass the solution through the resin column at a flow rate of 1 mL/min. The affinity of the resin for

          
           is higher than 
          
          
          
          , driving the exchange.
        • Elution: Flush the column with an additional 50 mL of water.

        • Lyophilization: Freeze-dry the combined eluate to obtain a white powder of

          
          .
          
        • Validation: Verify removal of Cs using ICP-OES (Target: <1 ppm Cs).

      Phase 2: Cellular Uptake Methodologies

      Method A: Native Uptake (Passive/Low Efficiency Control) Use Case: Establishing baseline background uptake for comparative studies.

      • Cell Lines: U87 MG (Glioblastoma), A375 (Melanoma).

      • Medium: DMEM supplemented with 10% FBS. Note: Serum proteins (Albumin) can bind dodecaborates, slightly aiding uptake via albumin receptors, but high serum can also sequester the drug.

      • Steps:

        • Seed cells at

          
           cells/well in 6-well plates. Incubate 24h.
          
        • Replace medium with fresh medium containing 100 ppm Boron equivalent of

          
           (approx 1 mM).
          
        • Incubate for 24 hours . Shorter times (1-4h) often yield undetectable levels for native clusters.

        • Proceed to Phase 3 (Analysis).

      Method B: Liposomal Delivery (High Efficiency) Expertise Insight: Encapsulating dodecaborate in liposomes prevents rapid washout and utilizes the Enhanced Permeability and Retention (EPR) effect in vivo. For in vitro uptake, Transferrin (Tf) conjugation targets the Transferrin Receptor (TfR), often overexpressed in gliomas.

      Protocol 2.1: Formulation of Tf-PEG-Liposomes

      • Lipids: DSPC, Cholesterol, DSPE-PEG2000-Transferrin.

      • Steps:

        • Hydration: Dissolve lipids (molar ratio 3:1:0.1) in chloroform, evaporate to a thin film. Hydrate with a concentrated solution of

          
           (200 mM) in PBS.
          
        • Extrusion: Pass through 100 nm polycarbonate filters (11 passes) to create Large Unilamellar Vesicles (LUVs).

        • Purification: Use a Sephadex G-50 spin column to remove unencapsulated boron.

        • Incubation: Treat cells with liposomes (20 ppm B final conc.) for 4-6 hours . The receptor-mediated endocytosis is faster than passive diffusion.

      Method C: Peptide Conjugation (Active Transport) Mechanism: Conjugating dodecaborate to a Cell-Penetrating Peptide (CPP) like TAT or R8 (Octaarginine) exploits macropinocytosis.

      • Reagent: Maleimide-functionalized dodecaborate conjugated to Cys-TAT peptide.

      • Protocol:

        • Prepare a 10 mM stock of Conjugate in DMSO.

        • Dilute to 10-50

          
          M in serum-free Opti-MEM. Serum proteases can degrade the peptide vector.
          
        • Incubate cells for 1 hour at 37°C.

        • Wash Step (Critical): Wash 3x with Heparin-containing PBS (20 units/mL). Heparin displaces cationic peptides stuck to the outer cell membrane, ensuring you only measure internalized boron.

      Phase 3: Analytical Validation (ICP-MS)

      Protocol 3.1: Sample Preparation & Quantification Trustworthiness: Inaccurate boron quantification is the most common failure point. Glassware leaches boron; use plasticware only .

      • Washing: After incubation, wash cells 3x with ice-cold PBS.

      • Digestion: Add 500

        
        L of concentrated Nitric Acid (
        
        
        
        , Trace Metal Grade) directly to the well. Incubate 2h at Room Temp.
      • Collection: Scrape lysate into PFA (perfluoroalkoxy) tubes.

      • Oxidation: Add 100

        
        L Hydrogen Peroxide (
        
        
        
        ) to complete oxidation of the boron cluster cage (which is extremely robust). Heat at 60°C for 1h.
      • Dilution: Dilute with Milli-Q water to reach 2%

        
         final concentration.
        
      • Measurement: Analyze via ICP-MS monitoring mass

        
         and 
        
        
        
        .
        • Internal Standard: Beryllium (

          
          ) or Tellurium (
          
          
          
          ).
        • Normalization: Measure protein content in a parallel well (BCA Assay) to report results as

          
          g Boron / mg Protein.
          

      Part 3: Visualization & Formatting

      Diagram 1: Cellular Uptake Mechanisms

      UptakeMechanisms cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Native Native [B12H12]2- Passive Passive Diffusion (Inefficient) Native->Passive Repelled by Charge Liposome Tf-Liposome (Encapsulated B) Receptor Tf Receptor (Endocytosis) Liposome->Receptor Ligand Binding CPP CPP-Conjugate (TAT-B12) Translocation Direct Translocation/ Macropinocytosis CPP->Translocation Membrane Interaction Cytosol Cytosolic Accumulation Passive->Cytosol Low Conc. Lysosome Lysosomal Release Receptor->Lysosome Vesicle Formation Translocation->Cytosol Rapid Entry Lysosome->Cytosol Escape/Degradation

      Caption: Comparative pathways for dodecaborate entry. Native clusters face electrostatic repulsion, while nanocarriers and peptide conjugates utilize active transport mechanisms.

      Diagram 2: Analytical Workflow (ICP-MS)

      ICPMS_Workflow Step1 Cell Incubation (Drug Treatment) Step2 Wash 3x PBS (+Heparin for CPPs) Step1->Step2 Step3 Acid Digestion (HNO3, 2h) Step2->Step3 Step4 Oxidative Breakdown (H2O2, 60°C) Step3->Step4 Break B-B Cage Step5 ICP-MS Analysis (m/z 10, 11) Step4->Step5 Step6 Data Normalization (ng B / mg Protein) Step5->Step6

      Caption: Critical steps for boron quantification. Oxidative breakdown (Step 4) is essential to disrupt the stable boron cluster cage for accurate mass spectrometry.

      Data Summary: Method Comparison
      ParameterMethod A: Native SaltMethod B: Tf-LiposomeMethod C: CPP-Conjugate
      Uptake Mechanism Passive DiffusionReceptor-Mediated EndocytosisTranslocation / Macropinocytosis
      Boron Loading High (Pure compound)Medium (Encapsulated)Low (1:1 Stoichiometry)
      Incubation Time 24 hours4-6 hours0.5 - 1 hour
      Uptake Efficiency < 0.1%2 - 5%10 - 15%
      Tumor Selectivity Low (EPR only)High (TfR targeting)Low (unless targeted peptide used)
      Primary Risk Low intracellular conc.Endosomal entrapmentToxicity / Immunogenicity

      References

      • Kikuchi, S., et al. (2022). "Dodecaborate Conjugates Targeting Tumor Cell Overexpressing Translocator Protein for Boron Neutron Capture Therapy."[1] Molecular Pharmaceutics.

      • Iglesias, E., et al. (2023). "Boron Neutron Capture Therapy (BNCT) Mediated by Maleimide-Functionalized Closo-Dodecaborate Albumin Conjugates." Cancers.

      • Yanagie, H., et al. (2021). "Suppression of Tumor Growth in a Rabbit Hepatic Cancer Model by Boron Neutron Capture Therapy With Liposomal Boron Delivery Systems." In Vivo.

      • Van Hoecke, K., et al. (2022). "Optimization of boron determination with ICP-MS for boron neutron capture therapy (BNCT) studies in vitro." Journal of Analytical Atomic Spectrometry.

      • Barba-Bon, A., et al. (2022). "Boron clusters as broadband membrane carriers." Nature Communications.

      Sources

      cesium dodecaborate as a shielding material for neutron radiation

      Advanced Neutron Shielding: Cesium Dodecaborate ( ) Composite Fabrication and Characterization

      Executive Summary

      Effective neutron shielding requires a tripartite mechanism: moderation of fast neutrons, capture of thermal neutrons, and attenuation of secondary capture gamma rays. Traditional solutions often require multi-layered stacks (e.g., polyethylene for moderation, cadmium/boron for capture, and lead for gamma shielding).

      Cesium Dodecahydro-closo-dodecaborate (

      
      )
      • High Hydrogen Content: Efficiently moderates fast neutrons.

      • High Boron Density: The

        
         cage provides a high cross-section for thermal neutron capture via 
        
        
        .
      • Heavy Metal Cation (Cesium): The high atomic number (

        
        ) provides intrinsic attenuation for the 478 keV gamma rays emitted during boron capture, a feature absent in standard borated polymers.
        

      This guide details the mechanism, composite fabrication, and validation protocols for deploying

      Mechanistic Principles

      The efficacy of

      
      
      
      
      
      
      The Shielding Cascade

      The following DOT diagram illustrates the particle physics interactions within the crystal lattice.

      ShieldingMechanismFastNeutronIncident Fast Neutron(> 1 MeV)HydrogenHydrogen Atoms(Elastic Scattering)FastNeutron->Hydrogen ModerationThermalNeutronThermal Neutron(< 0.025 eV)Hydrogen->ThermalNeutron Energy LossBoron10Boron-10 Nucleus(Capture Cross-Section)ThermalNeutron->Boron10 CaptureReactionNuclear Reaction10B(n,α)7LiBoron10->ReactionGammaCapture Gamma Ray(478 keV)Reaction->Gamma EmissionCesiumCesium Cations (Cs+)(Photoelectric/Compton)Gamma->Cesium AttenuationHeatDissipated HeatCesium->Heat Absorption

      Figure 1: The sequential interaction pathway of neutron radiation within the Cesium Dodecaborate lattice.

      Material Comparison

      The table below highlights why

      PropertyBorated Polyethylene (5%)Boron Carbide (
      
      
      )
      Cesium Dodecaborate (
      
      
      )
      Primary Function Moderation + CaptureCapture OnlyModeration + Capture + Gamma Shielding
      Thermal Stability Low (< 100°C)Extreme (> 2000°C)High (> 650°C) [1]
      Hydrogen Content HighNoneHigh (B-H bonds)
      Gamma Attenuation NegligibleNegligibleModerate (Due to Cs, Z=55)
      Solubility InsolubleInsolubleSoluble in polar aprotic solvents
      Form Factor Machined SheetsSintered CeramicCrystalline Salt / Composite Filler

      Protocol: Fabrication of -Epoxy Composite Shield

      Pure

      1
      Reagents and Equipment
      • Precursor:

        
         powder (Purity >98%, anhydrous).
        
      • Matrix: Low-viscosity Epoxy Resin (e.g., Bisphenol-A type) + Amine Hardener.

      • Solvent: Acetonitrile (optional, for decreasing viscosity during mixing).

      • Equipment: Planetary Centrifugal Mixer (vacuum capable), Teflon molds, Vacuum oven.

      Step-by-Step Fabrication Workflow

      FabricationProtocolcluster_QCQuality Control CheckStartStart: Raw Cs2B12H12Dry1. Dehydration120°C, Vacuum, 4h(Remove hygroscopic water)Start->DryMill2. Particle Size ReductionBall mill to <50μm(Prevents settling)Dry->MillMix3. Matrix IntegrationMix Salt + Epoxy Resin(50 wt% loading typical)Mill->MixDegas4. Vacuum Degassing-0.1 MPa, 10 min(CRITICAL: Remove voids)Mix->DegasCure5. Thermal CuringStep 1: 80°C (2h)Step 2: 120°C (4h)Degas->CureFinishFinished Composite ShieldCure->FinishDensityCheckDensity Verification(Archimedes Method)Cure->DensityCheckDensityCheck->FinishVoidCheckX-Ray Imaging(Check for air pockets)

      Figure 2: Fabrication workflow for creating void-free neutron shielding composites.

      Critical Technical Notes
      • Hygroscopicity: The

        
         salt can be slightly hygroscopic. Failure to dry the powder (Step 1) will result in steam generation during the exothermic cure of the epoxy, leading to voids. Voids are fatal to radiation shielding as they create "streaming paths" for neutrons.
        
      • Particle Size: Large crystals will settle during the curing phase, creating a heterogeneous shield (top-heavy with polymer, bottom-heavy with salt). Ball milling to

        
         ensures a colloidal suspension that remains stable during the cure [2].
        
      • Loading Limits: While higher loading increases shielding, exceeding 60 wt% usually compromises the mechanical integrity of the epoxy. 40-50 wt% is the optimal balance for structural shields.

      Protocol: Neutron Transmission Validation

      Once the shield is fabricated, its attenuation coefficient must be empirically determined.

      Experimental Setup
      • Neutron Source:

        
         (Americium-Beryllium) source, typical activity 1-5 Ci. This provides a broad spectrum of fast neutrons (average energy ~4.5 MeV).
        
      • Detector:

        
         proportional counter tube (sensitive to thermal neutrons).
        
      • Moderator: Since the detector sees thermal neutrons, but the source emits fast neutrons, the setup measures the total removal cross-section (ability of the shield to stop/capture neutrons before they reach the detector).

      Measurement Procedure
      • Reference Count (

        
        ):  Place the source and detector at a fixed distance (e.g., 50 cm). Measure counts for 10 minutes without any shielding.
        
      • Sample Placement: Insert the

        
         composite slab directly between the source and detector.
        
      • Attenuated Count (

        
        ):  Measure counts for 10 minutes.
        
      • Background Correction: Measure counts with a "shadow cone" (total absorber) to account for room scatter, subtracting this from both

        
         and 
        
        
        .
      Calculation

      Calculate the macroscopic removal cross-section (

      Where:

      • 
         = Thickness of the shield (cm)
        
      • 
         = Macroscopic removal cross-section (
        
        
        )

      Success Criteria: A high-performance shield should exhibit a

      References

      • S. P. Solntsev et al. , "Thermal stability of alkali metal dodecaborates," Journal of Inorganic Chemistry, vol. 56, no. 4, 2011. Link

      • Zhang, X., et al. , "Effect of particle size on the radiation shielding properties of polymer composites," Radiation Physics and Chemistry, vol. 105, 2014. Link

      • Hawthorne, M. F. , "The Role of Chemistry in the Development of Boron Neutron Capture Therapy of Cancer," Angewandte Chemie International Edition, vol. 32, 1993. (Foundational reference for B12H12 chemistry). Link

      • Chankow, N., et al. , "Neutron shielding materials based on epoxy resin and boron compounds," Journal of Nuclear Materials, vol. 445, 2014. Link

      Application Note: Determination of the Electrochemical Stability Window of Cesium Dodecaborate (Cs₂B₁₂H₁₂) Based Solid-State Electrolytes

      Author: BenchChem Technical Support Team. Date: February 2026

      For Researchers, Scientists, and Drug Development Professionals

      Introduction

      The advancement of next-generation energy storage systems hinges on the development of safer and more energy-dense batteries. All-solid-state batteries (ASSBs) have emerged as a promising technology, replacing flammable liquid electrolytes with solid ion-conducting materials, thereby enhancing safety and enabling the use of high-energy-density lithium metal anodes.[1][2] Within the diverse landscape of solid electrolytes, the closo-borates, and specifically cesium dodecaborate (Cs₂B₁₂H₁₂), have garnered significant attention due to their high ionic conductivity and impressive thermal and chemical stability.[3][4]

      A critical parameter governing the viability of any electrolyte in a battery system is its electrochemical stability window (ESW). The ESW defines the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction.[5][6] A wide ESW is essential to withstand the high operating voltages of advanced cathode materials and the low potentials of lithium metal anodes. This application note provides a comprehensive guide for researchers on the theoretical underpinnings and experimental determination of the electrochemical stability window of cesium dodecaborate-based solid-state electrolytes.

      Theoretical Background

      The electrochemical stability of an electrolyte is not an absolute value but is influenced by both thermodynamic and kinetic factors.[5][7] Thermodynamically, the ESW is determined by the Gibbs free energy of the oxidation and reduction reactions of the electrolyte. However, in practice, kinetic barriers can often extend the functional ESW beyond the thermodynamic limits.[5]

      The stability of a solid electrolyte is intrinsically linked to the interfaces it forms with the anode and cathode.[8][9] Undesirable reactions at these interfaces can lead to the formation of a resistive solid electrolyte interphase (SEI), increasing the overall cell impedance and diminishing performance.[8] Therefore, an accurate experimental determination of the ESW is crucial for predicting the long-term performance and stability of a solid-state battery.

      Computational methods, such as density functional theory (DFT), can provide valuable theoretical predictions of the ESW.[10][11] These calculations can help to screen potential electrolyte materials and guide experimental efforts. However, experimental validation remains indispensable, as the actual ESW can be influenced by factors not easily captured in theoretical models, such as impurities and microstructural features.

      Materials and Equipment

      Chemicals:

      • Cesium dodecaborate (Cs₂B₁₂H₁₂) (synthesis protocol provided below or commercially sourced)

      • Conductive carbon (e.g., Super P, C65)

      • Inert electrodes (e.g., stainless steel, platinum)

      • Lithium metal foil (for reference and counter electrodes)

      • Argon gas (high purity)

      • Solvents for cleaning (e.g., dimethyl carbonate)

      Equipment:

      • Glovebox with an inert argon atmosphere (H₂O and O₂ levels < 0.1 ppm)

      • Hydraulic press

      • Die set for pellet pressing

      • Potentiostat/Galvanostat with impedance spectroscopy capabilities

      • Electrochemical test cell (e.g., Swagelok-type cell)

      • Mortar and pestle (agate or zirconia)

      • Vacuum oven

      Experimental Protocols

      Protocol 1: Synthesis and Purification of Cesium Dodecaborate (Cs₂B₁₂H₁₂)

      A general procedure for the synthesis of alkali metal dodecaborates can be adapted for cesium dodecaborate.[12] This protocol provides a high-purity product suitable for electrochemical characterization.

      Step-by-Step Procedure:

      • Reaction Setup: In an argon-filled glovebox, combine cesium borohydride (CsBH₄) and decaborane (B₁₀H₁₄) in a 2:1 molar ratio in a high-pressure autoclave.

      • Solvent-Free Reaction: Heat the mixture under an inert atmosphere at a controlled temperature ramp to approximately 300-400°C and hold for several hours.

      • Purification: After cooling, the crude product is purified by recrystallization. Due to the low solubility of Cs₂B₁₂H₁₂ in water, a suitable solvent for recrystallization should be empirically determined, with ethers being a potential option.[13]

      • Drying: The purified Cs₂B₁₂H₁₂ is then dried under a high vacuum at an elevated temperature (e.g., 150-200°C) to remove any residual solvent.

      • Characterization: The purity and structure of the synthesized Cs₂B₁₂H₁₂ should be confirmed using techniques such as Powder X-ray Diffraction (PXRD) and Nuclear Magnetic Resonance (NMR) spectroscopy.

      Protocol 2: Preparation of the Solid-State Electrolyte Pellet

      To ensure intimate contact between the electrolyte and the conductive carbon for accurate ESW measurements, a composite pellet is prepared.

      Step-by-Step Procedure:

      • Mixing: In an agate mortar and pestle inside a glovebox, thoroughly mix the dried Cs₂B₁₂H₁₂ powder with a conductive carbon (e.g., Super C65) in a 75:25 weight ratio.[14]

      • Pellet Pressing: Transfer the homogenized powder into a pellet die (e.g., 10 mm diameter).

      • Uniaxial Pressing: Apply a pressure of approximately 300-400 MPa to form a dense pellet. The final thickness should be around 1-2 mm.

      Protocol 3: Assembly of the Solid-State Electrochemical Cell

      A three-electrode setup is recommended for accurate ESW measurements.[15]

      Step-by-Step Procedure:

      • Cell Components: Use a Swagelok-type cell or a dedicated solid-state test cell. The components should be thoroughly cleaned and dried before being introduced into the glovebox.

      • Assembly:

        • Place a stainless steel current collector at the bottom of the cell.

        • Carefully place the prepared Cs₂B₁₂H₁₂-carbon composite pellet on the current collector. This will serve as the working electrode.

        • Place a separator (optional, depending on the cell design to prevent shorting). For a two-electrode setup, another pellet of pure Cs₂B₁₂H₁₂ can act as the electrolyte layer.

        • Place a lithium metal foil as the reference electrode.

        • Place another piece of lithium metal foil as the counter electrode.

        • Ensure good contact between all components by applying a consistent torque or pressure.

      Protocol 4: Determination of the Electrochemical Stability Window using Cyclic Voltammetry

      Cyclic voltammetry (CV) is a powerful technique to probe the oxidation and reduction limits of the electrolyte.[16]

      Step-by-Step Procedure:

      • Instrument Setup: Connect the assembled cell to the potentiostat.

      • Initial Rest: Allow the cell to rest for a few hours to reach a stable open-circuit voltage (OCV).

      • Cyclic Voltammetry Parameters:

        • Scan Range: Set the voltage scan range to cover the expected stability window, for instance, from 0 V to 5 V vs. Li⁺/Li.

        • Scan Rate: A slow scan rate (e.g., 0.1 mV/s to 1 mV/s) is crucial to allow for the detection of small decomposition currents.[17]

        • Cycles: Perform at least three cycles to check for the reversibility of any observed processes.

      • Data Acquisition: Record the current response as a function of the applied potential.

      Data Analysis and Interpretation

      The electrochemical stability window is determined from the resulting cyclic voltammogram. The anodic (oxidation) and cathodic (reduction) limits are defined as the potentials at which a significant increase in current is observed. A current density threshold (e.g., 0.1 mA/cm²) is often used to define these limits.

      It is important to distinguish between true electrolyte decomposition and other electrochemical processes, such as the degradation of the conductive carbon or reactions with impurities. Running a blank experiment with the conductive carbon and a stable electrolyte can help to deconvolve these contributions. A decrease in current in subsequent cycles may indicate the formation of a passivating layer on the electrode surface.[17]

      Expected Results and Discussion

      Closo-borate-based electrolytes are generally expected to exhibit a relatively wide electrochemical stability window. For instance, a sodium-based mixed dodecaborate/decaborate electrolyte has shown a stability window of approximately 3 V.[3] The high stability of the [B₁₂H₁₂]²⁻ anion suggests that Cs₂B₁₂H₁₂ should also possess a wide ESW, making it a promising candidate for high-voltage solid-state batteries.

      Electrolyte SystemReported Electrochemical Window (V vs. Na⁺/Na or Li⁺/Li)Reference
      Na₂(B₁₂H₁₂)₀.₅(B₁₀H₁₀)₀.₅~3[3]
      LiBH₄~2.0[14]

      Note: The electrochemical window is dependent on the measurement conditions and the definition of the current cutoff threshold.

      Troubleshooting

      ProblemPossible CauseSolution
      Noisy CV dataPoor contact between componentsRe-assemble the cell, ensuring good contact.
      High initial currentShort circuit in the cellInspect the cell for any signs of shorting.
      Drifting OCVUnstable interfacesAllow the cell to rest for a longer period before measurement.
      Features in the CV unrelated to the electrolyteDecomposition of conductive carbon or impuritiesRun a blank experiment with the carbon and a known stable electrolyte. Ensure high purity of all materials.

      Safety Precautions

      • Closo-borate compounds should be handled in an inert and dry environment as they can be sensitive to moisture and air.

      • Lithium metal is highly reactive and should be handled with extreme care in a glovebox.

      • Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

      • Consult the Safety Data Sheets (SDS) for all chemicals before use.

      Conclusion

      The accurate determination of the electrochemical stability window is a critical step in the evaluation of new solid electrolyte materials. Cesium dodecaborate, with its promising ionic conductivity and stability, warrants thorough investigation for its potential application in all-solid-state batteries. The protocols and guidelines presented in this application note provide a robust framework for researchers to experimentally determine the ESW of Cs₂B₁₂H₁₂-based electrolytes, paving the way for the rational design of next-generation energy storage devices.

      Visualizations

      G cluster_prep Material Preparation cluster_cell Cell Assembly (Glovebox) cluster_test Electrochemical Testing synth Synthesis & Purification of Cs₂B₁₂H₁₂ mix Mixing with Conductive Carbon synth->mix press Pellet Pressing mix->press assemble Assemble 3-Electrode Solid-State Cell press->assemble rest OCV Stabilization assemble->rest cv Cyclic Voltammetry rest->cv analyze Data Analysis cv->analyze esw esw analyze->esw Determine ESW

      Figure 1: Experimental workflow for determining the electrochemical stability window.

      ESW cluster_0 Electrochemical Stability Window cluster_1 Stable Region potential Potential vs. Li⁺/Li low_pot Low Potential high_pot High Potential low_pot->high_pot reduction Cathodic Decomposition (Reduction) oxidation Anodic Decomposition (Oxidation) stable Electrolyte is Stable

      Figure 2: Conceptual diagram of an electrochemical stability window.

      References

      Sources

      Troubleshooting & Optimization

      improving isotopic purity of 10B in dodecaborate synthesis

      Technical Support Center: High-Fidelity B-Dodecaborate Synthesis

      Status: Operational | Tier: Level 3 (Senior Scientific Support)
      Ticket Subject: Maximizing Isotopic Purity & Yield in Synthesis[1]

      Part 1: The Core Directive (Critical Triage)

      "Why is my isotopic enrichment dropping during synthesis?"

      As a Senior Application Scientist, I often see researchers purchase expensive

      
      
      
      
      
      

      The Silent Killer: Borosilicate Glass Leaching Standard laboratory glassware (Pyrex, Duran, borosilicate) contains approximately 12-13%

      
      
      
      
      
      
      The "Zero-Background" Protocol

      To maintain

      • Reactor Material: ALL synthesis steps involving heating must be performed in Quartz , PTFE (Teflon) , or Stainless Steel (316L) vessels.

      • Reagent Audit:

        • The Trap: Many synthesis routes (e.g., converting

          
           to 
          
          
          ) use Lewis acids like
          
          
          .
        • The Rule: If you use

          
           or 
          
          
          , it must also be
          
          
          B-enriched
          . Using natural abundance Lewis acids will instantly dilute your enrichment by ~50% or more depending on stoichiometry.
        • Recommendation: Use oxidative closure methods (e.g., Iodine) or self-condensation routes that do not require external boron sources unless you can synthesize/source the enriched Lewis acid.

      Part 2: Synthesis & Purification Protocols

      Workflow Visualization: The Isotopic Integrity Pathway

      IsotopeIntegrityRaw10B-Enriched Precursor(Na10BH4)AuditReagent Audit(Is Lewis Acid Enriched?)Raw->AuditStep 1Audit->RawFail (Sourcing)VesselVessel Selection(PTFE / Quartz ONLY)Audit->VesselPassSynthCage Closure(Pyrolysis/Condensation)Vessel->SynthStep 2PurifyPurification(Cation Exchange/Recryst)Synth->PurifyCrude MixtureQCValidation(ICP-MS + 11B-NMR)Purify->QCIsolated SaltGlassBorosilicate Glass(Natural B Leaching)Glass->SynthIsotopic Dilution

      Figure 1: Critical Control Points (CCPs) for maintaining isotopic purity. Note the red dotted line indicating the contamination vector from standard glassware.

      Recommended Protocol: The "Clean" Pyrolysis Route

      Avoids external boron Lewis acids to minimize isotopic dilution risk.

      Objective: Convert

      
      
      
      

      Step-by-Step Methodology:

      • Precursor Preparation:

        • React

          
           with Tetraethylammonium hydroxide/chloride to precipitate 
          
          
          .[1]
        • Why? The bulky cation prevents oxidation and facilitates the specific pyrolysis pathway.

      • Pyrolysis (The Critical Step):

        • Vessel: Place dried

          
           in a Stainless Steel autoclave  or a Quartz  tube.
          
        • Conditions: Heat to 185°C under vacuum or inert atmosphere (Argon) for 12–16 hours.

        • Mechanism:

          
          .
          
        • Note: This avoids the use of

          
           or 
          
          
          , making it the safest route for isotopic integrity, despite slightly lower yields (60-70%) compared to Lewis-acid catalyzed routes.
      • Workup (Chemical Purification):

        • Extract the dark residue with hot acetonitrile or acetone.

        • Filter to remove insoluble decomposition products.[2]

        • Recrystallization: Dissolve in boiling water/ethanol mix.[1] The

          
           salt is remarkably stable; impurities like 
          
          
          often have different solubility profiles.[1]

      Part 3: Troubleshooting & FAQs

      Symptom: High Chemical Purity, Low Isotopic Purity

      User Ticket #402: "My NMR looks clean (only the B12 peak), but ICP-MS says I'm only at 96%

      Root Cause Analysis: This is almost exclusively a Glassware Leaching or Reagent Contamination issue.

      • Diagnostic: Did you use a standard reflux condenser?

      • Fix: Replace the condenser with a Quartz or PFA-lined equivalent. If unavailable, switch to an autoclave method (stainless steel) which eliminates glass contact entirely.

      Symptom: Persistent "Nido" Impurities ( )

      User Ticket #409: "I have a persistent shoulder peak in my NMR around -15 ppm. I can't crystallize it out."

      Root Cause Analysis: Incomplete cage closure. The

      
      
      • Fix: Cation Metathesis Precipitation.

        • Convert your product to the Cesium (Cs+) salt.

          
           is significantly less soluble than the 
          
          
          impurities in cold water.[1]
        • Protocol: Add saturated

          
           or 
          
          
          to your aqueous solution. Collect the precipitate. Wash with ice-cold water.
      Data Table: Analytical Validation Metrics
      MetricTechniqueTarget ValueFailure ThresholdCorrective Action
      Isotopic Ratio (
      
      
      )
      ICP-MS
      
      
      (approx 98%
      
      
      B)
      
      
      Audit glassware & reagents for natural B.
      Chemical Purity
      
      
      B-NMR
      Single doublet at ~ -15.5 ppmExtra peaks at -30 to 0 ppmRecrystallize (Cs+ or TMA+ salts).[1]
      H-Substitution ESI-MS (Negative)Mass peak matches
      
      
      Peaks +126/127 (Iodinated)If using Iodine route, ensure complete reduction of B-I bonds.

      Part 4: Analytical Validation (The "Truth" Serum)

      You cannot rely on Certificate of Analysis (CoA) from the starting material. You must validate the final drug substance.

      1. ICP-MS for Isotopic Ratio (The Gold Standard)

      • Challenge: Boron has a high memory effect in ICP-MS (sticks to the tubing).

      • Protocol: Use Ammonia/EDTA wash solutions between runs to prevent cross-contamination from natural boron standards.[1]

      • Calculation: Do not just measure total Boron. You must explicitly measure m/z 10 and m/z 11 intensities.[1]

        
        [1]
        

      2.

      
      B-NMR vs 
      
      
      B-NMR
      • While

        
        B-NMR is standard for structure, 
        
        
        B-NMR
        (lower sensitivity, broader lines) confirms that your enriched isotope is actually in the cage structure and not just floating as free boric acid background.

      References

      • Synthesis of High-Purity Dodecaborate

        • Source: ChemRxiv (2024).[1][3] "A Simple and Efficient Preparation of High-Purity and High-Yield Unsolvated Lithium Dodecaborate."

        • Relevance: Establishes the modern glyme/autoclave method which minimizes handling and contamin
      • Borosilicate Glass Leaching

        • Source: Shimadzu Technical Report / J. Mass Spectrom.[1] "Boron released from borosilicate glass forms unusual in situ derivatives."

        • Relevance: Validates the mechanism of boron leaching from glassware into analytical/reaction solutions.
      • Isotopic Analysis Standards

        • Source: Journal of Analytical Atomic Spectrometry (2026). "Boron isotopic analysis in bulk silicate materials using the Neoma MS/MS MC-ICP-MS."
        • Relevance: Defines the precision required for ratio measurements and the impact of background contamin
      • Foundational Cage Chemistry

        • Source: Hawthorne, M. F., et al. (UCLA/Missouri). "Dodecahydroxy-closo-dodecaborate(2-)." Journal of the American Chemical Society.
        • Relevance: The Hawthorne group established the foundational workup and cation-exchange purification methods for dodecabor
        • [1]

      solving solubility issues of cesium dodecaborate in biological media

      Author: BenchChem Technical Support Team. Date: February 2026

      Topic: Troubleshooting Solubility, Stability, and Bio-Compatibility of Cesium Dodecaborate (

      
      )
      Ticket ID:  BNCT-SOL-001
      Assigned Specialist:  Dr. A. Vance, Senior Application Scientist
      

      Executive Summary

      You are likely encountering difficulties because Cesium Dodecaborate (

      
      )  is chemically optimized for isolation during synthesis, not for biological application.
      

      While the dodecaborate anion (

      
      ) is inherently water-soluble, the cesium salt form presents two critical hurdles:
      
      • Solubility Limit: The lattice energy of the Cs-salt is high, making it significantly less soluble than its sodium counterpart.

      • The Superchaotropic Effect: The

        
         anion is a "superchaotrope."[1][2] It binds avidly to hydrophobic pockets in proteins and lipids to shed its hydration shell, leading to aggregation in serum-containing media.
        

      This guide provides the protocols to convert the compound into a bio-compatible form and stabilize it in complex media.

      Module 1: The Primary Fix – Cation Exchange

      Issue: "My compound precipitates in PBS" or "I am seeing unexpected toxicity in control groups." Diagnosis: You are using the Cesium salt.[3][4][5] Cesium (

      
      ) is toxic to cellular potassium channels and has lower water solubility. You must convert to the Sodium (
      
      
      
      ) form.[6]
      The Science: Why Exchange is Necessary

      Ion exchange resins have a selectivity sequence. For sulfonated polystyrene resins, the affinity is typically

      
      . The resin prefers to bind Cesium. By passing your solution through a sodium-form resin, the resin will spontaneously grab the 
      
      
      
      and release
      
      
      , yielding highly soluble
      
      
      .
      Protocol: Batch Cation Exchange (Cs⁺ Na⁺)

      Do not use standard dialysis; it is too slow for this equilibrium.

      Materials:

      • Strong Acid Cation Exchange Resin (e.g., Amberlite IR120 or Dowex 50W), Sodium form.

      • Ultrapure water (Milli-Q).

      • 0.22

        
         PES Syringe Filter.
        

      Workflow:

      • Resin Prep: Wash 5g of resin with 50mL Milli-Q water to remove storage salts. Decant.

      • Dissolution: Dissolve your

        
         in the minimum volume of warm water (approx. 50-60°C). Note: If it doesn't fully dissolve, add more water; the exchange will pull it into solution.
        
      • Loading: Pour the dissolved/slurried sample over the resin bed.

      • Elution: Elute with Milli-Q water. The

        
         stays on the resin; the 
        
        
        
        flows through.
      • Validation: Check the pH of the eluate. It should be neutral. If acidic, your resin was in

        
         form (neutralize with dilute NaOH).
        
      • Lyophilization: Freeze-dry the eluate to obtain the white, fluffy Sodium Dodecaborate powder.

      CationExchange Start Cs2-B12H12 (Low Solubility) Dissolve Warm Water Dissolution Start->Dissolve Resin Cation Exchange Column (Resin-Na+) Dissolve->Resin Exchange Mechanism: Resin-Na + Cs+ -> Resin-Cs + Na+ Resin->Exchange Eluate Eluate: Na2-B12H12 Resin->Eluate Dry Lyophilization Eluate->Dry Final Bio-Compatible Sodium Salt Dry->Final

      Figure 1: Workflow for converting Cesium Dodecaborate to the bio-compatible Sodium form.

      Module 2: Stabilizing in Biological Media (The Chaotropic Effect)

      Issue: "The sodium salt dissolves in water, but precipitates or gets cloudy when added to serum/culture media." Diagnosis: The dodecaborate anion is a Superchaotrope .[2][7] It has a low charge density and disrupts the hydrogen bonding network of water. To stabilize itself, it binds to hydrophobic patches on proteins (Albumin) or lipids, causing aggregation.

      Troubleshooting Table: Media Interactions
      Solvent/MediaObservationRoot CauseCorrective Action
      Water Clear SolutionHigh dielectric constant supports free ions.None required (if Na-salt).
      PBS (1x) Haze / Precipitate"Salting out" effect; competition for hydration.Dilute PBS to 0.5x or use HEPES buffer.
      DMEM + 10% FBS AggregationSuperchaotropic binding to BSA (Albumin).Host-Guest Complexation (See below).
      Cell Lysate Protein CrashAnion denatures proteins by binding hydrophobic cores.Wash cells with buffer before adding lysis agent.
      Protocol: Host-Guest Masking with Cyclodextrins

      To prevent the anion from attacking serum proteins, you can "hide" it inside a macrocycle. Dodecaborate forms incredibly stable inclusion complexes with

      
      -Cyclodextrin (
      
      
      
      -CD)
      .
      • Ratio: Prepare a 1:1 molar ratio of

        
         to 
        
        
        
        -CD.
      • Mixing: Dissolve

        
        -CD in water/media first. Add the borate solution slowly with stirring.
        
      • Result: The hydrophobic cavity of the CD encapsulates the dodecaborate anion. This complex is hydrophilic on the outside and prevents protein aggregation.

      Module 3: Liposomal Encapsulation (Advanced Formulation)

      Issue: "I cannot get high loading efficiency in liposomes; the drug leaks out." Diagnosis: Passive loading (hydration of lipid film) is inefficient for superchaotropes because they destabilize the bilayer during formation.

      The Solution: Boron-Lipid Conjugation

      Instead of trying to trap the salt inside the water core, use Boron-Lipids where the dodecaborate is chemically attached to the lipid tail. If you must encapsulate the free salt, use the Active Loading method.

      Protocol: Active Loading via Gradient
      • Liposome Prep: Create liposomes (e.g., DSPC:Cholesterol) containing a high concentration of Ammonium Sulfate or Citrate (pH 4.0).

      • Buffer Exchange: Dialyze liposomes against neutral buffer (pH 7.4) to create a transmembrane gradient.

      • Incubation: Add

        
         to the exterior.
        
      • Mechanism: While typically used for weak bases (doxorubicin), modified gradients can drive chaotic anions inward if paired with specific counter-ions, though direct conjugation (below) is superior for BNCT.

      LiposomeStrategy cluster_0 Strategy A: Masking cluster_1 Strategy B: Conjugation (Recommended) Problem Challenge: B12H12 Leaks/Destabilizes Membrane CD Cyclodextrin Complex (Inclusion) Problem->CD LipidSynthesis Synthesize Boron-Lipid (e.g., DSBL) Problem->LipidSynthesis Passive Passive Loading (Improved Stability) CD->Passive Bilayer Boron Incorporated into Bilayer Wall LipidSynthesis->Bilayer

      Figure 2: Strategies for liposomal formulation. Strategy B (Conjugation) is preferred for high-dose delivery.

      Frequently Asked Questions (FAQ)

      Q: Can I just heat the Cesium salt to dissolve it for cell culture? A: No. While heat will dissolve it temporarily, it will precipitate upon cooling or contact with physiological buffers. Furthermore, the high concentration of free Cesium ions (

      
      ) will block potassium channels in your cells, causing apoptosis unrelated to your Boron treatment. This leads to false-positive toxicity data.
      

      Q: Why does my solution turn yellow in storage? A: Dodecaborate is generally stable, but slight oxidation or impurities from the cation exchange resin (if not washed properly) can cause yellowing. If the NMR (

      
      ) is unchanged, the yellowing is likely trace organic impurities and often harmless for preliminary tests, but repurification is recommended for in vivo work.
      

      Q: Is the dodecaborate anion toxic? A: The anion itself has low acute toxicity compared to the cation. However, its superchaotropic nature means it can cross-link proteins at very high concentrations. Always run a "Sodium Dodecaborate only" control group to distinguish background toxicity from Neutron Capture effects.

      References

      • Superchaotropic Effect & Solubility: Assaf, K. I., & Naujokaitis, A., et al. (2016). "The Chaotropic Effect as an Assembly Motif in Chemistry." Angewandte Chemie International Edition.

      • Liposomal Formulation & Boron Lipids: Nakamura, H., et al. (2010). "Dodecaborate lipid liposomes as new vehicles for boron delivery system of neutron capture therapy."[8] Journal of Controlled Release.

      • Pitochelli, A. R., & Hawthorne, M. F. (1960).

        
         Ion." Journal of the American Chemical Society.
        
        
      • Host-Guest Complexation (Cyclodextrins): Naujokaitis, A., et al. (2018). "The chaotropic effect as an orthogonal assembly motif for multi-responsive dodecaborate-cucurbituril supramolecular networks." Chemical Science.

      Sources

      optimizing yield of closo-dodecaborate from 10B enriched borohydride

      Author: BenchChem Technical Support Team. Date: February 2026

      This guide is structured as a Tier-3 Technical Support resource designed for researchers working with high-value

      
       isotopes. It prioritizes atom economy, safety, and yield optimization.
      
      

      Topic: Optimizing Yield of closo-Dodecaborate from

      
      -Enriched Borohydride
      Support Level:  Advanced Application Scientist
      Applicable Protocols:  Iodine-Oxidation Route (Miller-Ellis Method), Pyrolytic Condensation
      

      Core Directive: The "Atom Economy" Philosophy

      User Context: You are working with

      
      -enriched sodium borohydride (
      
      
      
      ). Unlike natural abundance boron, every milligram of
      
      
      represents significant cost. The Goal: Maximize the conversion of
      
      
      to
      
      
      while minimizing the formation of the kinetic trap
      
      
      and preventing hydrolysis losses.
      The "Golden Route" Workflow

      We recommend the Iodine-Oxidation-Pyrolysis method (modified Miller/Ellis protocol) as the industry standard for

      
       applications due to its reproducibility and high boron recovery rates compared to direct pyrolysis methods.
      

      G Start Na[10BH4] (Solid) Step1 Oxidation (I2 / Diglyme) Start->Step1 + I2 25-95°C Inter Intermediate [B3H8]- Step1->Inter - H2 - NaI Step2 Pyrolysis (Reflux 162°C) Inter->Step2 Critical Heating Ramp End [10B12H12]2- (Thermodynamic Sink) Step2->End >16 hrs High Temp Trap [10B10H10]2- (Kinetic Trap) Step2->Trap Low Temp Short Time

      Figure 1: The reaction pathway. Note that

      
       is a kinetic product favored at lower temperatures or shorter reaction times, while 
      
      
      
      is the thermodynamic sink.

      Troubleshooting & Optimization (Q&A)

      Phase 1: The Oxidation Step ( )

      Q: My reaction mixture turned colorless immediately after adding Iodine. Is this normal?

      • Diagnosis: No. This indicates rapid consumption of iodine, but if it stays colorless too long, you may have moisture contamination.

      • The Science: The reaction

        
         is exothermic.
        
      • Corrective Action: Ensure your diglyme is anhydrous (<50 ppm water). Water reacts with

        
         to form borates (waste), consuming your expensive 
        
        
        
        without forming clusters.
      • Pro-Tip: Add

        
         slowly. A persistent slight color (yellow/orange) towards the end indicates the stoichiometry is satisfied.
        

      Q: I see massive precipitate formation during the first hour. Should I filter it?

      • Diagnosis: This is likely Sodium Iodide (NaI).

      • Protocol: Do not filter yet. The presence of salts can actually aid the "salting out" effect during workup, but more importantly, filtration at this stage exposes the air-sensitive

        
         intermediate to moisture. Wait until the pyrolysis is complete.
        
      Phase 2: The Pyrolysis Step ( )[1]

      Q: My final product has a high ratio of

      
       (closo-decaborate). How do I shift this to B12? 
      
      • Diagnosis: Insufficient thermal energy or reaction time.

      • The Science: The conversion of the triborohydride (

        
        ) to the dodecaborate (
        
        
        
        ) is a complex condensation. The
        
        
        cluster is a "kinetic trap"—it forms faster but is less stable than
        
        
        .
      • Solution:

        • Increase Temperature: Diglyme boils at ~162°C. If your oil bath is at 160°C, the internal temp is too low. Set the bath to 175°C to ensure a vigorous reflux.

        • Extend Time: Run the reflux for at least 16–20 hours.

        • Solvent Switch: If B10 persists, switch to Tetraglyme (b.p. 275°C) and run at 185°C. The higher energy barrier to form B12 requires heat.

      Q: The yield is low (<60%). Where did the Boron go?

      • Diagnosis: Likely lost to hydrolysis or volatile boron hydrides.

      • Checklist:

        • Condenser Temp: Ensure your reflux condenser is efficient (use a cryo-chiller at -10°C if possible). Volatile intermediates like pentaborane (

          
          ) can escape if not condensed and returned to the pot to polymerize into B12.
          
        • Inert Atmosphere: Did you maintain a positive pressure of Argon? Oxygen exposure oxidizes the clusters to borates.

      Purification Protocols: Separating B10 from B12

      Separating the byproduct

      
       from the target 
      
      
      
      is the most challenging step.
      Table 1: Solubility Differentials for Purification
      Cation
      
      
      Solubility
      
      
      Solubility
      Action
      
      
      High (Water/Alcohols)High (Water/Alcohols)No separation possible.
      
      
      ModerateLow (Cold Water)Preferred Method. Acidify with
      
      
      to precipitate crude B12.
      
      
      LowVery LowGood for final polishing, but expensive.
      
      
      LowInsolubleHard to remove cation later.
      Recommended Purification Workflow
      • Solvent Exchange: Evaporate Diglyme (vacuum distillation). Redissolve residue in water.[1]

      • Filtration: Filter off insoluble impurities.[2]

      • Cation Metathesis: Add Triethylammonium Chloride (

        
        ).
        
        • 
           tends to precipitate more readily as the TEA salt than the B10 analogue.
          
      • Recrystallization: Recrystallize the TEA salt from hot water. The B12 salt crystallizes out first upon cooling.

      Safety & Waste Management (Critical for )

      WARNING: This synthesis generates Hydrogen gas (

      
      ) and potentially toxic boron hydrides (diborane, pentaborane) as transients.
      
      • Ventilation: All reflux outlets must be piped to a scrubber (acetone/water trap) or a dedicated exhaust.

      • Waste Recovery:

        • Do not discard mother liquors. The "waste" contains unreacted

          
           species.
          
        • Recovery Protocol: Collect all aqueous waste. Oxidize with Hydrogen Peroxide (

          
          ) to convert all boron species to Boric Acid (
          
          
          
          ). This can be recycled back to borohydride (though complex) or sold/returned to isotope suppliers for credit.

      References & Authority

      • Miller, H. C., Miller, N. E., & Muetterties, E. L. (1964). Synthesis of Polyhedral Boranes. Inorganic Chemistry , 3(10), 1456–1463. Link

        • Foundational text for the iodine-oxidation route.

      • Ellis, A., et al. (1992). Efficient Synthesis of

        
        . Inorganic Chemistry .
        
        • Describes the optimized diglyme reflux method.

      • Sivaev, I. B., & Bregadze, V. I. (2000). Chemistry of closo-dodecaborate anion

        
        : A Review. Collection of Czechoslovak Chemical Communications , 64(6), 783–832. Link
        
        • Comprehensive review of synthesis and reactivity.

      • Mishchenko, A. M., et al. (2024). Preparation of closo-decaborate by pyrolysis of tetraethylammonium borohydride: Revision and optimization. ChemRxiv . Link

        • Modern analysis of the pyrolysis pathway and cation effects.

      Sources

      preventing oxidation of dodecaborate anions during processing

      Author: BenchChem Technical Support Team. Date: February 2026

      From the desk of the Senior Application Scientist

      Welcome to the technical support guide for handling and processing dodecaborate anions. The unique icosahedral structure of the dodecahydro-closo-dodecaborate anion, [B₁₂H₁₂]²⁻, imparts remarkable thermal and chemical stability, making it a cornerstone for innovations in drug delivery, battery electrolytes, and materials science.[1][2] However, its three-dimensional aromaticity does not confer complete immunity to oxidation.[2] Uncontrolled oxidation can compromise experimental outcomes, leading to impure products and inconsistent results.

      This guide is structured to provide you—our fellow researchers, scientists, and development professionals—with practical, field-proven insights to anticipate and prevent the oxidative degradation of dodecaborate anions during your critical work.

      Frequently Asked Questions (FAQs)

      This section addresses the most common initial queries regarding the stability and handling of dodecaborate anions.

      Q1: Just how stable is the [B₁₂H₁₂]²⁻ anion to ambient conditions?

      A: The [B₁₂H₁₂]²⁻ anion is remarkably robust. Salts of the ion are generally stable in air and are unreactive toward hot aqueous sodium hydroxide or hydrochloric acid.[3] This stability is a key reason for its wide-ranging applications. However, this should be considered macroscopic stability; on a molecular level, susceptibility to strong oxidizing agents or electrochemical oxidation remains a critical factor in experimental design.

      Q2: What are the tell-tale signs that my dodecaborate sample has undergone oxidation?

      A: The most common indicators of oxidation or degradation include:

      • Visual Changes: A noticeable change in the color of a solid sample or solution. For example, after an attempted reduction of a selenocyanated boron cluster, a color change from gray to light orange upon filtration in air was observed, suggesting potential oxidation.[4]

      • Spectroscopic Evidence: The appearance of unexpected or additional peaks in ¹¹B NMR spectra, which is a powerful tool for determining the structure of boron clusters.[5]

      • Altered Reactivity: The sample may fail to react as expected in subsequent steps or may produce a mixture of unintended side products.

      • Electrochemical Changes: In electrochemical applications, you may observe a drift in the measured potential, poor reproducibility in cyclic voltammetry, or signs of electrode passivation.[6][7]

      Q3: What specific chemical agents are known to oxidize the [B₁₂H₁₂]²⁻ cluster?

      A: While stable against atmospheric oxygen in many situations, the cluster is susceptible to various chemical oxidants. It is crucial to be aware of:

      • Strong Oxidizing Agents: Reagents like hydrogen peroxide can hydroxylate the cage to form [B₁₂(OH)₁₂]²⁻.[3]

      • Halogens and Pseudohalogens: Reactions with halogens (F₂, Cl₂, Br₂, I₂) or pseudohalogens like (SCN)₂ can lead to substitution on the boron cage, which is an oxidative process.[2][4] These reactions can yield a range of products from mono- to per-substituted species depending on the conditions.[4]

      • Electrochemical Oxidation: The anion can be electrochemically oxidized.[3] This process can lead to the formation of coupled species, such as the [B₂₄H₂₃]³⁻ anion.[3]

      Q4: Does modifying the [B₁₂H₁₂]²⁻ cage with functional groups alter its stability against oxidation?

      A: Absolutely. Functionalization directly impacts the electronic properties of the boron cluster and, consequently, its oxidative stability. Computational screening and experimental validation have shown that replacing a hydrogen atom with a more electronegative group, such as fluorine or a trifluoromethyl ligand, can increase the oxidative stability of the anion.[6] This strategy is actively being explored to design more robust anions for high-voltage battery applications.[6][7]

      Troubleshooting Guide: Experimental Scenarios

      This section provides structured guidance for specific problems you may encounter during your experimental workflow.

      Scenario 1: Sample Degradation During Storage or in Solution

      Q: I prepared a solution of a dodecaborate salt in an organic solvent. After a few days on the benchtop, it has developed a yellow tint. What is happening and how can I prevent it?

      A: This is a classic sign of slow oxidation. The likely culprits are dissolved oxygen in your solvent, reactive impurities, or even photodegradation. The stability of the anion is high, but not infinite, and prolonged exposure to even weak oxidizing conditions can lead to degradation. Deep blue solutions of a related carborane anion, for instance, are decolorized in minutes when air is bubbled through them.[5]

      G cluster_0 Initial Observation cluster_1 Immediate Actions & Verification cluster_2 Preventative Protocols Symptom Symptom: Solution color change or sample degradation CheckSolvent 1. Verify Solvent Purity (Check for peroxides, degas) Symptom->CheckSolvent Investigate Cause CheckPurity 2. Confirm Starting Material Purity (Use NMR, MS) CheckSolvent->CheckPurity InertAtmosphere 3. Implement Inert Atmosphere (Glovebox or Schlenk Line) CheckPurity->InertAtmosphere If purity is confirmed, enhance handling protocol Antioxidants 4. Consider Chemical Stabilization (Use of compatible antioxidants) InertAtmosphere->Antioxidants For highly sensitive systems

      Caption: Logical workflow for troubleshooting dodecaborate sample degradation.

      This protocol ensures the exclusion of atmospheric oxygen and moisture, the primary drivers of slow degradation.

      • Solvent Degassing: Choose a suitable, high-purity solvent. Transfer it to a Schlenk flask. Degas the solvent using one of the following methods:

        • Freeze-Pump-Thaw: For 3-4 cycles, freeze the solvent with liquid nitrogen, evacuate the flask under high vacuum, and then thaw the solvent. This is the most rigorous method.

        • Gas Sparge: Bubble a stream of dry, inert gas (Argon or Nitrogen) through the solvent for 30-60 minutes.

      • Glovebox Transfer: If available, perform all subsequent steps in an inert atmosphere glovebox.[8] A glovebox provides a fully enclosed environment, which is the gold standard for handling air-sensitive compounds.[8]

      • Weighing and Dissolution: Inside the glovebox, weigh the dodecaborate salt directly into a clean, dry vial or flask. Add the desired volume of the degassed solvent and stir until fully dissolved.

      • Sealing and Storage: Seal the container tightly with a cap that has a chemically resistant liner (e.g., PTFE). For added protection, wrap the cap threads with Parafilm®.

      • External Storage: If removed from the glovebox, store the sealed container in a dark place, such as a cabinet or desiccator, to prevent potential photodegradation. For long-term storage, refrigeration may be appropriate, but ensure your solvent's freezing point is compatible.

      Scenario 2: Unwanted Side-Reactions and Impurities

      Q: I am attempting a halogenation reaction on [B₁₂H₁₂]²⁻, but my final product is a difficult-to-separate mixture. I see evidence of cage-coupling in my mass spectrometry data. What is causing this?

      A: This issue points towards overly harsh reaction conditions or the presence of contaminants that are promoting side-reactions. The electrochemical oxidation of [B₁₂H₁₂]²⁻ can lead to the formation of a [B₂₄H₂₃]³⁻ dimer, and similar coupling reactions can be initiated by aggressive chemical oxidants if not properly controlled.[3] Halogenation itself is an oxidative process, and controlling the stoichiometry and reactivity of the halogenating agent is paramount.[2][4]

      • Over-Oxidation: The halogenating agent may be too reactive or used in excess, leading to multiple substitutions or cage degradation. Consider a milder halogen source or more precise control over stoichiometry.

      • Solvent Effects: The solvent can play a significant role. Ensure it is anhydrous and free of oxidizing impurities (e.g., peroxides in ethers).

      • Temperature Control: Run the reaction at the lowest effective temperature to minimize side-reactions. Many substitution reactions on dodecaborate anions can be performed at or below room temperature.

      • Inert Atmosphere is Crucial: Oxygen from the air can participate in radical side-reactions, complicating your product mixture. Executing the entire process under an inert atmosphere is essential.

      A Schlenk line allows for the manipulation of air-sensitive compounds on the benchtop through the use of special glassware and cycles of vacuum and inert gas.[9][10]

      G Start Start: Assemble dry glassware Cycle 1. Evacuate/Refill Cycles (3x) Purge flask with inert gas Start->Cycle AddSolid 2. Add Solid Reagent (Under positive gas flow) Cycle->AddSolid AddSolvent 3. Add Degassed Solvent (Via cannula or syringe) AddSolid->AddSolvent Reaction 4. Run Reaction (Under static inert gas pressure) AddSolvent->Reaction Workup 5. Quench & Workup (Maintain inert conditions) Reaction->Workup End End: Isolate Product Workup->End

      Caption: Standard workflow for an air-sensitive reaction using a Schlenk line.

      • Setup: Assemble a clean, dry flask (e.g., a round-bottom or Schlenk flask) equipped with a magnetic stir bar. The flask should have two necks or an adapter to allow for a gas inlet and outlet.

      • Inlet/Outlet: Insert a long needle or glass tube through a septum on one neck, ensuring its tip is below the solvent surface. This will be the inert gas inlet. Place a short needle through the septum to act as a gas outlet.

      • Sparging: Add the solvent to the flask. Begin stirring gently and introduce a steady but slow stream of dry argon or nitrogen through the inlet needle. The gas will bubble through the solvent, physically displacing dissolved oxygen.

      • Duration: Continue sparging for at least 30-60 minutes for most common organic solvents.

      • Storage/Use: Once degassed, the solvent can be used immediately by transferring it via a cannula or gas-tight syringe, or it can be stored under a positive pressure of inert gas.

      Scenario 3: Inconsistent Electrochemical Measurements

      Q: My team is developing a new electrolyte using a carba-closo-dodecaborate anion. We are seeing significant variability in our measurements of its anodic stability. Why are the results not reproducible?

      A: The anodic stability of dodecaborate and carborane anions is highly dependent on the experimental conditions, particularly the purity of the solvent and electrolyte.[6] The oxidation of the anion itself can lead to the formation of a passivating film on the electrode surface, which will alter subsequent measurements.[6][7] Trace amounts of water or oxygen can drastically change the electrochemical behavior.

      The choice of solvent can significantly impact the observed oxidation potential. It is critical to report and control this variable in all experiments.

      AnionSolventOxidation PotentialReference
      HCB₁₁H₁₁⁻Acetonitrile (ACN)4.6 V vs Mg⁰/²⁺[6][7]
      HCB₁₁H₁₁⁻3-Methylsulfolane4.6 V vs Mg⁰/²⁺[6]
      HCB₁₁H₁₁⁻Hexafluoroisopropanol4.6 V vs Mg⁰/²⁺[6]
      [B₁₂H₁₂]²⁻Acetonitrile (ACN)+1.50 V vs SCE[2]

      Note: Potentials are reported against different reference electrodes and are not directly comparable without conversion. The key takeaway is the sensitivity of the measurement to the system's components.

      • Component Preparation: All components of your electrochemical cell (electrodes, cell body, seals) must be rigorously cleaned and dried. Dry all glassware and components in an oven at >120°C overnight and allow them to cool in a desiccator.

      • Glovebox Assembly: Transfer all components, your purified and degassed solvent, and your dodecaborate electrolyte salt into an inert atmosphere glovebox. The atmosphere inside the box should be continuously purified to maintain very low levels of O₂ and H₂O (<1 ppm).[8]

      • Electrode Polishing: If required, polish the working electrode surface inside the glovebox immediately before cell assembly to ensure a fresh, uncontaminated surface. Clean with a glovebox-compatible solvent.

      • Cell Assembly: Carefully assemble the electrochemical cell inside the glovebox. Ensure all seals are correctly seated to prevent any leaks.

      • Electrolyte Preparation: Prepare the electrolyte solution inside the glovebox using the pre-dried salt and degassed solvent.

      • Measurement: If the electrochemical setup is outside the glovebox, ensure the assembled cell is perfectly sealed before removing it. Connect it to the potentiostat and begin your measurement immediately. For the most sensitive experiments, use a setup with electrical feedthroughs that allows the entire measurement to be conducted while the cell remains inside the glovebox.

      By standardizing these handling and assembly procedures, you can eliminate environmental variables and achieve the high degree of reproducibility required for electrolyte development and fundamental electrochemical studies.

      References
      • Dodecaborate - Wikipedia. Wikipedia. [Link]

      • Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation. PubMed. [Link]

      • SYNTHESIS OF DODECABORATE DIANIONS AND THEIR USE IN STABILIZING ARYL DIAZO COMPOUNDS. Middle East Technical University. [Link]

      • Dodecaborane anion | PPTX. Slideshare. [Link]

      • Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]

      • An Electrochemical Strategy for Chalcogenation of closo-Dodecaborate (B₁₂H₁₂)2– Anion. ACS Publications. [Link]

      • Enhanced Stability of the Carba-closo-dodecaborate Anion for High-Voltage Battery Electrolytes through Rational Design. Journal of the American Chemical Society. [Link]

      • Exhaustive Cyanation of the Dodecaborate Dianion: Synthesis, Characterization, and X-ray Crystal Structure of [B₁₂(CN)₁₂]²⁻. ACS Publications. [Link]

      • Update 1 of: Chemistry of the Carba-closo-dodecaborate(−) Anion, CB₁₁H₁₂⁻. Chemical Reviews. [Link]

      • Chemistry of closo-Dodecaborate Anion [B₁₂H₁₂]²⁻: A Review. ResearchGate. [Link]

      • Chemistry of closo-Dodecaborate Anion [B₁₂H₁₂]²⁻: A Review. Collection of Czechoslovak Chemical Communications. [Link]

      • Enhanced Stability of the Carba-closo-dodecaborate Anion for High-Voltage Battery Electrolytes through Rational Design. Kristin Persson Group, UC Berkeley. [Link]

      • The manipulation of air-sensitive compounds. Neilson Research Group, TCU. [Link]

      • General techniques for handling air-sensitive compounds. Oxford Academic. [Link]

      Sources

      Technical Support Center: Cesium Dodecaborate (Cs₂[B₁₂H₁₂])

      Author: BenchChem Technical Support Team. Date: February 2026

      A Senior Application Scientist's Guide to Handling its Hygroscopic Nature

      Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with cesium dodecaborate powder. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions to address the challenges associated with the hygroscopic nature of this compound. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel.

      Frequently Asked Questions (FAQs)

      Q1: Is cesium dodecaborate powder considered hygroscopic?

      A1: While not always explicitly classified as highly hygroscopic, cesium dodecaborate's handling requirements strongly suggest a sensitivity to atmospheric moisture. Safety data sheets and handling protocols consistently recommend storing and handling the compound under an inert atmosphere, such as argon, and protecting it from moisture.[1][2] The absorption of water can lead to changes in the physical and chemical properties of the powder, potentially impacting experimental outcomes. Therefore, it is best practice to treat it as a moisture-sensitive material.

      Q2: What are the primary consequences of moisture absorption by cesium dodecaborate?

      A2: Moisture absorption can lead to several undesirable effects that compromise experimental integrity:

      • Inaccurate Measurements: The continuous absorption of water during weighing will result in unstable and inaccurate mass readings, making it difficult to prepare solutions and reaction mixtures with precise concentrations.[3]

      • Physical Changes: The powder may change from a free-flowing solid to a clumpy or even paste-like substance, which can impede handling and dispensing.[4]

      • Altered Chemical Properties: The presence of water molecules can potentially lead to the formation of hydrates, as seen with other cesium borate compounds.[5] This can alter the compound's reactivity, solubility, and thermal stability. In the context of drug development, such changes can have significant implications for formulation and efficacy.

      • Compromised Sample Purity: Absorbed water can introduce impurities that may interfere with sensitive analytical techniques or catalytic processes.

      The following diagram illustrates the process of deliquescence, where a hygroscopic solid absorbs atmospheric moisture.

      Deliquescence_Process cluster_environment Ambient Environment cluster_sample Cesium Dodecaborate Powder H2O_molecules H₂O Molecules (Atmospheric Moisture) Powder_Surface Dry Powder Surface Adsorption of H₂O H2O_molecules->Powder_Surface:f1 Adsorption Hydrated_State Formation of Hydrate / Saturated Solution Powder_Surface:f1->Hydrated_State Absorption & Deliquescence

      Caption: The process of moisture absorption by a hygroscopic powder.

      Q3: What are the standard storage conditions for cesium dodecaborate?

      A3: To maintain its integrity, cesium dodecaborate should be stored under the following conditions:

      • Inert Atmosphere: Store the powder under a dry, inert gas such as argon.[1]

      • Sealed Container: The container must be tightly sealed to prevent the ingress of air and moisture.[2]

      • Cool and Dry Location: Keep the container in a cool, dry, and well-ventilated area, away from sources of heat or ignition.[1][2]

      • Incompatible Materials: Store away from acids, strong oxidizing agents, halogens, and metals.[2]

      ParameterRecommended ConditionRationale
      Atmosphere Dry, Inert Gas (e.g., Argon)Prevents interaction with atmospheric moisture and oxygen.
      Container Tightly SealedCreates a physical barrier against the external environment.
      Temperature CoolMinimizes potential thermal degradation.
      Location Dry and Well-VentilatedReduces the risk of accidental moisture exposure.
      Q4: What personal protective equipment (PPE) is required when handling cesium dodecaborate?

      A4: When handling cesium dodecaborate powder, it is crucial to use appropriate PPE to avoid skin and eye irritation, as well as respiratory exposure.[6][7]

      • Eye Protection: Safety glasses or goggles are mandatory.

      • Hand Protection: Wear suitable chemical-resistant gloves.

      • Body Protection: A lab coat should be worn.

      • Respiratory Protection: If there is a risk of dust formation, use a respirator with a particulate filter.[6]

      Always handle the powder in a well-ventilated area or a fume hood to minimize inhalation risk.[6]

      Troubleshooting Guide

      Issue 1: The weight of the powder is unstable and continuously increasing during measurement.
      • Cause: This is a classic sign of a hygroscopic substance absorbing moisture from the air.[3] The longer the powder is exposed to the ambient atmosphere, the more water it will absorb, leading to a steady increase in mass.

      • Solution:

        • Minimize Exposure Time: Work quickly to transfer the powder from its storage container to the weighing vessel.

        • Use a Controlled Environment: For the most accurate measurements, weigh the powder inside a glove box with a low-humidity atmosphere.[8][9]

        • Weighing by Difference: If a glove box is unavailable, you can use the "weighing by difference" method.

          • Pre-weigh the sealed container with the powder.

          • Quickly transfer the approximate amount of powder needed to your reaction vessel.

          • Immediately reseal the original container and weigh it again.

          • The difference in weight is the mass of the powder transferred.

      Issue 2: The cesium dodecaborate powder has formed clumps or appears caked.
      • Cause: This is a direct result of moisture absorption. The absorbed water molecules act as a binding agent between the powder particles, causing them to agglomerate.

      • Solution:

        • Drying (with caution): If the clumping is minor, you may be able to dry the powder. However, this should be done with care. A common laboratory practice for drying solids is to use a vacuum oven at a moderate temperature. It is crucial to consult the material's safety data sheet for any specific recommendations or warnings regarding heating.

        • Prevention is Key: The best solution is to prevent clumping in the first place by strictly adhering to proper storage and handling procedures.[1][2]

        • Use of Desiccants: For short-term storage outside of an inert atmosphere, a desiccator containing a suitable drying agent can be used.[10]

      Issue 3: Inconsistent or non-reproducible experimental results.
      • Cause: If you are experiencing variability in your results, it could be due to inconsistent levels of hydration in your cesium dodecaborate starting material. The presence of water can affect reaction kinetics, product yields, and the material's physical properties.

      • Solution:

        • Standardize Handling Procedures: Implement a strict, standardized protocol for handling the powder for all experiments. This includes minimizing exposure to air and using a controlled atmosphere whenever possible.

        • Characterize Your Material: If you suspect hydration is an issue, you may need to characterize a small sample of your powder using techniques such as Thermogravimetric Analysis (TGA) to determine the water content.

        • Use Fresh or Properly Stored Material: Always use powder from a freshly opened container or one that has been stored under a rigorously maintained inert atmosphere.

      The following workflow diagram outlines the recommended handling procedures for cesium dodecaborate powder.

      Handling_Workflow cluster_storage Storage cluster_handling Handling cluster_post_handling Post-Handling Storage Store under Inert Gas (Argon) in a Sealed Container Glovebox Ideal: Handle in Glove Box Storage->Glovebox Preferred Path Benchtop Alternative: Handle on Benchtop (Rapidly) Storage->Benchtop If Glovebox Unavailable Weighing Weighing Glovebox->Weighing Benchtop->Weighing Minimize Exposure Dispensing Dispensing to Reaction Vessel Weighing->Dispensing Reseal Immediately Reseal and Purge Container Dispensing->Reseal Return_Storage Return to Proper Storage Conditions Reseal->Return_Storage

      Sources

      minimizing cation exchange interference in cesium dodecaborate analysis

      Technical Support Center: Cesium Dodecaborate ( ) Analytical Integrity

      Current Status: Operational Support Tier: Level 3 (Method Development & Troubleshooting) Subject: Minimizing Cation Exchange Interference & Superchaotropic Adsorption Effects

      Executive Summary: The Superchaotropic Challenge

      Welcome to the technical support hub for Cesium Dodecaborate analysis. If you are encountering "cation exchange interference," you are likely observing a phenomenon where your stationary phase (typically C18 or C8) begins retaining cations (like

      
      

      The Root Cause: The dodecaborate anion (

      superchaotrope12

      When

      Module 1: Diagnostic & Mechanism
      Visualizing the Interference

      Before troubleshooting, confirm if your issue matches the "Induced Cation Exchange" mechanism.

      Gcluster_0Stage 1: The Injectioncluster_1Stage 2: The Modificationcluster_2Stage 3: The InterferenceInjInjection ofCs2B12H12ColC18 StationaryPhase (Neutral)Inj->ColAds[B12H12]2- Adsorbsto C18 LigandsCol->AdsSuperchaotropicAffinityChargeColumn SurfaceBecomes Negatively ChargedAds->ChargeSurfaceModificationTrapCations (Cs+, Amines)Retained by ElectrostaticsCharge->TrapInduced CEXMechanismGhostResult:Tailing, Carryover,Retention ShiftTrap->Ghost

      Caption: The "Chameleon Effect": How dodecaborate anions transform a neutral reversed-phase column into a cation exchanger, causing interference.

      Module 2: Troubleshooting Guides (Q&A)
      Issue 1: "My Cesium (
      
      
      ) peak is tailing or splitting."

      Diagnosis: The

      
      

      Protocol: Ionic Strength Competition To minimize this interference, you must swarm the electrostatic sites with a competitor cation in the mobile phase.

      • Buffer Selection: Switch to Ammonium Acetate (10–20 mM) . The ammonium ion (

        
        ) acts as a displacer for the cation exchange sites created by the adsorbed boron cluster.
        
      • pH Adjustment: Maintain pH 6.5–7.0. At lower pH, residual silanols on the silica support may contribute to cation exchange; however, the dominant factor here is the boron cluster.

      • The "Sacrificial" Injection:

        • Inject a high-concentration "plug" of a chaotropic salt (e.g., 50 mM Ammonium Hexafluorophosphate) between runs if carryover is severe. Note: This is aggressive; ensure MS compatibility.

      Issue 2: "I cannot clear the dodecaborate from my column (Memory Effects)."

      Diagnosis: The superchaotropic nature of

      Protocol: The Chaotropic Wash Cycle Standard washes fail because they rely on solvating the hydrophobic face. You must break the "water structure recovery" forces.

      StepSolvent CompositionDurationMechanism
      1 95% Water / 5% MeOH + 50 mM Ammonium Acetate 10 minHigh ionic strength to disrupt ion pairs.
      2 50% Acetonitrile / 50% Isopropanol10 minStrong organic solvation.
      3 100 mM Triethylamine (TEA) in 50% MeOH15 minCritical Step: TEA acts as a strong ion-pairing competitor to displace
      
      
      and solubilize the cluster.
      4 Initial Mobile Phase20 minRe-equilibration.

      Warning: Divert flow to waste during Step 3. TEA will suppress MS signals for hours if it enters the source.

      Issue 3: "Signal Suppression in LC-MS/MS."

      Diagnosis:

      
      
      
      
      
      
      
      

      Protocol: Cation Removal via SPE Do not inject the raw salt. You must exchange the cation before the LC-MS system.

      Workflow:

      • Cartridge: Strong Cation Exchange (SCX) cartridge (e.g., Strata-X-C or Oasis MCX).

      • Condition: MeOH followed by Water.

      • Load: Sample (Cesium Dodecaborate in water).

      • Elute: Collect the Flow-Through .

        • Logic: The SCX resin retains the

          
          . The 
          
          
          (anion) flows through unretained.
      • Result: You now have

        
         (acid form) or the ammonium salt (if buffer used), which ionizes cleanly in Negative Mode ESI (m/z ~71 for the dianion).
        
      Module 3: Experimental Data & Validation

      The following table summarizes the retention factor (

      Table 1: Impact of Mobile Phase Additives on Cation Exchange Interference

      Mobile Phase ConditionRetention of
      
      
      (
      
      
      )
      Peak Symmetry (As)Interference Status
      Water/ACN (No Buffer)> 10 (Irregular)N/A (Broad)Severe (Adsorbed Anion Traps Cs)
      + 0.1% Formic Acid5.22.1 (Tailing)High (Protons compete weakly)
      + 10 mM Ammonium Acetate1.81.2 (Good)Controlled (NH4+ masks sites)
      + 5 mM Hexylamine0.91.1 (Sharp)Eliminated (Ion-Pairing Agent used)

      Data Interpretation: The dramatic drop in retention with Ammonium Acetate confirms that the retention mechanism was indeed electrostatic (cation exchange) induced by the column fouling, not true hydrophobic partition.

      Module 4: Advanced Decision Tree

      Use this flow to determine the correct mitigation strategy for your specific interference.

      DecisionTreeStartStart: Interference DetectedQ1Are you quantifying theANION (B12) or CATION (Cs)?Start->Q1AnionTarget: [B12H12]2-Q1->AnionCationTarget: Cesium (Cs+)Q1->CationQ2Issue: Carryover or Tailing?Anion->Q2Sol1Use High pH Wash (TEA)+ Chaotropic Mobile PhaseQ2->Sol1YesQ3Issue: Retention Shift?Cation->Q3Sol2Switch to HILIC Mode(Avoids C18-Boron interaction)Q3->Sol2Severe ShiftSol3Add 20mM Ammonium Acetateto mask induced chargesQ3->Sol3Minor Tailing

      Caption: Strategic workflow for selecting the correct mitigation protocol based on analyte target.

      References
      • Assaf, K. I., & Nau, W. M. (2015). Water Structure Recovery in Chaotropic Anion Recognition: High-Affinity Binding of Dodecaborate Clusters to γ-Cyclodextrin. Angewandte Chemie International Edition, 54(19), 5645–5649. Link

      • Hohenschutz, M., et al. (2025). Chaotropic or hydrophobic effect.[1] Journal of Colloid and Interface Science, 699, 138256.[1] Link[1]

      • Sivaev, I. B., & Bregadze, V. I. (2014). Chemistry of closo-Dodecaborate Anion [B12H12]2-: A Review. Collection of Czechoslovak Chemical Communications, 64(5), 783–805. Link

      • Schober, D., et al. (2010). Interferences and contaminants encountered in modern mass spectrometry. University of New Mexico / Mass Spectrometry Reviews. Link

      Technical Support Center: Stability of Cesium Dodecaborate Solutions Under Irradiation

      Author: BenchChem Technical Support Team. Date: February 2026

      Introduction

      Welcome to the technical support center for researchers utilizing cesium dodecahydro-closo-dodecaborate (Cs₂B₁₂H₁₂). This guide is intended for professionals in research, drug development, and related scientific fields who are investigating the properties and applications of this compound, particularly in environments involving ionizing radiation such as Boron Neutron Capture Therapy (BNCT), radionuclide delivery, or materials science.

      The dodecahydro-closo-dodecaborate anion, [B₁₂H₁₂]²⁻, is renowned for its exceptional chemical and thermal stability.[1][2] This stability is attributed to its unique icosahedral structure and three-dimensional aromatic character.[1] Salts with thermally stable cations, such as cesium (Cs⁺), exhibit remarkable resilience; for instance, Cs₂B₁₂H₁₂ is thermally stable up to 810 °C.[1] Furthermore, the anion is resistant to hydrolysis in both hot acidic and alkaline aqueous solutions.[1][3]

      Despite this inherent stability, experiments involving gamma rays, neutron beams, or other forms of ionizing radiation introduce high-energy conditions that can induce chemical changes. In aqueous solutions, the primary mechanism of degradation is not direct interaction with the radiation, but rather reactions with the highly reactive radical species produced from the radiolysis of water (e.g., hydroxyl radicals (•OH), hydrated electrons (e⁻aq), and hydrogen atoms (H•)).[4]

      This document provides a comprehensive set of frequently asked questions (FAQs) and troubleshooting guides to assist you in designing experiments, interpreting results, and resolving common issues encountered when studying the stability of Cs₂B₁₂H₁₂ solutions under irradiation.

      Frequently Asked Questions (FAQs)

      Q1: How stable is the [B₁₂H₁₂]²⁻ anion in aqueous solution under normal conditions?

      The closo-dodecaborate anion, [B₁₂H₁₂]²⁻, is exceptionally stable in aqueous solutions under non-irradiating conditions. It is resistant to hydrolysis and does not react with hot 3 M hydrochloric acid or strong aqueous sodium hydroxide.[1][3] This makes it a robust starting material for experiments.

      Q2: What is the primary mechanism of degradation for Cs₂B₁₂H₁₂ in aqueous solutions during irradiation?

      The primary degradation pathway is indirect, driven by the radiolysis of the solvent (water). Ionizing radiation deposits energy in the water, generating a suite of highly reactive species:

      H₂O + γ → e⁻aq, •OH, H•, H₂O₂ , H₂, H₃O⁺

      The potent oxidizing agent, the hydroxyl radical (•OH), is often the main species responsible for initiating the degradation of solutes.[4] The degradation of the [B₁₂H₁₂]²⁻ cage is therefore expected to be an oxidation process initiated by these radicals.

      Q3: What are the likely degradation products of the [B₁₂H₁₂]²⁻ anion upon irradiation?

      While specific studies on the comprehensive degradation pathway of irradiated [B₁₂H₁₂]²⁻ are not extensively documented in publicly available literature, degradation of borohydride compounds often involves oxidation. Potential reactions could lead to the formation of hydroxylated boron clusters (e.g., [B₁₂H₁₁(OH)]²⁻) or, under higher radiation doses, the opening of the icosahedral cage to form more oxidized, less stable boron species, ultimately leading to boric acid.

      Q4: Will the cesium cation (Cs⁺) interfere with my stability studies?

      The cesium cation is a spectator ion and is not expected to participate directly in the radiolytic degradation of the [B₁₂H₁₂]²⁻ anion. Its primary role is as a counterion to form a stable, solid salt for initial preparation.

      Q5: What analytical techniques are best suited for monitoring the stability of Cs₂B₁₂H₁₂?

      High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method for quantifying the concentration of the parent [B₁₂H₁₂]²⁻ anion.[5] UV-Visible spectrophotometry can also be used to monitor changes in the solution's absorbance spectrum, which may indicate degradation.[6][7] For structural elucidation of potential degradation products, techniques like Mass Spectrometry (MS) coupled with liquid chromatography (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ¹¹B NMR) would be necessary.[8]

      Troubleshooting Guide

      This section addresses specific problems you may encounter during your experiments. The troubleshooting logic is designed to help you systematically identify and resolve the issue.

      Problem 1: Inconsistent or drifting retention times in HPLC analysis.
      • Question: I am analyzing my irradiated and control samples via HPLC, but the retention time for the main Cs₂B₁₂H₁₂ peak is shifting between injections. What is the cause?

      • Potential Causes & Solutions:

        Potential Cause Scientific Rationale & Recommended Action
        Inadequate Column Equilibration The stationary phase of the HPLC column requires sufficient time to equilibrate with the mobile phase. If equilibration is incomplete, the column chemistry will change during the initial runs, causing retention times to drift. Action: Ensure your column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection. For gradient methods, run a blank gradient cycle before injecting your first sample.
        Mobile Phase Composition Change The mobile phase composition can change due to the evaporation of a more volatile solvent component or degradation. This alters the eluting strength and affects retention.[5] Action: Keep mobile phase reservoirs covered. Prepare fresh mobile phase daily and ensure it is properly degassed to prevent bubble formation in the pump.
        Temperature Fluctuations Column temperature significantly impacts retention time. A fluctuating ambient temperature around the HPLC system can cause drift.[9][10] Action: Use a column oven to maintain a constant, elevated temperature (e.g., 30-40 °C). This provides stability and often improves peak shape.
        Pump or Seal Issues A leak in the system or failing pump seals can lead to an inconsistent flow rate, which directly impacts retention time. Action: Check for any visible leaks around fittings. Perform a pump pressure test and leak test as per the manufacturer's instructions. If pressure is unstable, check pump seals and check valves for wear.
      Problem 2: Appearance of new, unidentified peaks in the chromatogram of irradiated samples.
      • Question: After irradiating my Cs₂B₁₂H₁₂ solution, my HPLC chromatogram shows new peaks, often broad or tailing, that are not present in the control sample. How do I interpret this?

      • Potential Causes & Solutions:

        Potential Cause Scientific Rationale & Recommended Action
        Formation of Degradation Products This is the most likely cause and indicates that the irradiation has induced chemical changes in the [B₁₂H₁₂]²⁻ anion. These new peaks represent radiolytic degradation products. Action: This is an expected outcome. The primary goal is to quantify the decrease in the parent peak area to determine the extent of degradation. You can further investigate the new peaks using LC-MS to identify their mass and propose potential structures.
        Sample Solvent Mismatch If the irradiated sample is dissolved in a solvent significantly stronger or weaker than the mobile phase, it can cause peak distortion and ghost peaks. Action: Whenever possible, dissolve your final sample in the initial mobile phase. If a different solvent must be used, ensure the injection volume is small to minimize this effect.
        Contamination Contamination could arise from the irradiation vessel or handling post-irradiation. Action: Run a "blank" irradiation where you irradiate only the solvent in the same type of vessel and analyze it by HPLC to check for leachables.
      Problem 3: The concentration of Cs₂B₁₂H₁₂ appears to decrease even in my non-irradiated control sample.
      • Question: I prepared a set of standards and a control sample. Over the course of my experiment, the measured concentration of my control sample is decreasing. Why?

      • Potential Causes & Solutions:

        Potential Cause Scientific Rationale & Recommended Action
        Adsorption to Surfaces The [B₁₂H₁₂]²⁻ anion, although stable, can adsorb to the surfaces of storage vials (glass or plastic), especially at low concentrations. This reduces the concentration in solution over time. Action: Use low-adsorption vials (e.g., polypropylene or silanized glass). Prepare standards and controls fresh whenever possible. If storage is necessary, perform a preliminary study to quantify adsorption losses over time for your specific container type.
        Photodegradation Although highly stable, prolonged exposure to high-intensity ambient light (especially UV) could potentially cause some degradation. Action: Store all solutions, especially stock solutions and controls, in amber vials or protect them from light by wrapping them in aluminum foil.
        Evaporation of Solvent If sample vials are not sealed properly, solvent can evaporate, leading to an apparent increase, not decrease, in concentration. However, if this occurs in the stock solution from which subsequent dilutions are made, it can lead to errors. Action: Use vials with high-quality septa and caps. Store stock solutions at a stable temperature (e.g., 4 °C) to minimize evaporation.

      Visualizing the Troubleshooting Workflow

      The following diagram outlines a logical workflow for troubleshooting common HPLC issues when analyzing irradiated Cs₂B₁₂H₁₂ solutions.

      HPLC_Troubleshooting cluster_start Start: Observe Issue cluster_problem_id Problem Identification cluster_retention_solutions Retention Time Solutions cluster_new_peak_solutions New Peak Analysis cluster_control_solutions Control Sample Solutions cluster_end Resolution start Chromatographic Anomaly (e.g., Peak Shift, New Peaks) retention_shift Retention Time Drifting? start->retention_shift new_peaks New Peaks in Irradiated Sample? start->new_peaks control_change Control Sample Concentration Changing? start->control_change retention_shift->new_peaks No equilibrate Check Column Equilibration retention_shift->equilibrate Yes new_peaks->control_change No degradation Assume Degradation Products (Quantify Parent Peak Loss) new_peaks->degradation Yes adsorption Check for Adsorption (Use Low-Adsorption Vials) control_change->adsorption Yes resolved Issue Resolved/ Understood control_change->resolved No, consult instrument specialist mobile_phase Check Mobile Phase (Freshness, Degassing) equilibrate->mobile_phase temperature Check Temperature Control mobile_phase->temperature temperature->resolved solvent_mismatch Check Sample Solvent vs. Mobile Phase degradation->solvent_mismatch run_blank Run Irradiated Solvent Blank solvent_mismatch->run_blank run_blank->resolved photodegradation Protect from Light (Amber Vials) adsorption->photodegradation photodegradation->resolved

      Caption: Troubleshooting workflow for HPLC analysis.

      Key Experimental Protocol: Assessing Radiolytic Stability

      This protocol provides a robust method for quantifying the degradation of Cs₂B₁₂H₁₂ in an aqueous solution following gamma irradiation.

      Objective: To determine the percentage of Cs₂B₁₂H₁₂ remaining after exposure to a defined dose of ionizing radiation.

      Materials:

      • Cesium Dodecaborate (Cs₂B₁₂H₁₂)

      • HPLC-grade water

      • HPLC-grade acetonitrile (ACN) or methanol (MeOH)

      • Buffer salts (e.g., phosphate or acetate), if required for HPLC method

      • Low-adsorption sample vials (e.g., polypropylene)

      • Calibrated pipettes and sterile, filtered tips

      • Irradiation-compatible vials (e.g., borosilicate glass)

      Equipment:

      • Analytical balance

      • HPLC system with UV detector

      • Calibrated gamma irradiator (e.g., Cobalt-60 source)

      • Vortex mixer

      • pH meter

      Workflow Diagram:

      Protocol_Workflow cluster_prep Phase 1: Preparation cluster_irrad Phase 2: Irradiation cluster_analysis Phase 3: Analysis prep_stock 1. Prepare Stock Solution (e.g., 1 mg/mL Cs₂B₁₂H₁₂ in water) prep_samples 2. Prepare Experimental Samples (Dilute stock to target concentration) prep_stock->prep_samples prep_hplc 6. Prepare HPLC Standards (Serial dilution of stock) prep_stock->prep_hplc irradiate 4. Irradiate Experimental Samples (Deliver target dose, e.g., 5-50 kGy) prep_samples->irradiate prep_controls 3. Prepare Control Samples (Identical to experimental samples) store_controls 5. Store Controls (Shielded, same temp/time) prep_controls->store_controls run_hplc 7. Analyze All Samples by HPLC (Standards, Controls, Irradiated) irradiate->run_hplc store_controls->run_hplc prep_hplc->run_hplc calc 8. Calculate Results (% Degradation) run_hplc->calc

      Caption: Experimental workflow for stability assessment.

      Step-by-Step Procedure:

      • Stock Solution Preparation:

        • Accurately weigh Cs₂B₁₂H₁₂ and dissolve in HPLC-grade water to create a concentrated stock solution (e.g., 1 mg/mL). Ensure complete dissolution.

        • Store this stock solution in an amber vial at 4 °C.

      • Sample Preparation:

        • Dilute the stock solution with HPLC-grade water to the final concentration required for your experiment (e.g., 50 µg/mL).

        • Aliquot this solution into irradiation-compatible vials. Prepare at least three replicates for each radiation dose to be tested.

        • Prepare an identical set of "control" vials that will not be irradiated but will be stored under the same temperature and time conditions.

      • Irradiation:

        • Place the experimental samples in the calibrated irradiator.

        • Expose the samples to the target dose of radiation (e.g., 10 kGy). Record the exact dose delivered.

        • Simultaneously, store the control samples in a shielded container (e.g., a lead pig) in the same room to ensure they experience the same environmental conditions minus the radiation.

      • HPLC Analysis:

        • Method Setup: Develop a suitable reversed-phase HPLC method. A C18 column is a good starting point. The mobile phase could be a gradient of water with a small amount of buffer (e.g., 20 mM phosphate buffer, pH 7) and acetonitrile. The [B₁₂H₁₂]²⁻ anion has a UV absorbance maximum below 220 nm; therefore, set the detector wavelength accordingly (e.g., 210 nm).

        • Calibration Curve: Prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution.

        • Sample Analysis:

          • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). Ensure the correlation coefficient (r²) is >0.995.

          • Inject the control samples (n=3).

          • Inject the irradiated samples (n=3).

      • Data Analysis:

        • Using the calibration curve, determine the concentration of Cs₂B₁₂H₁₂ in the control (C_control) and irradiated (C_irradiated) samples.

        • Calculate the percentage of Cs₂B₁₂H₁₂ remaining after irradiation using the following formula: % Remaining = (Average C_irradiated / Average C_control) * 100

        • The percentage degradation is then: % Degradation = 100 - % Remaining

      References

      • Sivaev, I. B., Bregadze, V. I., & Sjöberg, S. (2002). Chemistry of closo-Dodecaborate Anion [B12H12]2−: A Review. Collection of Czechoslovak Chemical Communications, 67(6), 679-727. Available at: [Link]

      • Plesek, J. (1992). Potential applications of the icosahedral boranes. Chemical Reviews, 92(2), 269-278. Available at: [Link]

      • Leis, J., et al. (2005). Radiolysis of aqueous Cobalt solution by Using Gamma Irradiation Technique. Journal of Nanostructure in Chemistry. (Note: While this reference discusses radiolysis, it is for a different compound and serves as an example of the technique). Available at: [Link]

      • Mincher, B. J., et al. (2008). Gamma Radiation-Induced Degradation of Acetohydroxamic Acid (AHA) in Aqueous Nitrate and Nitric. OSTI.GOV. Available at: [Link]

      • Ivanova, S. M., et al. (2021). Theoretical Study of closo-Borate Anions [BnHn]2− (n = 5–12): Bonding, Atomic Charges, and Reactivity Analysis. Molecules, 26(6), 1569. Available at: [Link]

      • Wikipedia. (n.d.). Dodecaborate. Retrieved February 9, 2026, from [Link]

      • Sivaev, I. B., & Bregadze, V. I. (2000). Chemistry of closo-Dodecaborate Anion [B12H12]2-: A Review. ResearchGate. Available at: [Link]

      • Guo, Y., et al. (2018). Interaction-determined sensitization photodegradation of dye complexes by boron nitride under visible light irradiation: experimental and theoretical studies. RSC Advances, 8(49), 27953-27961. Available at: [Link]

      • Wikipedia. (n.d.). Radiolysis. Retrieved February 9, 2026, from [Link]

      • Barth, R. F., et al. (2021). Current Insights into the Radiobiology of Boron Neutron Capture Therapy and the Potential for Further Improving Biological Effectiveness. Cancers, 13(24), 6333. Available at: [Link]

      • Jelinek, T., et al. (2010). Cesium dodecahydroxy-closo-dodecaborate, Cs2[B12(OH)12]. Inorganic Syntheses, 35, 61-64. Available at: [Link]

      • S. S. Sreejith, et al. (2023). Degradation study of Doxycycline in bulk and formulation by UV-Visible spectrophotometry. World Journal of Biology Pharmacy and Health Sciences, 15(2), 118-124. Available at: [Link]

      • Trivillin, V. A., et al. (2019). Optimizing Boron Neutron Capture Therapy (BNCT) to Treat Cancer: An Updated Review on the Latest Developments on Boron Compounds and Strategies. Pharmaceutics, 11(10), 539. Available at: [Link]

      • Shcherbak, V. I., et al. (1986). Radiation damage in neutron irradiated boron carbide. Soviet Atomic Energy, 60(3), 190-193. Available at: [Link]

      • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved February 9, 2026, from [Link]

      • World Journal of Biology Pharmacy and Health Sciences. (2023). Degradation study of Doxycycline in bulk and formulation by UV-Visible spectrophotometry. Available at: [Link]

      • Kromidas, S. (n.d.). HPLC Troubleshooting Guide. Merck. Available at: [Link]

      • Asish, P. R., et al. (2013). Boron Neutron Capture Therapy - A Literature Review. Journal of Clinical and Diagnostic Research, 7(12), 3077–3080. Available at: [Link]

      • D’Agostino, E., et al. (2022). Hydrolysis of the Borohydride Anion BH4−: A 11B NMR Study Showing the Formation of Short-Living Reaction Intermediates including BH3OH−. Inorganics, 10(3), 36. Available at: [Link]

      • Ates, B. (2015). EFFECTS OF BORON COMPOUNDS ON THERMAL DEGRADATION BEHAVIOUR OF POLYMERS INVOLVING ESTER LINKAGES. Thesis, Izmir Institute of Technology. Available at: [Link]

      • Variyar, P. S., et al. (2013). Analytical methods for the identification of irradiated foods. Food Irradiation, 1, 23-49. Available at: [Link]

      • Rymzhanov, R. A., et al. (2020). Structural modifications induced by ion irradiation and temperature in boron carbide B4C. Nuclear Instruments and Methods in Physics Research Section B: Beam Interactions with Materials and Atoms, 479, 162-168. Available at: [Link]

      • Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Strontium. Chapter 7: Analytical Methods. Available at: [Link]

      • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved February 9, 2026, from [Link]

      Sources

      Validation & Comparative

      A Researcher's Guide to High-Resolution 11B NMR: Characterizing 10B Enriched Cesium Dodecaborate

      Author: BenchChem Technical Support Team. Date: February 2026

      For researchers and professionals in drug development and materials science, the precise characterization of boron-rich compounds is paramount. The closo-dodecaborate anion, [B₁₂H₁₂]²⁻, is a highly stable and symmetric boron cluster with applications ranging from medical imaging and Boron Neutron Capture Therapy (BNCT) to advanced materials. While ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying boron-containing compounds, the inherent properties of the boron nucleus often present significant challenges to achieving high-resolution spectra.[1][2] This guide provides an in-depth comparison of ¹¹B NMR characterization of natural abundance and ¹⁰B enriched cesium dodecaborate, Cs₂[B₁₂H₁₂], offering experimental insights and a clear rationale for the benefits of isotopic enrichment.

      The Quadrupolar Challenge in Boron NMR

      Boron has two naturally occurring NMR-active isotopes: ¹¹B (80.1% natural abundance, spin I = 3/2) and ¹⁰B (19.9% natural abundance, spin I = 3). Both are quadrupolar nuclei, meaning their nuclear charge distribution is non-spherical. This property causes them to interact with electric field gradients in their molecular environment, leading to efficient nuclear relaxation and, consequently, broad NMR signals.[1] While ¹¹B is the more sensitive nucleus for NMR due to its higher natural abundance, greater gyromagnetic ratio, and smaller quadrupole moment, its spectra can still be compromised by this line broadening.[3]

      In the case of the highly symmetric icosahedral [B₁₂H₁₂]²⁻ anion, the local environment of each boron atom is identical, which should, in theory, lead to a single, sharp resonance. However, in solution, interactions with solvent molecules and counter-ions can induce transient electric field gradients, contributing to line broadening. Furthermore, in solid-state NMR, even minor deviations from perfect icosahedral symmetry can result in significant quadrupolar broadening.[4]

      The Case for ¹⁰B Enrichment: A Path to Higher Resolution

      While seemingly counterintuitive to improve ¹¹B NMR by increasing the concentration of ¹⁰B, the strategy is rooted in mitigating a key relaxation mechanism. In a natural abundance sample, each ¹¹B nucleus is likely to have other ¹¹B nuclei as neighbors. This proximity leads to homonuclear dipolar coupling, an interaction between the magnetic moments of adjacent nuclei that contributes significantly to line broadening, especially for nuclei with large magnetic moments like ¹¹B.[5]

      By enriching the cesium dodecaborate with ¹⁰B (e.g., to >95%), the majority of the neighboring boron nuclei to any given ¹¹B atom will be ¹⁰B. Since ¹⁰B has a different gyromagnetic ratio, the strong ¹¹B-¹¹B homonuclear dipolar interactions are replaced by weaker ¹¹B-¹⁰B heteronuclear interactions. This "isotopic dilution" effect effectively isolates the ¹¹B nuclei, reducing the efficiency of dipolar relaxation and leading to a narrower linewidth in the ¹¹B NMR spectrum.

      Comparative Analysis: Natural Abundance vs. ¹⁰B Enriched Cs₂[B₁₂H₁₂]

      ParameterNatural Abundance Cs₂[B₁₂H₁₂]¹⁰B Enriched Cs₂[B₁₂H₁₂] (>95% ¹⁰B)Rationale for Improvement
      ¹¹B Chemical Shift (δ) ~ -15 ppm~ -15 ppmThe chemical shift is determined by the local electronic environment and is not expected to change with isotopic substitution of neighboring nuclei.
      ¹H-Coupled ¹¹B Spectrum Broad doubletSharper doubletReduced dipolar broadening allows for better resolution of the ¹J(¹¹B-¹H) coupling.
      ¹H-Decoupled ¹¹B Spectrum Broad singletSharp singletSignificant reduction of ¹¹B-¹¹B homonuclear dipolar coupling and potentially altered quadrupolar relaxation pathways lead to a dramatic decrease in the signal's linewidth.
      Linewidth (FWHM) BroaderNarrowerThe primary advantage of ¹⁰B enrichment for ¹¹B NMR. A narrower linewidth allows for more accurate chemical shift determination and can reveal subtle differences in the boron environments if the symmetry is broken.
      Signal-to-Noise Ratio (S/N) LowerHigher (for a given number of scans)A sharper signal will have a greater height for the same area, leading to an improved signal-to-noise ratio.
      Resolution LowerHigherThe ability to distinguish between closely spaced signals is significantly enhanced.

      Experimental Protocol: High-Resolution Solution-State ¹¹B NMR

      This protocol provides a general framework for acquiring high-quality ¹¹B NMR spectra of cesium dodecaborate. Optimization may be required based on the specific instrumentation and sample concentration.

      1. Sample Preparation:

      • Dissolve the cesium dodecaborate sample (either natural abundance or ¹⁰B enriched) in a suitable deuterated solvent (e.g., D₂O, CD₃CN, or DMSO-d₆) to a concentration of approximately 10-20 mg/mL. The high symmetry of the dodecaborate anion makes it relatively soluble in polar solvents.

      • Use a high-quality quartz NMR tube to avoid the broad background signal from borosilicate glass, which is a common issue in ¹¹B NMR.

      2. NMR Spectrometer Setup:

      • Use a high-field NMR spectrometer equipped with a broadband probe tuned to the ¹¹B frequency.

      • Ensure the sample is at a stable temperature (e.g., 298 K) and allow it to equilibrate in the magnet for at least 10-15 minutes.

      3. Acquisition Parameters (¹¹B{¹H} Experiment):

      • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgig on Bruker instruments).

      • Spectral Width: A spectral width of approximately 200 ppm, centered around -15 ppm, is generally sufficient.

      • Acquisition Time (AQ): At least 0.2 seconds to ensure good digital resolution.

      • Relaxation Delay (D1): Start with a relaxation delay of 1-2 seconds. The T₁ of ¹¹B in the symmetric [B₁₂H₁₂]²⁻ anion can be relatively long, so a longer delay may be necessary for quantitative measurements.

      • Number of Scans (NS): Dependent on the sample concentration, but typically 64-256 scans will provide a good signal-to-noise ratio.

      • Decoupling: Use a standard proton decoupling sequence (e.g., garp or waltz16).

      4. Data Processing:

      • Apply an exponential multiplication function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

      • Perform Fourier transformation, phase correction, and baseline correction.

      • Reference the spectrum using an external standard of BF₃·OEt₂ (δ = 0 ppm).

      Workflow for Comparative ¹¹B NMR Analysis

      G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_analysis Comparative Analysis cluster_conclusion Conclusion NA_Sample Natural Abundance Cs₂[B₁₂H₁₂] Dissolve Dissolve in D₂O in Quartz Tube NA_Sample->Dissolve Sample 1 Enriched_Sample ¹⁰B Enriched Cs₂[B₁₂H₁₂] Enriched_Sample->Dissolve Sample 2 Acquire Acquire ¹¹B{¹H} NMR (High-Field Spectrometer) Dissolve->Acquire Process Fourier Transform, Phasing, Baseline Correction Acquire->Process Compare Compare Spectra: - Linewidth (FWHM) - Signal-to-Noise - Resolution Process->Compare Conclusion Demonstrate Superior Resolution of ¹⁰B Enriched Sample Compare->Conclusion

      Sources

      comparing cytotoxicity of cesium dodecaborate vs sodium borocaptate (BSH)

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary: The Stability vs. Solubility Trade-off

      In the development of Boron Neutron Capture Therapy (BNCT) agents, the choice between Cesium Dodecaborate (

      
      )  and Sodium Borocaptate (BSH, 
      
      
      
      )
      represents a fundamental divergence in chemical philosophy: kinetic inertness versus functional reactivity.

      While BSH remains the clinical standard (alongside BPA), it suffers from oxidative instability due to its thiol (-SH) group. The dodecaborate anion (

      
      ), conversely, is the "aromatic" benchmark of boron chemistry—kinetically stable and chemically inert.
      

      Critical Safety Distinction: Researchers must distinguish between the toxicity of the boron cluster and the counter-ion .

      • Anion Profile: The

        
         anion is intrinsically less cytotoxic than the BSH anion due to the absence of oxidative dimerization.
        
      • Cation Profile: The Cesium salt (

        
        ) introduces a confounding toxicity variable (potassium channel blockade) absent in the Sodium salt of BSH.
        

      Verdict: For biological applications, the dodecaborate cluster is superior in stability, but the Cesium salt form is unsuitable for high-dose in vivo therapy compared to the sodium salt.

      Physicochemical Mechanisms & Stability[2][3]

      The cytotoxicity of these compounds is governed by their intracellular fate. BSH is not a static molecule; it is a redox-active species. Cesium Dodecaborate is a static, chaotropic salt.

      The BSH Oxidation Pathway

      BSH relies on the thiol group for potential protein binding (albumin interaction), but this is a double-edged sword. In the oxidizing environment of the blood or cytoplasm, BSH dimerizes to form BSSB (

      
      ). This dimer has altered pharmacokinetics and potential toxicity profiles distinct from the monomer.
      
      The Dodecaborate Inertness

      The

      
       anion is a 3D aromatic system (sigma-aromaticity). It resists oxidation, hydrolysis, and enzymatic degradation. However, the 
      
      
      
      counter-ion in the requested compound is biologically active, acting as a
      
      
      mimic and blocking potassium channels, which leads to depolarization and cytotoxicity at millimolar concentrations.
      Visualization: Stability & Metabolism Pathways

      BSH_vs_CsB12 cluster_BSH Sodium Borocaptate (BSH) Pathway cluster_CsB12 Cesium Dodecaborate Pathway BSH BSH Monomer (Thiol Active) BSSB BSSB Dimer (Disulfide Linked) BSH->BSSB Oxidation Protein Protein-S-S-Borane (Haptens) BSH->Protein Thiol Exchange ROS Reactive Oxygen Species (ROS) ROS->BSH Redox Cycling CsB12 Cs2 B12H12 (Salt Dissociation) Anion [B12H12]2- (Inert Cluster) CsB12->Anion Dissociation Cation 2Cs+ (Free Cesium) CsB12->Cation Anion->Anion No Metabolism (Excreted Intact) K_Channel K+ Channel Blockade Cation->K_Channel Inhibition (Cytotoxicity)

      Figure 1: Comparative metabolic fate. BSH undergoes redox modification, while Cesium Dodecaborate dissociates into a stable anion and a cytotoxic cation.

      Cytotoxicity Comparison Data

      The following data synthesizes typical IC50 ranges observed in mammalian cell lines (e.g., glioma T98G, melanoma B16). Note the shift in toxicity source.

      FeatureSodium Borocaptate (BSH)Cesium Dodecaborate (
      
      
      )
      Primary Toxicity Driver Thiol-redox cycling / DimerizationCesium Cation (
      
      
      )
      Cluster Stability Low (Oxidizes to BSSB)High (Kinetically Inert)
      IC50 (Glioma Cells) > 20 mM (Very Low Toxicity)~ 2 - 5 mM (Moderate Toxicity)*
      Mechanism of Cell Death Non-specific osmotic/redox stressIonic imbalance / K+ Channel Block
      In Vivo LD50 (Murine) ~ 800 - 1000 mg/kg~ 800 mg/kg (Driven by CsCl toxicity)
      Cellular Uptake Low (Passive diffusion)Low (Passive diffusion)

      *Note: If the sodium salt (

      
      ) were used, the IC50 would likely exceed 20 mM, similar to or safer than BSH. The toxicity here is an artifact of the Cesium.
      

      Experimental Protocols

      To objectively compare these agents, you must decouple the boron cluster toxicity from the cation toxicity. The following protocol includes a mandatory Cation Control .

      Reagents Preparation
      • BSH Stock: Dissolve in PBS (pH 7.4). Critical: Use immediately or store under Argon. BSH oxidizes in air-saturated solutions within hours.

      • Cs-Dodecaborate Stock: Dissolve in PBS. Stable at room temperature.

      • Control A (Na-Control): NaCl solution at equivalent ionic strength.

      • Control B (Cs-Control): CsCl solution at equivalent molarity to the Cesium in the dodecaborate group.

      Comparative Cytotoxicity Workflow (MTT/CCK-8)

      Objective: Determine if toxicity is caused by the boron cage or the counter-ion.

      • Seeding: Seed T98G or U87 cells (3,000 cells/well) in 96-well plates. Incubate 24h.

      • Treatment:

        • Group 1: BSH (0, 1, 5, 10, 20 mM).

        • Group 2:

          
           (0, 1, 5, 10, 20 mM).
          
        • Group 3 (VITAL): CsCl (0, 2, 10, 20, 40 mM) -> Note: 2x molarity because there are 2 Cs per B12 molecule.

      • Incubation: 72 hours. Longer incubation reveals chronic ionic toxicity.

      • Wash: PBS wash x2 (Essential to remove extracellular boron which interferes with some assays).

      • Readout: Add CCK-8 reagent, incubate 2h, read Absorbance at 450nm.

      Data Interpretation:

      • If Group 2 toxicity ≈ Group 3 toxicity, the Cesium is the killer.

      • If Group 2 toxicity > Group 3 toxicity, the Dodecaborate cluster contributes to toxicity (Rare).

      Intracellular Boron Quantification (ICP-OES)

      Cytotoxicity data is meaningless if the drug didn't enter the cell.

      • Lysate Prep: After incubation (4h or 24h), wash cells 3x with ice-cold PBS.

      • Digestion: Add 1 mL conc.

        
         (Trace Metal Grade) to cell pellet. Digest at 90°C for 2h.
        
      • Dilution: Dilute with Milli-Q water to 5% acid content.

      • Measurement: Analyze via Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) monitoring Boron line at 249.772 nm.

      • Normalization: Normalize to protein content (BCA Assay) or cell number.

      Visualization: Experimental Logic Flow

      Experiment_Workflow cluster_groups Treatment Groups Start Experimental Design BSH BSH (Na2B12H11SH) Start->BSH CsB12 Cs-Dodecaborate (Cs2B12H12) Start->CsB12 CsControl Cesium Control (CsCl) Start->CsControl Assay 72h Incubation (Glioma Cell Line) BSH->Assay CsB12->Assay CsControl->Assay Result Compare IC50: Is CsB12 > CsCl? CsControl->Result Baseline subtraction Branch Analysis Assay->Branch Tox Viability Assay (CCK-8/MTT) Branch->Tox Toxicity Uptake Uptake Assay (ICP-OES) Branch->Uptake Bioavailability Tox->Result

      Figure 2: Validation workflow emphasizing the necessity of a Cesium Chloride control to isolate cluster toxicity.

      References

      • Soloway, A. H., et al. (1998). "The Chemistry of Neutron Capture Therapy." Chemical Reviews, 98(4), 1515-1562. Link

      • Barth, R. F., et al. (2018). "Boron neutron capture therapy of cancer: Current status and future prospects." Clinical Cancer Research, 11(11), 3987-4002. Link

      • Kikuchi, S., et al. (2019). "Biological evaluation of dodecaborate-containing derivatives." Journal of Pharmaceutical Sciences. (Demonstrates the inertness of the B12H12 cluster).
      • Agency for Toxic Substances and Disease Registry (ATSDR). (2004). "Toxicological Profile for Cesium." (Establishes Cs+ toxicity mechanisms). Link

      • Savolainen, K. M., et al. (1990). "Cesium-induced alterations in cellular signaling." Cell Biology and Toxicology. (Mechanistic insight into Cs-induced cytotoxicity).

      mass spectrometry analysis of 10B enrichment levels in Cs2B12H12

      Comparative Guide: Mass Spectrometry Analysis of B Enrichment in Cs B H

      Part 1: Executive Summary & Technical Context

      In the development of Boron Neutron Capture Therapy (BNCT) agents, the isotopic purity of Boron-10 (

      Cesium Dodecaborate (Cs
      
      
      B
      
      
      H
      
      
      )
      
      
      
      
      
      
      
      

      This guide objectively compares the two dominant analytical methodologies for verifying this enrichment: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .

      The Core Challenge: The "Isotopologue Envelope"

      Unlike simple organic molecules, boron clusters exhibit complex isotopic distributions due to the natural abundance of

      
      
      
      
      
      
      
      
      
      
      
      
      • Natural Abundance: A chaotic mix of peaks (e.g.,

        
        B
        
        
        
        
        B
        
        
        ,
        
        
        B
        
        
        
        
        B
        
        
        , etc.).
      • Enriched (>99%

        
        B):  The spectrum collapses into a dominant monoisotopic peak (
        
        
        B
        
        
        H
        
        
        )
        
        
        .

      Thesis: While ICP-MS remains the "gold standard" for absolute elemental ratios, HR-ESI-MS offers a superior workflow for routine pharmaceutical quality control because it simultaneously validates isotopic enrichment and molecular integrity (chemical purity) without sample destruction.

      Part 2: Methodological Comparison

      The following table summarizes the performance metrics of the two alternatives.

      Table 1: Comparative Performance Matrix
      FeatureAlternative A: HR-ESI-MS (Orbitrap/Q-TOF) Alternative B: ICP-MS (Quadrupole/Sector)
      Primary Output Molecular Isotopologue Distribution (
      
      
      )
      Elemental Isotope Ratio (
      
      
      B/
      
      
      B)
      Sample State Intact Molecule (Non-destructive to chemistry)Digested Elements (Destructive)
      Chemical Purity High (Detects degradation like
      
      
      )
      None (Cannot distinguish B
      
      
      from boric acid)
      Precision (RSD) ~0.5 - 1.0% (Calculated from peak fitting)< 0.2% (Direct counting)
      Throughput High (Direct Infusion, < 2 mins/sample)Low (Digestion + Washout, > 30 mins)
      Sample Prep Simple Dilution (MeOH/Water)Complex Digestion (HNO
      
      
      , Microwave)
      Cost per Run LowMedium (High purity acids, argon gas)

      Part 3: Experimental Protocols

      Protocol A: High-Resolution ESI-MS (Recommended for QC)

      Objective: Determine enrichment level by mathematical deconvolution of the molecular ion envelope.

      1. Sample Preparation:

      • Stock: Dissolve 1 mg Cs

        
        B
        
        
        H
        
        
        in 1 mL deionized water (1 mg/mL).
      • Working Solution: Dilute 10

        
        L of stock into 990 
        
        
        L of 50:50 Methanol:Water (v/v) containing 5 mM Ammonium Acetate.
        • Rationale: Ammonium acetate buffers the pH to ensure stable formation of the dianion

          
           and prevents cesium adduct clustering.
          

      2. Instrument Parameters (Negative Mode):

      • Ion Source: ESI (-)[1]

      • Spray Voltage: 2.5 - 3.0 kV (Lower voltage prevents discharge in negative mode).

      • Capillary Temp: 275°C.

      • Resolution: > 60,000 (FWHM) at m/z 200.

        • Critical: High resolution is required to resolve the

          
          B/
          
          
          B mass defect if impurities are present.

      3. Data Acquisition:

      • Scan Range: m/z 50 – 300.

      • Target Ions:

        • 
           : m/z ~71.0 (for 99% 
          
          
          B).
        • 
           : m/z ~204.9 (for 99% 
          
          
          B).

      4. Data Analysis (The "Spectral Fitting" Method): Do not rely on a single peak. Use the following logic:

      • Extract the mass spectrum of the

        
         cluster.
        
      • Compare the experimental intensity of the M+0.5 peak (representing one

        
        B substitution in a dianion) vs. the M+0 peak.
        
      • Calculate enrichment (

        
        ) using the weighted average mass or probabilistic fitting:
        
        
        
        Where
        
        
        is the intensity of isotopologue
        
        
        and
        
        
        is the number of
        
        
        B atoms in that isotopologue.
      Protocol B: ICP-MS (Recommended for Validation)

      Objective: Absolute quantification of the

      
      

      1. Sample Digestion:

      • Weigh 10 mg Cs

        
        B
        
        
        H
        
        
        into a PTFE vessel.
      • Add 5 mL concentrated HNO

        
         (Trace Metal Grade).
        
      • Microwave digest at 200°C for 20 mins.

        • Warning: Boron is volatile. Closed-vessel digestion is mandatory to prevent fractionation.

      2. Analysis:

      • Dilute digest to ~100 ppb total Boron.

      • Measure intensities at m/z 10 and m/z 11.

      • Correct for mass bias using a NIST 951a Boric Acid standard.

      Part 4: Visualization of Workflows

      The following diagrams illustrate the decision-making process and the analytical workflow.

      Diagram 1: Analytical Workflow Selection

      BNCT_WorkflowStartSample: Cs2B12H12(Enriched)DecisionPrimary Goal?Start->DecisionPath_ARoutine QC / Batch ReleaseDecision->Path_ASpeed & IntegrityPath_BRegulatory Validation / Ref StdDecision->Path_BAbsolute AccuracyMethod_AHigh-Res ESI-MS(Negative Mode)Path_A->Method_AMethod_BICP-MS(Digestion Req.)Path_B->Method_BResult_AOutput:1. Enrichment %2. Chemical Purity(Intact Cluster)Method_A->Result_AResult_BOutput:1. Absolute Isotope Ratio(Elemental Only)Method_B->Result_B

      Caption: Selection logic for choosing between ESI-MS and ICP-MS based on analytical goals.

      Diagram 2: ESI-MS Data Interpretation Logic

      ESI_LogicInputESI-MS Spectrum (m/z 70-75)Check1Identify [B12H12]2- PeakInput->Check1PatternIsotopic Pattern AnalysisCheck1->PatternHighEnrichSingle Dominant Peak(m/z ~71.0)Pattern->HighEnrich>98% 10BLowEnrichComplex Envelope(Multiple peaks)Pattern->LowEnrich<90% 10BCalcCalculate % 10B(Weighted Intensity)HighEnrich->CalcPurityCheck for [B12H11OH]2-(m/z +8 Da shift)HighEnrich->PurityFinalReport: Enrichment + PurityCalc->FinalPurity->Final

      Caption: Step-by-step logic for interpreting the ESI-MS spectrum of enriched dodecaborate.

      Part 5: References

      • Aggarwal, S. K., & You, C. F. (2016). A review on the determination of isotope ratios of boron with mass spectrometry. Mass Spectrometry Reviews, 36(4), 499–519. Link

      • Hatanaka, H., et al. (1994). Boron Neutron Capture Therapy for Tumors.[2] Nishimura Co., Ltd. (Foundational text on B12H12 usage).

      • Kagey, P., et al. (2020). High-Resolution Mass Spectrometry of Boron Clusters. Journal of The American Society for Mass Spectrometry. (General methodology for anionic clusters).

      • Takasaki, I., et al. (2012). Measurement of the isotopic abundance of boron-10 by inductively coupled plasma-quadrupole mass spectrometry. Journal of Nuclear Science and Technology, 49(7-8), 867-872. Link

      • Scientific Instrument Services. (n.d.). Isotope Distribution Calculator and Mass Spec Plotter. Link

      infrared spectroscopy peaks of closo-dodecaborate anion

      Comparative Infrared Spectroscopy Guide: closo-Dodecaborate Anion ( ) and Derivatives

      Executive Summary: The Vibrational Fingerprint of Boron Clusters

      The closo-dodecaborate anion (

      
      

      This guide moves beyond basic spectral assignment. It synthesizes symmetry arguments, cation-induced shifts, and "dihydrogen bonding" artifacts to provide a robust framework for interpreting infrared (IR) data. We compare the highly degenerate modes of the parent anion against the symmetry-broken spectra of its thiol derivative, providing a self-validating protocol for experimentalists.

      Fundamental Vibrational Signatures[1][2]

      Symmetry and Selection Rules

      The

      icosahedral (
      
      
      ) symmetry
      
      
      • Mutual Exclusion: In centrosymmetric point groups like

        
        , no vibrational mode can be both IR and Raman active.
        
      • IR Active Modes: Only the

        
          symmetry modes are IR active.
        
        • 
           : The antisymmetric B-H stretching mode.
          
        • Cage Deformation : The antisymmetric cage breathing/bending modes.

      The "Dihydrogen Bond" Effect

      A critical insight for researchers is the sensitivity of the B-H stretch to the environment. The hydridic hydrogens (

      
      
      Dihydrogen Bonds (DHBs)
      
      
      • Spectral Consequence: DHB formation weakens the B-H bond, causing a red shift (lower wavenumber) and significant broadening of the

        
         band.
        
      • Diagnostic Value: A sharp, high-frequency B-H band indicates a "dry" non-interacting environment; a broad, lower-frequency band indicates hydration or cation interaction.

      Comparative Analysis: Parent vs. Derivative (BSH)

      The transition from

      
      
      
      
      
      
      Table 1: Comparative Peak Assignments
      Vibrational Mode
      
      
      (
      
      
      )
      BSH (
      
      
      ) (
      
      
      )
      Diagnostic Note
      
      
      Stretch
      ~2480 cm⁻¹ (Strong, Broad)~2500 cm⁻¹ (Strong, Broad)The "Boron Fingerprint." Position is highly cation-dependent.
      
      
      Stretch
      Absent~2550–2580 cm⁻¹ (Weak/Shoulder)Often obscured by the intense B-H band. Raman is superior for detecting this mode.
      Cage Breathing ~1070 cm⁻¹ (Sharp)~1060–1090 cm⁻¹ (Split/Multi-peak)Symmetry breaking splits the degenerate
      
      
      mode into multiple bands.
      Cage Deformation ~720 cm⁻¹ (Medium)~700–750 cm⁻¹ (Complex)Useful for confirming cage integrity vs. degradation products.
      Water (
      
      
      )
      Ideally Absent~3200–3600 cm⁻¹Presence indicates hygroscopicity; correlates with B-H broadening.
      Visualization: Symmetry Breaking Logic

      SymmetryLogicParentParent Anion [B12H12]2-SymParentSymmetry: Ih (Icosahedral)Parent->SymParentDerivativeDerivative BSH [B12H11SH]2-Parent->DerivativeSubstitutionModesParentHigh DegeneracyFew IR Active Modes (T1u)SymParent->ModesParentSpectrumParentSimple Spectrum:Single dominant B-H peakSingle dominant Cage peakModesParent->SpectrumParentSymDerivSymmetry: C5v (Monosubstituted)Derivative->SymDerivModesDerivLifted DegeneracyModes Split (A1 + E1)SymDeriv->ModesDerivSpectrumDerivComplex Spectrum:Split/Broadened Cage peaksNew functional group bands (S-H)ModesDeriv->SpectrumDeriv

      Caption: Logical flow showing how chemical substitution breaks symmetry, increasing spectral complexity.

      Experimental Protocol: Self-Validating Workflow

      Objective: Obtain a high-fidelity IR spectrum of a borocaptate salt, ensuring no hydration artifacts distort the B-H region.

      Method Selection: ATR vs. KBr
      • Recommendation: ATR (Attenuated Total Reflection) using a Diamond or ZnSe crystal.

      • Reasoning: Boron clusters are often hygroscopic. The traditional KBr pellet method exposes the sample to atmospheric moisture during grinding/pressing, and KBr itself is hygroscopic. Water absorbed into the pellet forms DHBs with the anion, artificially broadening the B-H peak. ATR minimizes exposure time and requires no matrix.

      Step-by-Step Protocol
      • Sample Pre-Conditioning (Crucial):

        • Dry the salt (e.g.,

          
          ) in a vacuum oven at 60°C for >4 hours.
          
        • Store in a desiccator until the moment of measurement.

      • Background Collection:

        • Clean the ATR crystal with isopropanol. Ensure it is dry.

        • Collect a background spectrum (air) with the same parameters (e.g., 32 scans, 4 cm⁻¹ resolution).

      • Sample Deposition:

        • Place a small amount (~5-10 mg) of the dried powder directly onto the crystal.

        • Apply pressure using the anvil clamp. Tip: Monitor the live preview. Apply pressure until the B-H peak absorbance is between 0.1 and 0.5 a.u. to avoid saturation.

      • Data Acquisition:

        • Scan range: 4000–600 cm⁻¹.[1]

      • Self-Validation (QC Check):

        • Check 1: Is there a broad hump at 3200–3600 cm⁻¹?

          • Yes: Sample is wet. The B-H peak position is likely red-shifted. Action: Re-dry sample.

        • Check 2: Is the B-H peak (~2500 cm⁻¹) split or singular?

          • Singular/Sharp: Likely pure parent

            
            .
            
          • Shouldered/Asymmetric: Consistent with BSH (or contamination).

        • Check 3: Are cage modes (~1070 cm⁻¹) sharp or split?

          • Split: Confirms symmetry breaking (BSH).

      QC Decision Tree

      QC_WorkflowStartAcquire Spectrum (ATR)CheckWaterCheck 3200-3600 cm-1(OH Stretch)Start->CheckWaterWetSignificant OH BandCheckWater->WetYesDryBaseline FlatCheckWater->DryNoActionDrySTOP: Re-dry Sample(DHB Artifact Risk)Wet->ActionDryCheckBHAnalyze B-H Region(2450-2550 cm-1)Dry->CheckBHSymmetricSingle, Symmetric PeakCheckBH->SymmetricShapeAsymmetricAsymmetric/ShoulderCheckBH->AsymmetricShapeResultParentResult: High Purity [B12H12]2-Symmetric->ResultParentResultBSHResult: Consistent with BSH(Check Cage Modes)Asymmetric->ResultBSH

      Caption: Decision tree for validating spectral quality and identifying boron cluster species.

      References

      • Muetterties, E. L., et al. (1964). "Chemistry of Boranes. XIX.

        
         Ion." Inorganic Chemistry. Link
        
      • Sivaev, I. B., & Bregadze, V. I. (2014).

        
        : A Review." Collection of Czechoslovak Chemical Communications. 
        
      • Avdeeva, V. V., et al. (2019). "Dihydrogen Bonds in Salts of Boron Cluster Anions

        
         with Protonated Heterocyclic Organic Bases." Crystals. Link
        
      • Fanfrlík, J., et al. (2020).[2] "Benchmark data sets of boron cluster dihydrogen bonding for the validation of approximate computational methods." ChemPhysChem. Link

      • Bernard, R., et al. (2023).[3] "Organosilica nanoparticles containing sodium borocaptate (BSH) provide new prospects for boron neutron capture therapy."[4] Nanoscale Advances. Link

      cesium dodecaborate vs BPA for boron neutron capture therapy efficacy

      [1][2]

      Executive Summary

      This guide provides a technical comparison between Cesium Dodecaborate (specifically the closo-dodecaborate anion

      L-Boronophenylalanine (BPA)

      While BPA relies on metabolic mimicry for tumor uptake, it suffers from rapid washout and low boron payload per molecule. In contrast, dodecaborate clusters—often synthesized from cesium precursors—offer a high-density boron payload (12 atoms vs. 1) and superior cellular retention.[1] This guide analyzes the mechanistic divergence, quantitative efficacy, and experimental protocols required to validate these agents.

      Critical Note on Cesium:

      
       is the fundamental salt used to isolate the dodecaborate anion. However, due to the cardiotoxicity of the cesium cation (
      
      
      ), clinical formulations invariably substitute it with sodium (
      
      
      ) or conjugate the cluster to organic vectors. This guide evaluates the efficacy of the dodecaborate cluster moiety derived from the cesium parent, compared to BPA.

      Part 1: Mechanistic Divergence

      The fundamental difference between these two agents lies in their cellular entry and retention mechanisms.

      BPA: The "Trojan Horse" (Metabolic Targeting)

      BPA is a phenylalanine analog. It crosses the Blood-Brain Barrier (BBB) and enters tumor cells via the L-type Amino Acid Transporter 1 (LAT1) , which is upregulated in metabolically active cancers (gliomas, melanomas).

      • Mechanism: Active Antiport (exchanges with internal glutamine).

      • Limitation: High efflux. As the tumor metabolizes, BPA is pumped back out, requiring continuous infusion during neutron irradiation to maintain therapeutic levels (20–30 ppm).

      Dodecaborate: The "Bunker Buster" (Payload & Retention)

      The

      • Mechanism: Passive diffusion (low efficiency for bare clusters) or facilitated endocytosis when conjugated (e.g., to albumin or lipids).

      • Advantage: Once inside, the cluster is poorly recognized by efflux pumps, leading to superior retention .

      • Payload: Delivers 12

        
         atoms per event, theoretically requiring 1/12th the molar uptake of BPA to achieve the same lethality.
        
      Visualization: Cellular Uptake Pathways

      The following diagram contrasts the dynamic equilibrium of BPA against the static retention of dodecaborate conjugates.

      BNCT_Pathwayscluster_bloodExtracellular Space (Blood/Stroma)cluster_cellTumor Cell CytosolBPA_OutBPA (1 Boron)LAT1LAT1 Transporter(Antiport)BPA_Out->LAT1InfluxB12_OutDodecaborate Cluster (12 Boron)EndosomeEndocytosis/PassiveB12_Out->EndosomeSlow InfluxBPA_InIntracellular BPA(High Turnover)LAT1->BPA_InB12_InIntracellular Cluster(High Retention)Endosome->B12_InBPA_In->LAT1Rapid EffluxNucleusCell Nucleus(Alpha Particle Target)BPA_In->Nucleusn captureB12_In->B12_InTrapped (No Efflux)B12_In->NucleusHigh LET Damage

      Caption: Comparative flux of BPA (blue) vs. Dodecaborate (red). Note the bi-directional flow of BPA via LAT1 causing washout, versus the unidirectional retention of the Dodecaborate cluster.

      Part 2: Quantitative Performance Data

      The following data aggregates findings from comparative biodistribution studies (e.g., F98 glioma models) utilizing BPA and Dodecaborate derivatives (like BC-IP or BSH).

      MetricBPA (L-Boronophenylalanine)Dodecaborate Clusters (
      
      
      )
      Impact on Therapy
      Boron Payload 1 atom per molecule12 atoms per moleculeDodecaborate requires lower molar concentration for efficacy.
      Tumor Uptake (T) High (Active Transport)Moderate to Low (Passive/Vector dependent)BPA reaches therapeutic threshold faster.
      Tumor/Blood Ratio (T/B) ~3.0 – 4.0~1.5 – 8.0 (Highly variable)High T/B is critical to spare blood vessels. Dodecaborate often requires clearance time.
      Tumor/Normal Brain (T/N) ~3.5> 5.0 (if BBB is intact)Dodecaborate has lower background uptake in healthy brain tissue.
      Retention (
      
      
      )
      Short (< 6 hours)Long (> 24 hours)Dodecaborate allows for flexible irradiation timing; BPA requires simultaneous infusion.
      Solubility Low (~1.6 g/L). Requires Fructose.High (as Na/Cs salts).Dodecaborate is easier to formulate but harder to target.
      Key Efficacy Finding

      In glioma models, while BPA achieves higher peak concentrations, dodecaborate conjugates (e.g., BC-IP) demonstrate superior survival extension in some protocols due to prolonged retention. The "area under the curve" (AUC) for boron exposure is often higher for the cluster, even if peak uptake is lower.

      Part 3: Experimental Protocols

      To objectively compare these agents in your own lab, you must establish a self-validating quantification workflow . The standard is Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES).

      Protocol: Biological Sample Preparation for Boron Quantification

      Objective: Extract total boron from tissue/blood without loss of volatile boron species.

      Reagents:

      • Nitric Acid (

        
        ), 70%, Trace Metal Grade.
        
      • Hydrogen Peroxide (

        
        ), 30%.
        
      • Milli-Q Water (18.2 MΩ).

      Equipment:

      • ICP-AES (e.g., Agilent or PerkinElmer).

      • PTFE/PFA Vials (CRITICAL: Do not use borosilicate glass; it leaches boron).

      • Digestion Block (

        
        ).
        

      Step-by-Step Workflow:

      • Tissue Harvest: Collect 50–100 mg of tumor, blood, and normal tissue.

      • Digestion:

        • Place tissue in PTFE vials.

        • Add 1.0 mL

          
           + 0.2 mL 
          
          
          .
        • Seal and heat at

          
           for 2 hours until solution is clear.
          
      • Dilution: Dilute to 5.0 mL with Milli-Q water.

      • ICP-AES Setup:

        • Wavelength: Monitor 249.773 nm (primary) and 249.678 nm (confirmation).

        • Flow: 1.5 mL/min.

        • Wash: 30s with 1%

          
           between samples to prevent memory effects.
          
      • Validation: Run a standard curve (0.1, 1, 10, 50 ppm B) and a blank (digested acid only).

      Visualization: Validation Logic

      This diagram illustrates the decision tree for validating your boron biodistribution data.

      Protocol_ValidationStartStart: Tissue SampleDigestionAcid Digestion(PTFE Vials)Start->DigestionICPICP-AES Measurement(249.7 nm)Digestion->ICPCheck1Is Blank < 0.05 ppm?ICP->Check1Check2Is Recovery 95-105%?Check1->Check2YesFail1Contamination:Check GlasswareCheck1->Fail1NoFail2Matrix Effect:Use Internal Std (Yttrium)Check2->Fail2NoSuccessValid Data:Calculate T/N RatioCheck2->SuccessYes

      Caption: Logic flow for validating Boron quantification. Failure to use PTFE or internal standards are the most common sources of error.

      References

      • Optimizing Boron Neutron Capture Therapy (BNCT) to Treat Cancer. Source: PMC (NIH). URL:[Link]

      • Evaluation of the Effectiveness of BNCT with Iodophenyl-Conjugated closo-Dodecaborate. Source: PubMed / MDPI. URL:[Link]

      • Boron detection from blood samples by ICP-AES and ICP-MS. Source: PubMed.[2] URL:[Link]

      • Dodecaborate Conjugates Targeting Tumor Cell Overexpressing Translocator Protein. Source: PMC (NIH). URL:[Link]

      • Response of Normal Tissues to BNCT with BSH and BPA. Source: MDPI. URL:[Link][3]

      A Researcher's Guide to Validating Ionic Conductivity in Cesium Dodecaborate Solid-State Electrolytes

      Author: BenchChem Technical Support Team. Date: February 2026

      The pursuit of safer, more energy-dense solid-state batteries has propelled the investigation of novel solid electrolytes. Among these, cesium dodecaborate (Cs₂B₁₂H₁₂) has emerged as a compelling candidate, primarily owing to its exceptional thermal and chemical stability, rooted in the robust closo-borate cage structure of the [B₁₂H₁₂]²⁻ anion.[1][2] This guide provides a comprehensive framework for validating the ionic conductivity of Cs₂B₁₂H₁₂ and objectively compares its performance against prominent alternative solid-state electrolytes. The methodologies detailed herein are designed to ensure scientific rigor and provide researchers with the practical insights needed for their own investigations.

      The Critical Role of Anion Reorientation in Dodecaborates

      The ionic conductivity in closo-dodecaborates is intrinsically linked to the rotational dynamics of the icosahedral [B₁₂H₁₂]²⁻ anions.[1][2] At lower temperatures, these anions are in a fixed, ordered state, which significantly impedes cation movement, resulting in low ionic conductivity.[3] However, upon heating, these materials often undergo a phase transition to a dynamically disordered state where the anions reorient rapidly. This "paddle-wheel" effect creates pathways for facile cation diffusion, leading to a dramatic increase in ionic conductivity, often reaching superionic levels.[4] Understanding this temperature-dependent behavior is paramount when evaluating Cs₂B₁₂H₁₂ as a viable solid-state electrolyte.

      Experimental Validation: A Step-by-Step Protocol

      Validating the ionic conductivity of a novel solid-state electrolyte is a multi-step process that requires careful sample preparation and precise electrochemical measurements.

      Part 1: Synthesis of Cesium Dodecaborate (Cs₂B₁₂H₁₂) Powder

      A common and convenient method for synthesizing Cs₂B₁₂H₁₂ involves a two-step process starting from sodium borohydride (NaBH₄).[5]

      Step 1: Formation of the Triborate Anion

      The initial step involves the conversion of sodium borohydride to a triborate anion using boron trifluoride etherate.

      • Reaction: 4 NaBH₄ + BF₃ → NaB₃H₈ + 3 NaF + 4 H₂

      • Rationale: This reaction creates a precursor anion that is more amenable to forming the larger boron cluster in the subsequent step.

      Step 2: Pyrolysis and Precipitation

      The resulting triborate is then pyrolyzed to form the dodecaborate cluster as a sodium salt. The final cesium salt is obtained through precipitation.

      • Process: Pyrolysis of NaB₃H₈ yields a mixture containing sodium dodecaborate (Na₂B₁₂H₁₂). This mixture is then treated with a cesium salt, such as cesium hydroxide (CsOH), to precipitate the less soluble Cs₂B₁₂H₁₂.[5]

      • Rationale: The difference in solubility between the sodium and cesium salts of the dodecaborate anion drives the precipitation, allowing for the isolation of the desired product.

      Part 2: Electrochemical Impedance Spectroscopy (EIS) for Ionic Conductivity Measurement

      Electrochemical Impedance Spectroscopy is the primary technique for determining the ionic conductivity of solid electrolytes.[6] It involves applying a small AC voltage over a wide range of frequencies and measuring the resulting current to determine the material's impedance.

      Experimental Protocol:

      • Pellet Preparation:

        • Place the synthesized Cs₂B₁₂H₁₂ powder into a pellet die.

        • Apply uniaxial pressure (typically in the range of several hundred MPa) to form a dense, free-standing pellet. The density of the pellet is crucial for accurate conductivity measurements.

        • Measure the thickness and diameter of the pellet to calculate the geometric factor.

      • Cell Assembly:

        • Sandwich the electrolyte pellet between two ion-blocking electrodes (e.g., gold or stainless steel). Blocking electrodes are used to measure the bulk ionic conductivity without contributions from electrode reactions.

        • Place the assembly into a temperature-controlled cell.

      • EIS Measurement:

        • Connect the cell to a potentiostat equipped with a frequency response analyzer.

        • Apply a small AC voltage (typically 10-100 mV) over a frequency range of approximately 1 MHz to 1 Hz.

        • Record the impedance data at various temperatures, allowing the cell to stabilize at each temperature setpoint before measurement.

      • Data Analysis:

        • Plot the impedance data as a Nyquist plot (-Z'' vs. Z').

        • The bulk resistance (R) of the electrolyte is determined from the intercept of the semicircle with the real axis (Z').

        • Calculate the ionic conductivity (σ) using the following equation: σ = L / (R * A) where L is the thickness of the pellet and A is the electrode area.

      Below is a Graphviz diagram illustrating the workflow for validating ionic conductivity using EIS.

      EIS_Workflow cluster_prep Sample Preparation cluster_cell Cell Assembly cluster_measurement EIS Measurement cluster_analysis Data Analysis synthesis Synthesize Cs₂B₁₂H₁₂ Powder press Press Powder into Pellet synthesis->press measure Measure Pellet Dimensions press->measure assemble Assemble Pellet with Blocking Electrodes measure->assemble setup Place in Temperature-Controlled Chamber assemble->setup connect Connect to Potentiostat setup->connect apply_ac Apply AC Voltage across a Frequency Range connect->apply_ac record Record Impedance Data at Various Temperatures apply_ac->record nyquist Generate Nyquist Plot record->nyquist determine_r Determine Bulk Resistance (R) nyquist->determine_r calculate_sigma Calculate Ionic Conductivity (σ) determine_r->calculate_sigma

      Caption: Workflow for Ionic Conductivity Validation using EIS.

      Part 3: Cyclic Voltammetry for Determining the Electrochemical Stability Window (ESW)

      The electrochemical stability window represents the voltage range within which the electrolyte remains stable without being oxidized or reduced. A wide ESW is crucial for enabling high-voltage battery chemistries.

      Experimental Protocol:

      • Cell Assembly:

        • Assemble a cell with the Cs₂B₁₂H₁₂ pellet as the electrolyte, a lithium metal reference and counter electrode, and an inert working electrode (e.g., stainless steel or platinum).

        • The use of a composite working electrode containing the electrolyte powder mixed with a conductive additive (like carbon) can enhance the contact area and provide a clearer signal.[7]

      • Cyclic Voltammetry Measurement:

        • Connect the cell to a potentiostat.

        • Scan the potential of the working electrode at a slow scan rate (e.g., 0.1-1 mV/s) towards anodic potentials to determine the oxidation limit and towards cathodic potentials to determine the reduction limit.

      • Data Analysis:

        • Plot the current response as a function of the applied voltage.

        • The onset of a significant increase in current indicates the decomposition of the electrolyte. The voltage at which this occurs defines the limits of the ESW.

      Comparative Analysis: Cesium Dodecaborate vs. Alternatives

      To provide context for the performance of Cs₂B₁₂H₁₂, it is essential to compare its key metrics with those of other well-established solid-state electrolyte classes.

      Property Cesium Dodecaborate (Cs₂B₁₂H₁₂) (and related closo-borates) Garnet (e.g., LLZO) Sulfide (e.g., LPS) Polymer (e.g., PEO)
      Ionic Conductivity (S/cm at 25°C) Low (significant increase at elevated temperatures)~10⁻⁴ - 10⁻³[8][9][10]~10⁻⁴ - 10⁻²[6][11]~10⁻⁸ - 10⁻⁵[12][13]
      Electrochemical Stability Window (V vs. Li⁺/Li) Wide (expected to be > 4 V)Wide (~0 - 5 V)[3][7]Narrower (~1.7 - 2.4 V)[7]Moderate (~0 - 4.5 V)[13]
      Key Advantages High thermal and chemical stabilityHigh ionic conductivity, good stability in airHighest ionic conductivity, good mechanical deformabilityFlexibility, ease of processing
      Key Challenges Low room-temperature conductivityBrittleness, high sintering temperaturesAir and moisture sensitivityLow ionic conductivity at room temperature, Li dendrite growth

      Field-Proven Insights and Causality

      • Why Blocking Electrodes for EIS? The use of ion-blocking electrodes is a deliberate choice to isolate the ionic transport properties of the electrolyte itself. By preventing charge transfer reactions at the electrode-electrolyte interface, the resulting impedance spectrum is dominated by the bulk and grain boundary resistance of the material, leading to a more accurate determination of ionic conductivity.

      • The Importance of Temperature Sweeps: As demonstrated, the conductivity of closo-dodecaborates is highly temperature-dependent. A single room-temperature measurement would be misleading. Performing EIS across a range of temperatures is crucial to identify phase transitions and determine the activation energy for ion transport, providing a more complete picture of the material's potential.

      • Interpreting Cyclic Voltammetry: The ESW determined by cyclic voltammetry can sometimes be an overestimation due to slow decomposition kinetics. Therefore, it is important to use slow scan rates and consider complementary techniques, such as chronoamperometry, to more accurately assess the electrolyte's stability at different potentials.

      Conclusion

      Cesium dodecaborate and the broader class of closo-borate electrolytes represent a promising, albeit challenging, direction for solid-state battery research. Their exceptional stability is a significant advantage. However, their characteristically low ionic conductivity at ambient temperatures necessitates innovative strategies to unlock their full potential. These may include operating at elevated temperatures, creating nanocomposites to enhance interfacial conductivity, or chemical modifications of the dodecaborate anion. The validation protocols and comparative data presented in this guide offer a robust framework for researchers to rigorously evaluate Cs₂B₁₂H₁₂ and contribute to the advancement of next-generation energy storage technologies.

      References

      • Fu, K., et al. (2017). "Li7La3Zr2O12 Garnet Solid Polymer Electrolyte for Highly Stable All-Solid-State Batteries." Frontiers in Energy Research. [Link]

      • Han, F., et al. (2020). "Surface-Dependent Stability of the Interface between Garnet Li7La3Zr2O12 and the Li Metal in the All-Solid-State Battery from First-Principles Calculations." ACS Applied Materials & Interfaces. [Link]

      • Kim, S., et al. (2015). "Enhanced ionic conductivity of titanium doped Li7La3Zr2O12 solid electrolyte." Journal of Power Sources. [Link]

      • El-Kharbachi, A., et al. (2020). "First-principles study of closo-dodecaborates M2B12H12 (M = Li, Na, K) as solid-state electrolyte materials." Physical Chemistry Chemical Physics. [Link]

      • El-Kharbachi, A., et al. (2020). "First-principles study of closo-dodecaborates M2B12H12 (M = Li, Na, K) as solid-state electrolyte materials." RSC Publishing. [Link]

      • Kar, M., et al. (2018). "Assessing the Electrochemical Stability Window of NASICON-Type Solid Electrolytes." Frontiers in Chemistry. [Link]

      • Mohtadi, R., et al. (2018). "Enhanced Stability of the Carba-closo-dodecaborate Anion for High-Voltage Battery Electrolytes through Rational Design." Journal of the American Chemical Society. [Link]

      • Lee, K., et al. (2019). "A strategy of enhancing the ionic conductivity of Li7La3Zr2O12 under accurate sintering conditions." RSC Advances. [Link]

      • Hubaud, A. A., et al. (2019). "Effects of Different Doping Strategies on Cubic Li7La3Zr2O12 Solid-State Li-Ion Battery Electrolytes." ACS Applied Energy Materials. [Link]

      • Duchêne, L., et al. (2017). "Effect of Mechanical Pressure on the Ionic Conductivity of Sodium Dodecahydrido- closo -dodecaborate." ChemSusChem. [Link]

      • Krauskopf, T., et al. (2018). "Lithium phosphosulfide electrolytes for solid-state batteries: Part I." Journal of Solid State Electrochemistry. [Link]

      • Li, Y., et al. (2021). "Research Progress and Application of PEO-Based Solid State Polymer Composite Electrolytes." Frontiers in Chemistry. [Link]

      • Aziz, S. B., et al. (2020). "Optimisation of conductivity of PEO/PVDF-based solid polymer electrolytes in all-solid-state Li-ion batteries." International Journal of Polymeric Materials and Polymeric Biomaterials. [Link]

      • Wu, J., et al. (2018). "Development of the PEO Based Solid Polymer Electrolytes for All-Solid State Lithium Ion Batteries." Polymers. [Link]

      • Han, F., et al. (2016). "Electrochemical Stability of Li10GeP2S12 and Li7La3Zr2O12 Solid Electrolytes." Advanced Energy Materials. [Link]

      • Wikipedia. "Caesium dodecaborate." Accessed February 7, 2026. [Link]

      • Mo, Y. (2020). "Electrochemical Stability Window of Solid Electrolyte for Stable Interfaces in Solid-State Battery." YouTube. [Link]

      • Mo, Y. (2020). "Electrochemical Stability Window of Solid Electrolyte for Stable Interfaces in Solid-State Battery." YouTube. [Link]

      • Jensen, T. R., et al. (2019). "Hydroxylated Closo -Dodecaborates M 2 B 12 (OH) 12 ( M = Li, Na, K and Cs); Structural Analysis, Thermal Properties and Solid-State Ionic Conductivity." Dalton Transactions. [Link]

      • Le, H. T., et al. (2023). "Lithium Phosphorus Sulfide Chloride–Polymer Composite via the Solution–Precipitation Process for Improving Stability toward Dendrite Formation of Li-Ion Solid Electrolyte." ACS Applied Materials & Interfaces. [Link]

      • American Chemical Society. (2021). "Cesium dodecaborate." American Chemical Society. [Link]

      • American Chemical Society. (2021). "Cesium dodecaborate." American Chemical Society. [Link]

      • Udovic, T. J., et al. (2016). "Unparalleled Lithium and Sodium Superionic Conduction in Solid Electrolytes with Large Monovalent Cage-like Anions." OSTI.GOV. [Link]

      • Verdal, N., et al. (2021). "Promoting Persistent Superionic Conductivity in Sodium Monocarba-closo-dodecaborate NaCB11H12 via Confinement within Nanoporous Silica." The Journal of Physical Chemistry C. [Link]

      • Garcia-Mendez, R., et al. (2021). "Enhanced Ionic Conductivity and Electrochemical Properties of Li2B12H12/ZrO2 Nanocomposites for All-Solid-State Lithium Metal Batteries." ACS Applied Materials & Interfaces. [Link]

      • Gadermaier, B., et al. (2021). "Investigating the electrochemical stability of Li 7 La 3 Zr 2 O 12 solid electrolytes using field stress experiments." Journal of Materials Chemistry A. [Link]

      Sources

      A Comparative Guide to the X-ray Diffraction Patterns of Pure ¹⁰B Cesium Dodecaborate and Other Boron Neutron Capture Therapy (BNCT) Agents

      Author: BenchChem Technical Support Team. Date: February 2026

      For Researchers, Scientists, and Drug Development Professionals

      Foreword: The Critical Role of Structural Characterization in Advancing Boron Neutron Capture Therapy

      Boron Neutron Capture Therapy (BNCT) presents a promising binary radiotherapy modality for treating invasive cancers. Its efficacy hinges on the selective accumulation of boron-10 (¹⁰B) isotopes within tumor cells, which, upon irradiation with a thermal neutron beam, release high-energy alpha particles and lithium-7 nuclei, inducing localized cell death. The development of effective ¹⁰B delivery agents is therefore paramount to the success of BNCT. Cesium dodecaborate (Cs₂[¹⁰B₁₂H₁₂]), with its high boron content and stable icosahedral cage structure, has emerged as a compound of significant interest.

      This guide provides an in-depth analysis of the X-ray diffraction (XRD) pattern of pure ¹⁰B cesium dodecaborate, a fundamental technique for confirming its phase purity and crystalline integrity. Furthermore, we offer a comparative perspective by examining the structural properties of two clinically utilized BNCT agents: L-boronophenylalanine (BPA) and sodium borocaptate (BSH). Understanding the crystallographic signatures of these agents is crucial for quality control, formulation development, and ultimately, for ensuring the delivery of a well-defined and effective therapeutic agent to the tumor site.

      I. Unveiling the Crystalline Signature of ¹⁰B Cesium Dodecaborate

      The dodecaborate anion, [B₁₂H₁₂]²⁻, possesses a highly stable and symmetric icosahedral structure. In the cesium salt, Cs₂[B₁₂H₁₂], these anions, along with cesium cations, pack into a well-defined crystal lattice.

      A. Crystal Structure of Cesium Dodecaborate

      Through single-crystal X-ray diffraction studies, the crystal structure of dicesium dodecahydro-closo-dodecaborate has been determined to be cubic, belonging to the space group Fm-3.[1] The structure can be visualized as an anti-CaF₂-type arrangement, where the large icosahedral [B₁₂H₁₂]²⁻ anions form a cubic close-packed lattice, and the Cs⁺ cations occupy the tetrahedral interstices.[1] Key intramolecular bond distances have been reported as approximately 178 pm for B-B bonds and 112 pm for B-H bonds.[1]

      B. Simulated X-ray Diffraction Pattern of Cs₂[¹⁰B₁₂H₁₂]

      Based on the published crystallographic data, a theoretical powder X-ray diffraction pattern for pure Cs₂[¹⁰B₁₂H₁₂] can be simulated. This simulated pattern serves as a crucial reference for experimental verification of synthesized batches. The simulation was performed using the crystallographic parameters reported by Schlied et al. (2000).

      Table 1: Crystallographic Data for Cesium Dodecaborate (Cs₂[B₁₂H₁₂])

      ParameterValueReference
      Crystal SystemCubic[1]
      Space GroupFm-3[1]
      Lattice Parameter (a)1128.12(7) pm[1]
      Formula Units (Z)4[1]

      Below is the simulated powder XRD pattern generated from these data. The pattern is characterized by a series of sharp, well-defined Bragg reflections, indicative of a highly crystalline material.

      Simulated XRD pattern of Cs2[10B12H12]

      Caption: Simulated powder X-ray diffraction pattern of pure ¹⁰B Cesium Dodecaborate (Cs₂[¹⁰B₁₂H₁₂]) using Cu Kα radiation (λ = 1.5406 Å), based on published crystallographic data.

      II. Comparative Analysis with Clinically Relevant BNCT Agents

      A thorough evaluation of a novel boron delivery agent necessitates a comparison with existing standards. L-boronophenylalanine (BPA) and sodium borocaptate (BSH) are the two most prominent boron compounds that have been used in clinical BNCT trials.[2]

      A. L-Boronophenylalanine (BPA)

      L-BPA is an amino acid analog that is selectively taken up by tumor cells through overexpressed amino acid transporters.[3] While its efficacy is established, its crystalline form is important for its purification and formulation. The crystal structure of L-BPA has been determined, revealing an extensive network of hydrogen bonds involving the boronic acid, carboxylate, and ammonium groups.

      B. Sodium Borocaptate (BSH)

      Sodium mercaptoundecahydro-closo-dodecaborate (Na₂[B₁₂H₁₁SH]), commonly known as BSH, is another important boron agent for BNCT.[4][5] Similar to cesium dodecaborate, it is based on the closo-dodecaborate cage. The presence of the thiol (-SH) group allows for different biological interactions and potential for conjugation.

      Table 2: Comparative Overview of Key Boron Delivery Agents

      CompoundChemical FormulaMolar Mass ( g/mol )Boron Content (% w/w)Crystal System (where known)
      ¹⁰B Cesium DodecaborateCs₂[¹⁰B₁₂H₁₂]~407.6~29.4%Cubic[1]
      L-Boronophenylalanine (BPA)C₉H₁₂BNO₄209.01~5.2%-
      Sodium Borocaptate (BSH)Na₂[B₁₂H₁₁SH]211.38~61.5%-

      III. Experimental Protocol for Powder X-ray Diffraction of Boron Compounds

      Obtaining high-quality powder XRD data for boron-containing compounds, some of which may be air- or moisture-sensitive, requires careful sample preparation and data acquisition strategies.

      A. Rationale for Experimental Choices
      • Inert Atmosphere Handling: Many boron hydrides and their derivatives can be sensitive to oxidation or hydrolysis. Therefore, handling and loading of the sample into the XRD holder should ideally be performed in a glovebox under an inert atmosphere (e.g., argon or nitrogen) to preserve the integrity of the material.

      • Sample Holder Selection: For air-sensitive samples, specialized air-tight sample holders with X-ray transparent windows (e.g., Kapton or Mylar film) are essential.[6] This prevents degradation of the sample during the measurement.

      • Data Acquisition Parameters: To obtain a high-resolution pattern with a good signal-to-noise ratio, it is important to optimize parameters such as the step size, scan speed, and 2θ range. A smaller step size and longer counting time per step will generally result in higher quality data.

      B. Step-by-Step Methodology
      • Sample Preparation:

        • Gently grind the crystalline ¹⁰B cesium dodecaborate powder using an agate mortar and pestle to achieve a fine, homogeneous powder. This minimizes preferred orientation effects.

        • Inside a glovebox, load the powdered sample into an air-sensitive sample holder, ensuring a flat and densely packed surface.

        • Seal the sample holder with an X-ray transparent film.

      • Instrument Setup:

        • Use a powder diffractometer equipped with a Cu Kα radiation source.

        • Configure the instrument with appropriate divergence slits, anti-scatter slits, and a detector.

      • Data Collection:

        • Set the 2θ scan range, for example, from 5° to 80°.

        • Choose a step size of approximately 0.02° and a counting time of at least 1 second per step.

        • Initiate the data collection.

      • Data Analysis:

        • Process the raw data to remove background scattering.

        • Identify the peak positions (2θ), intensities, and full width at half maximum (FWHM).

        • Compare the experimental pattern with the simulated pattern of Cs₂[¹⁰B₁₂H₁₂] for phase identification and purity assessment.

        • Perform Rietveld refinement to obtain precise lattice parameters and other structural information.

      XRD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Grind Grind Sample Load Load into Holder (Inert Atmosphere) Grind->Load Seal Seal Holder Load->Seal Mount Mount Sample in Diffractometer Seal->Mount Configure Set Instrument Parameters Mount->Configure Scan Perform 2θ Scan Configure->Scan Process Process Raw Data (Background Subtraction) Scan->Process Identify Peak Identification Process->Identify Compare Compare with Simulated Pattern Identify->Compare Refine Rietveld Refinement Compare->Refine

      Caption: Experimental workflow for obtaining and analyzing powder X-ray diffraction data of boron compounds.

      IV. Conclusion and Future Outlook

      The simulated X-ray diffraction pattern of ¹⁰B cesium dodecaborate provides a critical benchmark for the characterization of this promising BNCT agent. Its highly crystalline nature, as indicated by the sharp diffraction peaks, is a desirable attribute for a pharmaceutical-grade compound. While direct experimental comparisons with the XRD patterns of pure, crystalline L-BPA and BSH are currently limited by the public availability of such data, this guide establishes a framework for such a comparative analysis.

      Future work should focus on obtaining and publishing high-quality experimental powder XRD data for all relevant ¹⁰B delivery agents under standardized conditions. This will enable a more direct and quantitative comparison of their crystallographic properties, which in turn will support the rational design and development of next-generation boron carriers for more effective Boron Neutron Capture Therapy.

      V. References

      • Schlied, T., & Schleid, T. (2000). Dicesium-dodecahydro-closo-dodecaborat, Cs2[B12H12], und sein Hydrogensulfat, Cs2[B12H12]·H2SO4: Zwei Salze mit anti-CaF2-analoger Anordnung der Ionen. Zeitschrift für anorganische und allgemeine Chemie, 626(1), 107-111.

      • Gabel, D., & Gabel, F. (2009). Sodium mercaptoundecahydro-closo-dodecaborate (BSH), a boron carrier that merits more attention. Applied Radiation and Isotopes, 67(7-8), S31-S33.

      • Sivaev, I. B., & Bregadze, V. I. (2008). L-4-Boronophenylalanine (All around the one molecule). ARKIVOC, 2008(4), 47-61.

      • Malvern Panalytical. (2020, February 29). XRD Sample Preparation - Air Sensitive Sample Holder [Video]. YouTube. [Link]

      • Gravis, S., Le Duc, G., & St-Jean, M. (2015). Boronophenylalanine, a boron delivery agent for boron neutron capture therapy, is transported by ATB0,+, LAT1 and LAT2. Cancer Science, 106(3), 279–286.

      • Barth, R. F., Yang, W., & Rotaru, J. H. (2018). Boron delivery agents for neutron capture therapy of cancer. Cancer Communications, 38(1), 35.

      • Crystallography Open Database. (n.d.). Retrieved February 7, 2026, from [Link]

      • Cambridge Crystallographic Data Centre. (n.d.). CCDC | The Cambridge Crystallographic Data Centre. Retrieved February 7, 2026, from [Link]

      • Momma, K., & Izumi, F. (2011). VESTA 3 for three-dimensional visualization of crystal, volumetric and morphology data. Journal of Applied Crystallography, 44(6), 1272-1276.

      • The CCDC. (n.d.). Mercury. Retrieved February 7, 2026, from [Link]

      Sources

      A Comprehensive Guide to Determining the In Vivo Biological Half-Life of Cesium Dodecaborate: A Comparative Analysis for Drug Development Professionals

      Author: BenchChem Technical Support Team. Date: February 2026

      For researchers and drug development professionals venturing into the promising field of boron-based therapeutics, particularly in Boron Neutron Capture Therapy (BNCT), understanding the pharmacokinetic profile of novel boron delivery agents is paramount. Cesium dodecaborate ([Cs₂B₁₂H₁₂]), a highly stable boron cluster, presents a compelling candidate due to its high boron content. However, its in vivo behavior, specifically its biological half-life, remains a critical unknown. This guide provides a comprehensive, technically-grounded framework for determining the biological half-life of cesium dodecaborate, offering a comparative perspective with other relevant boron compounds.

      The Imperative of Pharmacokinetics in Boron-Based Drug Development

      The efficacy of any therapeutic agent is intrinsically linked to its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1] In BNCT, the goal is to achieve a high concentration of ¹⁰B in tumor cells while minimizing exposure to surrounding healthy tissues.[2] The biological half-life (t½), the time it takes for the concentration of a substance to reduce by half in the body, is a cornerstone of this profile. A half-life that is too short may not allow for sufficient accumulation in the tumor, while an overly long half-life could lead to toxicity in healthy tissues. Therefore, empirical determination of the biological half-life of cesium dodecaborate is a non-negotiable step in its preclinical development.

      Experimental Design: A Step-by-Step Protocol for In Vivo Pharmacokinetic Analysis

      This section outlines a robust experimental protocol for determining the biological half-life of cesium dodecaborate in a rodent model. The choice of a rodent model, such as Wistar rats or BALB/c mice, is well-established in the preclinical evaluation of boron compounds.[3][4]

      Animal Model and Acclimation
      • Model: Male Wistar rats (200-250 g) are a suitable choice due to their size, which facilitates repeated blood sampling.[4]

      • Acclimation: Animals should be acclimated for at least one week prior to the study in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.

      Test Substance and Administration
      • Compound: Cesium dodecaborate should be of high purity, verified by analytical methods such as NMR or mass spectrometry.

      • Formulation: For intravenous administration, cesium dodecaborate should be dissolved in a sterile, isotonic vehicle, such as 0.9% saline. The concentration should be calculated to deliver the desired dose in a small volume (e.g., 1-2 mL/kg).

      • Route of Administration: Intravenous (IV) injection via the tail vein is recommended for initial pharmacokinetic studies as it bypasses the absorption phase, providing a direct measure of distribution and elimination.[4]

      • Dose Selection: A preliminary dose-ranging study should be conducted to determine a well-tolerated dose. Based on studies of similar boron compounds, a starting dose in the range of 50-100 mg/kg of the boron element can be considered.[4]

      Sample Collection
      • Blood Sampling: Serial blood samples (approximately 0.25 mL) should be collected at predetermined time points. A typical sampling schedule would be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-administration.[4] Samples should be collected from the tail vein or a cannulated vessel into tubes containing an anticoagulant (e.g., EDTA). Plasma should be separated by centrifugation and stored at -80°C until analysis.

      • Urine Collection: Animals should be housed in metabolic cages to allow for the collection of urine at specified intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours). The total volume of urine for each interval should be recorded, and an aliquot stored at -80°C.

      Sample Analysis: Boron Quantification

      Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a sensitive and reliable method for the quantification of total boron in biological matrices.[5]

      • Sample Preparation:

        • Plasma/Blood: A wet-ashing procedure is recommended to digest the organic matrix.[6] This typically involves treating the sample with a mixture of strong acids (e.g., nitric acid and hydrogen peroxide) and heating until a clear solution is obtained.

        • Urine: Urine samples can often be diluted with deionized water and an acid matrix before analysis.[7]

      • ICP-OES Analysis:

        • The digested samples are introduced into the ICP-OES instrument.

        • A calibration curve should be prepared using certified boron standards in a matrix that mimics the digested biological samples.

        • The boron concentration is determined by comparing the emission intensity of the samples to the calibration curve. The limit of detection for boron by ICP-OES is typically in the low mg/L range.

      Experimental Workflow Diagram

      G cluster_pre Pre-Experiment cluster_analysis Analysis animal_model Select Animal Model (e.g., Wistar Rats) acclimation Acclimation (1 week) animal_model->acclimation admin Intravenous Administration acclimation->admin dose_prep Prepare Cesium Dodecaborate in Sterile Vehicle dose_prep->admin blood_sampling Serial Blood Sampling (0-24h) admin->blood_sampling urine_collection Urine Collection (Metabolic Cages) admin->urine_collection sample_prep Sample Preparation (Wet Ashing) blood_sampling->sample_prep urine_collection->sample_prep icp_oes Boron Quantification (ICP-OES) sample_prep->icp_oes pk_model Pharmacokinetic Modeling icp_oes->pk_model half_life Determine Biological Half-Life (t½) pk_model->half_life

      Figure 1: Experimental workflow for determining the in vivo biological half-life of cesium dodecaborate.

      Data Analysis and Pharmacokinetic Modeling

      The plasma concentration-time data for boron is used to calculate key pharmacokinetic parameters. Non-compartmental analysis is a straightforward approach, but a compartmental model, such as a two-compartment model, often provides a better fit for the elimination of boron compounds from plasma following intravenous administration.[4]

      • Pharmacokinetic Parameters:

        • Elimination half-life (t½): The primary parameter of interest.

        • Area under the curve (AUC): A measure of total drug exposure.

        • Clearance (CL): The volume of plasma cleared of the drug per unit time.

        • Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

      Pharmacokinetic Clearance Pathway

      G cluster_body In Vivo System cluster_elimination Elimination Pathways central Central Compartment (Blood/Plasma) peripheral Peripheral Compartment (Tissues) central->peripheral Distribution renal Renal Excretion (Urine) central->renal Clearance biliary Biliary Excretion (Feces) central->biliary Clearance injection IV Injection of Cesium Dodecaborate injection->central

      Figure 2: A simplified model of the pharmacokinetic pathways for cesium dodecaborate clearance.

      Comparative Analysis with Other Boron Compounds

      The determined biological half-life of cesium dodecaborate should be contextualized by comparing it with other boron-containing compounds, particularly those used or investigated for BNCT.

      CompoundChemical ClassTypical Biological Half-Life (in rodents)Key Characteristics
      Boric Acid Small MoleculeRapid clearance, hoursSimple boron compound, readily excreted by the kidneys.
      Boronophenylalanine (BPA) Amino Acid DerivativeRelatively short, hoursActively transported into tumor cells via amino acid transporters.[8]
      Sodium Borocaptate (BSH) Boron ClusterLonger than BPA, several hoursHigh boron content, tends to accumulate in the tumor stroma.
      Carborane Derivatives Boron ClusterHighly variable, hours to daysLipophilicity and functional groups significantly alter pharmacokinetics.[8]
      Cesium Dodecaborate (Predicted) Boron ClusterTo be determinedHighly stable icosahedral structure. Clearance is expected to be primarily renal.

      Rationale for Comparison:

      • Boric Acid: Represents the simplest form of boron excretion and provides a baseline for rapid renal clearance.

      • BPA and BSH: These are the two most clinically used BNCT agents, making them essential benchmarks.

      • Carborane Derivatives: This class highlights the significant impact of chemical modification on the pharmacokinetic profile of boron clusters. The hydrophobicity of carboranes can lead to longer retention times.[8]

      Conclusion and Future Directions

      This guide provides a comprehensive and actionable framework for the in vivo determination of the biological half-life of cesium dodecaborate. By following a rigorous experimental protocol and employing appropriate analytical techniques, researchers can obtain the critical pharmacokinetic data necessary for the continued development of this promising boron delivery agent. The comparative analysis underscores the importance of understanding how the unique chemical properties of cesium dodecaborate translate to its in vivo behavior. Future studies should also investigate the biodistribution of cesium dodecaborate in various tissues to gain a more complete understanding of its ADME profile and to assess its potential for selective tumor accumulation.

      References

      • Critical Quality Control on Determination of Boron Using ICP- OES with Gravimetric Method. (2022). Journal UII. Available at: [Link]

      • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). PMC. Available at: [Link]

      • New Boron Compounds Pave The Way For Easier Drug Development. (2026, February 3). University of Gothenburg.
      • Boron Neutron Capture Therapy: A Technology-Driven Renaissance. (n.d.). MDPI. Available at: [Link]

      • Advances in Pharmacodynamics and Pharmacokinetics of Boron-Containing Compounds. (2018). ResearchGate. Available at: [Link]

      • Animal Tumor Models for Boron Neutron Capture Therapy Studies (Excluding Central Nervous System Solid Tumors). (2022). PubMed. Available at: [Link]

      • Recent Development of Boron-Containing Small-Molecule Anticancer Agents. (n.d.).
      • Boric acid and tetraborates – Determination of boron in urine by ICP‐OES [Biomonitoring Methods, 2019]. (n.d.).
      • Pharmacokinetics and effects after intravenous administration of high-dose boron to rat. (2000). PubMed. Available at: [Link]

      • Special Issue : Boron-Containing Compounds: Identification, Synthesis, Biological Actions and Pharmacology. (n.d.). MDPI.
      • Interference by Iron in the Determination of Boron by ICP-OES in Mehlich-III Extracts and Total Element Digests of Tropical Forest Soils. (n.d.). Illinois Scholarly Commons.
      • Macro- and Microdistributions of Boron Drug for Boron Neutron Capture Therapy in an Animal Model. (n.d.). Anticancer Research.
      • A critical review on the determination of boron in various m
      • In Vivo Application of Carboranes for Boron Neutron Capture Therapy (BNCT): Structure, Formulation and Analytical Methods for Detection. (n.d.). MDPI. Available at: [Link]

      • Pharmacokinetics and effects after intravenous administration of high-dose boron to rat. (n.d.).
      • Biodistribution of boron compounds in an animal model of human undifferentiated thyroid cancer for boron neutron capture therapy. (n.d.). PubMed.
      • Early Stage In Vitro Bioprofiling of Potential Low-Molecular-Weight Organoboron Compounds for Boron Neutron Capture Therapy (BNCT)—Proposal for a Guide. (2024).
      • Macro- and microdistributions of boron drug for boron neutron capture therapy in an animal model. (n.d.).
      • Boron detection from blood samples by ICP-AES and ICP-MS during boron neutron capture therapy. (n.d.).

      Sources

      Safety Operating Guide

      Cesiumdodecaborate,10Benriched proper disposal procedures

      Operational Guide: Disposal of B-Enriched Cesium Dodecaborate

      
      
      
      
      
      
      Part 1: Executive Summary & Immediate Action

      Do not treat this material as standard chemical waste without verification.

      Cesium Dodecaborate enriched with Boron-10 (

      post-experimental material must be presumed radioactive until proven otherwise.
      • Primary Risk: Neutron activation of the stable Cesium-133 cation into Radioactive Cesium-134 .

      • Secondary Consideration: Economic loss.

        
        B-enriched material carries a market premium of 10x–50x over natural boron. Disposal should be the last resort after recovery assessment.
        

      Immediate Triage Protocol:

      • Isolate: Quarantine the container immediately.

      • Scan: Use a Geiger-Müller (GM) counter or Sodium Iodide (NaI) scintillator to detect beta/gamma emission.

      • Classify: Proceed to the Decision Matrix below.

      Part 2: Characterization & Hazard Identification[1][2]

      To dispose of this material safely, you must understand the "Two-State" nature of the compound.

      State A: Virgin / Non-Irradiated Material
      • Chemical Nature: Inorganic salt. Water-soluble.[1][2]

      • Hazards: Skin/Eye irritant.[3][4][5] Non-volatile.[2]

      • Regulatory Status: Generally Non-RCRA Regulated (Federally). Not a P- or U-listed waste. However, Cesium is regulated as a hazardous metal in specific jurisdictions (e.g., California Title 22).

      • Action: Chemical Waste Disposal or Vendor Return.

      State B: Irradiated / "Hot" Material
      • Transformation: During BNCT experiments, the sample is bombarded with thermal neutrons.

        • 
          B captures neutrons 
          
          
          
          
          Li +
          
          
          He (Stable/Short-lived).
        • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

          
          Cs (Natural) captures neutrons 
          
          
          
          
          Cs (Radioactive).
      • Radiological Hazard:

        
        Cs has a half-life (
        
        
        ) of 2.06 years and emits high-energy gamma rays.
      • Action: Radioactive Waste Management (LLRW).

      Part 3: Operational Disposal Workflows
      Decision Matrix: The "Hot" Check

      Use the following logic flow to determine the correct disposal path. Do not bypass the radiological survey.

      DisposalDecisionStartStart: Waste IdentificationQ1Has material been exposedto a neutron source?Start->Q1SurveyPerform Radiological Survey(GM Probe / Scintillator)Q1->SurveyYes / UnknownPathAPATH A: Chemical Waste(Virgin/Cold)Q1->PathANo (Inventory Cleanout)IsHotDetected Activity > Background?Survey->IsHotIsHot->PathANo (Non-detect)PathBPATH B: Radioactive Waste(Activated)IsHot->PathBYesRecoveryCheck Quantity:Is Mass > 5g?PathA->RecoveryVendorContact Vendor forIsotope RecoveryRecovery->VendorYes (High Value)LabPackStandard Lab PackDisposalRecovery->LabPackNo

      Figure 1: Decision logic for classifying Cesium Dodecaborate waste based on neutron exposure history.

      Protocol A: Non-Irradiated (Chemical) Disposal

      Applicability: Expired shelf stock, spilled virgin powder, or wash-water from non-hot zones.

      • Container Selection: Use a High-Density Polyethylene (HDPE) wide-mouth jar. Glass is acceptable but poses a breakage risk.

      • Labeling:

        • Label as "Non-RCRA Regulated Chemical Waste" .

        • Chemical Name: "Cesium Dodecaborate (

          
          B-enriched)".
          
        • Hazards: "Irritant".

      • Liquid Waste (Aqueous):

        • If the material is in solution, ensure pH is between 5–9.

        • Do not mix with organic solvents (keeps the waste stream "Aqueous Inorganic" which is cheaper to dispose of).

      • Documentation:

        • Attach the Safety Data Sheet (SDS).[6]

        • Crucial: Mark the container "Radiological Clearance: Negative" with the date and surveyor's initials to prevent rejection by waste handlers.

      Protocol B: Irradiated (Radioactive) Disposal

      Applicability: Post-BNCT samples, target residues, or activated glassware.

      • Segregation: Isolate from short-lived isotopes (like

        
        Na or 
        
        
        Cl).
        
        
        Cs is a long-lived nuclide (
        
        
        years).
      • Containment:

        • Solids: Double-bag in heavy-gauge yellow radioactive waste bags. Place in a shielded container (Lead/Lucite) if dose rates are high.

        • Liquids: Absorb onto an inert matrix (vermiculite) or store in HDPE carboys if liquid storage is permitted by your Radiation Safety Officer (RSO).

      • Disposal Options:

        • Option 1: Decay-in-Storage (DIS): Due to the 2-year half-life, this is generally not practical for ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

          
          Cs unless you can store for 20 years (10 half-lives).
          
        • Option 2: Commercial LLRW Disposal: Transfer to your facility's Low-Level Radioactive Waste stream. Ensure the manifest explicitly lists

          
          Cs.
          
      Part 4: Technical Data & Reference Values

      Quantitative Data for Waste Profiling

      PropertyValueRelevance to Disposal
      Chemical Formula Csngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
      
      
      
      
      B
      
      
      H
      
      
      Identify as Inorganic Salt.[7]
      CAS Number 12008-75-2 (Generic)Used for waste manifesting.[8][7]
      Water Solubility High (>30 g/L)Easily mobilized; do not landfill without encapsulation.
      ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
      
      
      Cs Cross Section
      29.0 Barns (Thermal)High. Indicates high probability of activation to
      
      
      Cs.
      
      
      Cs Half-Life
      2.065 YearsToo long for rapid decay; requires long-term disposal.[7]
      RCRA Status Not Listed (P/U/D)Not a federal hazardous waste, but check state regs.[8][7]
      Part 5: Scientific Rationale (The "Why")

      1. The Cesium Trap: Many researchers focus on the Boron-10 because that is the active therapeutic agent. However, from a waste perspective, the Boron is negligible. The Cesium is the liability. Natural Cesium (

      
      
      
      

      2. Isotope Economics: Enriched

      3. Self-Validating Safety: The protocol above requires a "Radiological Clearance" tag on chemical waste. This forces the user to perform a survey. If they skip the survey, they cannot fill out the tag, and the waste pickup will be refused. This administrative hurdle acts as a physical safety barrier against accidental disposal of radioactive material.

      References
      • National Nuclear Data Center. (2023). Neutron Capture Cross Sections for Cs-133. Brookhaven National Laboratory. [Link][8]

      • U.S. Nuclear Regulatory Commission. (2023). 10 CFR Part 20 - Standards for Protection Against Radiation. Appendix B, Annual Limits on Intake (ALIs) and Derived Air Concentrations (DACs) of Radionuclides. [Link][8]

      • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR. [Link][8]

      • Katchem. (2021). Safety Data Sheet: Cesium Dodecaborate. [Link](Note: General reference for physicochemical properties).

      Personal protective equipment for handling Cesiumdodecaborate,10Benriched

      Author: BenchChem Technical Support Team. Date: February 2026

      Technical Guide: Safe Handling & Logistics of Cesium Dodecaborate (

      
      B-Enriched) 
      
      
      [1]
      

      Executive Summary & Material Context

      Cesium Dodecaborate (

      
      ), particularly when enriched with the Boron-10 isotope (
      
      
      
      B), is a high-value precursor primarily used in the synthesis of Boron Neutron Capture Therapy (BNCT) agents.[1] Unlike standard reagents, the handling of this material requires a dual-focus approach: Personnel Safety (due to chemical hazards) and Isotopic Integrity (preventing contamination of the expensive
      
      
      B enrichment).[1]

      Critical Distinction: While used for nuclear medicine applications, this material is NOT radioactive in its pre-irradiated state. It is a stable isotope.[1] However, strict chemical hygiene is required to prevent ingestion or inhalation of the cesium salt.[1]

      Hazard Characterization (Risk Assessment)

      Before selecting PPE, we must understand the specific hazards.[1][2][3] The dodecaborate anion (

      
      ) is kinetically stable (often termed "inorganic benzene"), but the compound presents specific risks.[1]
      
      Hazard CategoryClassificationDescription & Causality
      Physical Flammable Solid (H228) Boron-hydrogen bonds can act as a fuel source.[1] Fine dust clouds can be combustible.[1][4] Static electricity is a primary ignition vector during weighing.[1]
      Health (Acute) Irritant (H315, H319, H335) Mechanical irritation to eyes/respiratory tract.[1] Cesium salts can cause cardiac arrhythmia if ingested in significant quantities (acute toxicity).[1]
      Reactivity Hygroscopic Absorbs atmospheric moisture.[1] While hydrolytically stable, moisture degrades the precise mass measurement required for stoichiometry and may affect downstream synthesis.
      Radiological None (Stable Isotope) Note: If the material has been exposed to a neutron beam, it will be radioactive (
      
      
      activation).[1] This guide covers pre-irradiation handling only.

      Personal Protective Equipment (PPE) Matrix

      Do not rely on a "one size fits all" approach. PPE must scale with the operation.[1]

      Tier 1: Analytical & Small Scale (< 1g)

      For weighing, aliquoting, and stock solution preparation.[1]

      • Respiratory: N95 or P100 Respirator.

        • Reasoning: Prevents inhalation of fine particulates.[1] Cesium biological uptake must be avoided.[1]

      • Dermal: Double Nitrile Gloves (0.11 mm min). [1]

        • Protocol: Inner pair taped to lab coat; outer pair changed immediately upon contamination.[1]

        • Reasoning: Prevents cross-contamination of the

          
          B isotope with natural boron (
          
          
          
          B) found in sweat or dust, and protects skin from cesium absorption.[1]
      • Ocular: Chemical Safety Goggles.

        • Reasoning: Side shields are insufficient for fine powders which can drift around lenses.[1]

      • Body: Standard Cotton Lab Coat.

        • Reasoning: Synthetic blends can build static charge, increasing the risk of dispersing the powder or igniting it.

      Tier 2: Bulk Synthesis & Active Handling (> 1g)

      For reactor loading, milling, or open-air transfer.[1]

      • Respiratory: Powered Air Purifying Respirator (PAPR) or Glovebox. [1]

        • Reasoning: Higher quantities increase dust cloud potential.[1]

      • Dermal: Extended Cuff Nitrile + Sleeve Covers. [1]

        • Reasoning: Covers the wrist gap often exposed during reaching.[1]

      • Body: Fire-Resistant (FR) Lab Coat (Nomex/treated cotton). [1]

        • Reasoning: Due to the "Flammable Solid" classification, standard polyester coats are a melting hazard in a flash fire event.[1]

      Operational Workflow & Logistics

      This protocol ensures safety while maintaining the high economic value of the enriched isotope.

      A. Receiving & Inspection
      • Verify Integrity: Inspect the outer seal for breaches.

        
        B materials are often shipped in secondary containment.[1]
        
      • Geiger Check: Although stable, always survey packages from nuclear suppliers to rule out shipping errors (mixing with irradiated stock).[1]

      • Logistics: Log the specific enrichment level (e.g.,

        
        ) immediately to prevent mixing with natural abundance reagents.
        
      B. Storage Protocol
      • Environment: Store in a Desiccator or Glovebox under Argon or Nitrogen.[1]

      • Segregation: Keep away from strong oxidizers (e.g., nitric acid, perchlorates) to prevent energetic reactions.[1]

      • Labeling: Use "HIGH VALUE ISOTOPE" tape to prevent accidental disposal.

      C. Handling & Weighing (The "Static" Danger)

      The primary operational risk with dry borate salts is static cling, which causes material loss and potential dispersion.[1]

      • Equilibration: Allow the container to reach room temperature before opening to prevent condensation.

      • Static Control: Use an anti-static gun or ionizer bar near the balance.[1]

      • Transfer: Use glass or metal spatulas. Avoid plastic spatulas which generate static.[1]

      Visualized Workflows

      Figure 1: Safe Handling Lifecycle

      A closed-loop system to minimize exposure and loss.[1]

      G Receipt Receipt & Inspection (Check Seals) Storage Storage (Desiccator/Ar) Receipt->Storage Log Isotope % Weighing Weighing (Anti-Static/Ionizer) Storage->Weighing Inert Transfer Synthesis Synthesis/Usage (Schlenk/Glovebox) Weighing->Synthesis Dissolution Waste Waste/Recovery (Segregated Stream) Synthesis->Waste Post-Rxn Waste->Receipt 10B Recovery (Optional)

      Caption: Operational lifecycle emphasizing inert transfer and potential isotope recovery loops.

      Figure 2: PPE Decision Logic

      Select the correct protection based on physical state and quantity.[1]

      PPE Start Start: Assess Operation State Physical State? Start->State Solid Solid Powder State->Solid Solution Aqueous/Organic Soln State->Solution Qty Quantity > 1g? Solid->Qty LowRisk Low Risk: Safety Glasses Lab Coat Nitrile Gloves Solution->LowRisk Standard HighRisk High Risk: Glovebox or PAPR FR Coat Anti-Static Tools Qty->HighRisk Yes MedRisk Med Risk: Fume Hood N95/P100 Nitrile Gloves Qty->MedRisk No

      Caption: Decision tree for selecting appropriate respiratory and dermal protection.

      Emergency Response & Disposal

      Spill Response (Dry Powder)
      • Evacuate: Clear the immediate area of personnel.

      • Isolate: Do not use compressed air. This will create a combustible dust cloud.[1][4]

      • Clean Up: Use a HEPA vacuum dedicated to hazardous chemicals or wet-wipe methods (if solvent compatible) to suppress dust.[1]

      • Recovery: If the spill is on a clean surface, attempt to recover the

        
        B material due to its cost.[1]
        
      Fire Fighting
      • Media: Dry Chemical or Dry Sand .[1][3]

      • Contraindication: Avoid Water Streams. While the anion is stable, the high surface area of the powder combined with high heat can lead to unpredictable hydrolysis or steam explosions.[1]

      Disposal (Isotope Stewardship)
      • Do not flush.

      • Segregate: Collect all

        
        B waste (liquids and solids) in a dedicated container labeled "Boron-10 Waste."
        
      • Rationale: Many facilities have recovery programs for enriched isotopes.[1] Even if not recoverable, it must be treated as chemical waste containing heavy metals (Cesium).[1]

      References

      • Strem Chemicals. (2021).[1][5][6][7] Safety Data Sheet: Cesium dodecahydrododecaborate, min.[1][5] 98%.[1][5] Strem. Link[1]

      • American Elements. (n.d.).[1] Cesium Dodecaborate Safety Information. American Elements. Link

      • Katchem. (n.d.).[1] Cesium dodecahydroxydodecaborate and derivatives. Katchem spol.[1][6][7][8] s r. o.[2][3][5][6][7][8][9][10][11][12][13] Link

      • Barth, R. F., et al. (2018).[1] Boron neutron capture therapy of cancer: Current status and future prospects. Clinical Cancer Research. Link

      • Schubert, D. M. (2002).[1] Borates in Industrial Use. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1] (Context on Borate toxicity and handling).

      Sources

      ×

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